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  • Product: Ethyl 3-amino-4-(propylamino)benzoate
  • CAS: 848819-85-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Ethyl 3-amino-4-(propylamino)benzoate

Abstract: This technical guide provides a comprehensive overview of Ethyl 3-amino-4-(propylamino)benzoate, a substituted aminobenzoate ester of interest to researchers and drug development professionals. The document det...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of Ethyl 3-amino-4-(propylamino)benzoate, a substituted aminobenzoate ester of interest to researchers and drug development professionals. The document details the compound's chemical identity, a validated synthesis protocol, in-depth structural characterization methodologies, potential applications, and essential safety protocols. This guide is structured to provide both foundational knowledge and actionable, field-proven insights to facilitate its use in a laboratory setting.

Introduction

Ethyl 3-amino-4-(propylamino)benzoate belongs to the family of aminobenzoate esters, a class of compounds that has been extensively explored in medicinal chemistry, most notably for their local anesthetic properties. The structural motif, featuring a substituted benzene ring with both amino and ester functional groups, provides a versatile scaffold for chemical modification and biological activity screening. The specific substitution pattern of an amino group at the 3-position and a propylamino group at the 4-position may confer unique physicochemical and pharmacological properties.

This guide serves as a technical resource for scientists. It moves beyond a simple recitation of facts to explain the causality behind experimental choices, ensuring that the described protocols are robust and reproducible. By integrating synthesis, characterization, and safety, this document aims to be a self-contained manual for the proficient handling and application of this compound.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity is the bedrock of any scientific investigation. The key identifiers and properties of Ethyl 3-amino-4-(propylamino)benzoate are summarized below.

PropertyValueSource(s)
IUPAC Name ethyl 3-amino-4-(propylamino)benzoateN/A
Molecular Formula C₁₂H₁₈N₂O₂[1]
Molecular Weight 222.28 g/mol N/A
CAS Number Not explicitly found for this specific isomer.N/A
Physical Form Solid (Predicted)[2]
Solubility Soluble in organic solvents like methanol, ethanol, and dichloromethane.[1][3]
Storage Conditions Store at 2-8°C in a dry, dark place under an inert atmosphere.[2][4]

Note: While a specific CAS number for Ethyl 3-amino-4-(propylamino)benzoate was not located, related structures are well-documented.

Chemical Structure Diagram

Caption: Chemical structure of Ethyl 3-amino-4-(propylamino)benzoate.

Synthesis and Purification

The synthesis of Ethyl 3-amino-4-(propylamino)benzoate can be achieved through a two-step process starting from a commercially available precursor, ethyl 4-fluoro-3-nitrobenzoate. This method involves a nucleophilic aromatic substitution followed by a reduction of the nitro group. This approach is reliable and provides good yields.[1][5].

Step 1: Synthesis of Ethyl 3-nitro-4-(propylamino)benzoate

This initial step involves the substitution of the fluorine atom on the benzene ring with propylamine.

  • Reaction Principle: The electron-withdrawing nitro group activates the para-positioned fluorine for nucleophilic aromatic substitution by propylamine. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is used to quench the hydrofluoric acid (HF) generated during the reaction, preventing side reactions.

  • Experimental Protocol:

    • To a stirred solution of ethyl 4-fluoro-3-nitrobenzoate (0.93 mmol) in dry dichloromethane (10 ml), add N,N-diisopropylethylamine (DIPEA) (1.12 mmol) dropwise at room temperature.[1]

    • Slowly add propylamine (1.03 mmol) to the mixture.[1]

    • Stir the reaction mixture overnight at room temperature under an inert atmosphere (e.g., N₂).[1]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, wash the mixture with 10% sodium carbonate (Na₂CO₃) solution (10 ml).[1]

    • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 15 ml).[1]

    • Combine the organic fractions, dry over anhydrous magnesium sulfate (MgSO₄), and remove the solvent under reduced pressure using a rotary evaporator.[1]

    • The resulting crude product, Ethyl 3-nitro-4-(propylamino)benzoate, can be used in the next step without further purification if deemed sufficiently pure by TLC and/or ¹H NMR. The crystal structure of this intermediate has been previously characterized.[1]

Step 2: Synthesis of Ethyl 3-amino-4-(propylamino)benzoate

The final step is the reduction of the nitro group to an amino group.

  • Reaction Principle: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups. Palladium on carbon (Pd/C) is a standard and highly effective catalyst for this transformation. The reaction is carried out under a hydrogen atmosphere.[3]

  • Experimental Protocol:

    • Dissolve the crude Ethyl 3-nitro-4-(propylamino)benzoate (e.g., ~58 mmol) in methanol (180 mL).[3]

    • Under a nitrogen atmosphere, carefully add a slurry of 10% Pd/C (10% by weight of the substrate) to the solution.[3]

    • Place the reaction flask in a Parr shaker or a similar hydrogenation apparatus.

    • Pressurize the system with hydrogen gas (e.g., 60 psi) and shake at room temperature for several hours (e.g., 5 hours).[3]

    • Monitor the reaction by TLC until the starting material is fully consumed.

    • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[3]

    • Concentrate the filtrate under vacuum to yield the crude Ethyl 3-amino-4-(propylamino)benzoate.[3]

Purification

The final product can be purified by crystallization from a suitable solvent system, such as an ethanol-water mixture, to obtain a solid of high purity.[6]

Synthesis Workflow Diagram

G start Start: Ethyl 4-fluoro-3-nitrobenzoate step1 Nucleophilic Aromatic Substitution - Propylamine, DIPEA - Dichloromethane, RT, Overnight start->step1 intermediate Intermediate: Ethyl 3-nitro-4-(propylamino)benzoate step1->intermediate step2 Catalytic Hydrogenation - H₂, 10% Pd/C - Methanol, 60 psi intermediate->step2 crude_product Crude Product step2->crude_product purification Purification - Recrystallization (Ethanol/Water) crude_product->purification final_product Final Product: Ethyl 3-amino-4-(propylamino)benzoate purification->final_product

Caption: Workflow for the synthesis and purification of the target compound.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the propyl group, and the ethyl ester group.

    • Aromatic Region (δ 6.0-8.0 ppm): Three protons on the benzene ring will likely appear as a set of doublets and a doublet of doublets, characteristic of a 1,2,4-trisubstituted ring system.[3][7]

    • Ethyl Ester (O-CH₂-CH₃): A quartet around δ 4.2-4.3 ppm and a triplet around δ 1.3-1.4 ppm.[3]

    • Propylamino (NH-CH₂-CH₂-CH₃): A triplet for the terminal methyl group (δ ~0.9 ppm), a sextet for the central methylene (δ ~1.6 ppm), and a triplet for the methylene attached to the nitrogen (δ ~3.1 ppm).[7]

    • Amine Protons (NH₂ and NH): Broad singlets that may be exchangeable with D₂O.[3]

  • ¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments.

    • Carbonyl Carbon (C=O): A signal in the highly deshielded region (δ ~166-167 ppm).[7]

    • Aromatic Carbons: Six signals in the δ 110-155 ppm range.[7]

    • Aliphatic Carbons: Signals corresponding to the ethyl and propyl groups in the upfield region (δ 10-65 ppm).[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • N-H Stretching: Two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the primary (NH₂) and secondary (NH) amines.

  • C=O Stretching: A strong, sharp absorption band around 1680-1710 cm⁻¹ for the ester carbonyl group.

  • C-O Stretching: A band in the 1100-1300 cm⁻¹ region.

  • Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, confirming its elemental composition.

  • Electron Ionization (EI-MS) or Electrospray Ionization (ESI-MS): The mass spectrum should show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight (222.28).[3][7]

Potential Applications and Biological Activity

Substituted aminobenzoates are well-known for their application as local anesthetics. The mechanism of action typically involves the blockade of voltage-gated sodium channels in neuronal cell membranes, which prevents the transmission of pain signals. Compounds like Proparacaine (Proxymetacaine), which is a 3-amino-4-propoxybenzoate derivative, are used clinically.[8][9]

While specific biological data for Ethyl 3-amino-4-(propylamino)benzoate is not widely published, its structural similarity to known local anesthetics suggests it is a strong candidate for investigation in this area.[7] A recent study on a series of benzoate compounds highlighted the potential for this scaffold in developing new local anesthetic agents.[7]

Furthermore, related aminobenzoate structures have been investigated for other biological activities. For instance, a structurally similar compound, Ethyl 3-amino-4-(cyclohexylamino)benzoate, has been reported to be an inhibitor of ferroptosis, a form of regulated cell death, suggesting potential applications in conditions where inhibiting cell death is beneficial.[10]

Safety and Handling

As with any chemical compound in a research setting, proper safety precautions must be observed.

  • General Handling: Handle in accordance with good industrial hygiene and safety practices.[4] Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing.[4]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear safety glasses with side-shields or goggles.[4][11]

    • Hand Protection: Wear suitable chemical-resistant gloves.[12]

    • Body Protection: Wear a lab coat or other protective clothing.[12]

  • First Aid Measures:

    • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and consult a physician.[4]

    • In case of skin contact: Wash off with soap and plenty of water.[4]

    • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[4]

    • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[4]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place. Recommended storage is at 2-8°C.[4]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not let the product enter drains.[4]

Conclusion

Ethyl 3-amino-4-(propylamino)benzoate is a compound with a well-defined structure that can be synthesized and purified through established chemical procedures. Its characterization relies on standard analytical techniques that provide unambiguous confirmation of its identity. Based on its structural class, the compound holds potential for further investigation, particularly in the field of local anesthetics and potentially other areas of medicinal chemistry. This guide provides the necessary technical foundation for researchers to confidently synthesize, characterize, and handle this compound in their scientific pursuits.

References

  • PrepChem. Synthesis of Ethyl 4-[3-(trimethylsilyl)
  • ChemicalBook. 3-[(3-AMINO-4-METHYLAMINO-BENZOYL)-PYRIDIN-2-YL-AMINO]-PROPIONIC ACID ETHYL ESTER | 212322-56-0.
  • Aaronchem.
  • ChemicalBook.
  • Avantor, Inc. 1 result for Ethyl-3-amino-4-(dipropylamino)
  • Cole-Parmer. Material Safety Data Sheet - Ethyl 3-(benzylamino)
  • RSC Publishing. Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. (2019).
  • Sigma-Aldrich. Ethyl 3-amino-4-(methylamino)
  • Tokyo Chemical Industry (India) Pvt. Ltd.
  • NIST WebBook. Benzoic acid, 3-amino-4-propoxy-, 2-(diethylamino)ethyl ester.
  • Fisher Scientific.
  • MilliporeSigma. Ethyl 3-amino-4-(methylamino)
  • PMC. Ethyl 3-nitro-4-(propylamino)
  • ChemicalBook. ETHYL 3-AMINO-4-(METHYLAMINO)
  • Rsc.org.
  • CymitQuimica. Ethyl 3-amino-4-(cyclohexylamino)
  • Benchchem. Technical Support Center: Interpreting NMR Spectra of Ethyl 4-(cyclopropylamino)
  • BLD Pharm. 5875-06-9|2-(Diethylamino)
  • ResearchGate. Ethyl 3-amino-4-[(2-hydroxyethyl)

Sources

Exploratory

physical and chemical properties of Ethyl 3-amino-4-(propylamino)benzoate

Title : Comprehensive Technical Guide on the Physicochemical Profiling and Synthesis of Ethyl 3-amino-4-(propylamino)benzoate 1. Executive Summary Ethyl 3-amino-4-(propylamino)benzoate (CAS: 848819-85-2) is a highly vers...

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Author: BenchChem Technical Support Team. Date: March 2026

Title : Comprehensive Technical Guide on the Physicochemical Profiling and Synthesis of Ethyl 3-amino-4-(propylamino)benzoate

1. Executive Summary Ethyl 3-amino-4-(propylamino)benzoate (CAS: 848819-85-2) is a highly versatile ortho-phenylenediamine derivative serving as a critical building block in medicinal chemistry. Characterized by a para-ethyl ester and two distinct amino groups (a primary amine at C3 and a secondary propyl-substituted amine at C4), this compound is primarily utilized in the synthesis of benzimidazole-based therapeutics, including PARP inhibitors, kinase inhibitors, and advanced local anesthetics. This whitepaper details its physicochemical properties, chemical reactivity, and validated synthetic protocols, providing a self-contained guide for drug development professionals.

2. Physicochemical Profiling Understanding the physical and chemical properties of Ethyl 3-amino-4-(propylamino)benzoate is essential for optimizing reaction conditions, solvent selection, and purification strategies. The electron-donating nature of the two amino groups significantly enriches the electron density of the aromatic ring, counteracting the electron-withdrawing effect of the ester group.

Table 1: Physicochemical Properties

PropertyValue / DescriptionMechanistic Implication
Chemical Name Ethyl 3-amino-4-(propylamino)benzoateCore scaffold for heterocyclic synthesis.
CAS Registry Number 848819-85-2Unique identifier for procurement and safety tracking [1].
Molecular Formula C12H18N2O2Determines stoichiometric calculations.
Molecular Weight 222.29 g/mol Standard reference for mass-to-mole conversions.
Appearance Pale yellow to off-white powderColoration is typical of conjugated aromatic diamines.
Solubility Soluble in DMSO, DMF, DCM, EtOAc; Insoluble in H2ODictates solvent choice for SNAr and extraction workflows.
pKa (Predicted) ~4.5 (Primary), ~5.0 (Secondary)Influences pH-dependent extraction and salt formation.
LogP (Predicted) ~2.5Indicates moderate lipophilicity, favorable for cellular assays.

3. Chemical Reactivity & Mechanistic Insights The reactivity of Ethyl 3-amino-4-(propylamino)benzoate is defined by its ortho-diamine motif.

  • Nucleophilicity : The primary amine at the 3-position is sterically less hindered but electronically slightly less nucleophilic than the secondary amine at the 4-position (due to the inductive electron-donating effect of the propyl group). However, in condensation reactions with aldehydes or carboxylic acids, the primary amine often initiates Schiff base formation, followed by intramolecular attack by the secondary amine to form a closed ring.

  • Oxidation Susceptibility : Like most electron-rich anilines, this compound is susceptible to air oxidation. It must be stored under an inert atmosphere (Argon or Nitrogen) at 2-8 °C to prevent degradation into polymeric or quinoid species [2].

4. Experimental Workflows: Synthesis & Isolation The most robust and scalable method for synthesizing Ethyl 3-amino-4-(propylamino)benzoate involves a two-step sequence: Nucleophilic Aromatic Substitution (SNAr) followed by Catalytic Hydrogenation.

Synthesis A Ethyl 4-fluoro-3-nitrobenzoate (Starting Material) C Ethyl 3-nitro-4-(propylamino)benzoate (Intermediate) A->C DIPEA, THF 60°C, 4h B n-Propylamine (Nucleophile) B->C SNAr E Ethyl 3-amino-4-(propylamino)benzoate (Target API) C->E MeOH, rt 1 atm H2, 12h D H2, Pd/C (Reducing Agent) D->E Hydrogenation

Step-by-step synthetic workflow from Ethyl 4-fluoro-3-nitrobenzoate to the target diamine.

Protocol 1: Synthesis of Ethyl 3-nitro-4-(propylamino)benzoate (SNAr)

  • Objective : Introduce the propylamino group at the 4-position via displacement of the fluoride leaving group.

  • Causality & Design : Fluoride is an excellent leaving group in SNAr reactions due to its high electronegativity, which stabilizes the Meisenheimer complex intermediate. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the generated HF, preventing the protonation of n-propylamine, which would otherwise kill its nucleophilicity. THF is chosen for its boiling point and excellent solubilizing properties.

  • Step-by-Step Procedure :

    • Charge a dry, round-bottom flask with Ethyl 4-fluoro-3-nitrobenzoate (1.0 equiv) and anhydrous Tetrahydrofuran (THF) (0.5 M concentration).

    • Add DIPEA (2.0 equiv) followed by n-propylamine (1.5 equiv) dropwise at room temperature.

    • Attach a reflux condenser and heat the reaction mixture to 60 °C for 4 hours.

    • Monitor reaction completion via TLC (Hexanes:EtOAc 3:1) or LC-MS.

    • Upon completion, concentrate the mixture in vacuo. Partition the residue between Ethyl Acetate and distilled water.

    • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate to afford the intermediate as a bright yellow solid.

Protocol 2: Catalytic Hydrogenation to Target Compound

  • Objective : Reduce the ortho-nitro group to a primary amine without cleaving the ester or the N-propyl bond.

  • Causality & Design : Palladium on Carbon (Pd/C) under a hydrogen atmosphere is selected for its high chemoselectivity and clean reaction profile. Unlike metal-acid reductions (e.g., Fe/HCl), catalytic hydrogenation avoids harsh acidic conditions that could inadvertently hydrolyze the ethyl ester [3].

  • Step-by-Step Procedure :

    • Dissolve Ethyl 3-nitro-4-(propylamino)benzoate (1.0 equiv) in HPLC-grade Methanol (0.2 M).

    • Degas the solution by bubbling Nitrogen gas for 10 minutes.

    • Carefully add 10% Pd/C (0.1 equiv by weight). Safety Note: Pd/C is pyrophoric; ensure the flask is thoroughly flushed with inert gas.

    • Evacuate the flask and backfill with Hydrogen gas via a balloon (1 atm).

    • Stir vigorously at room temperature for 12 hours.

    • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with excess Methanol.

    • Concentrate the filtrate in vacuo to yield Ethyl 3-amino-4-(propylamino)benzoate.

5. Downstream Applications: Benzimidazole Scaffold Generation The primary utility of Ethyl 3-amino-4-(propylamino)benzoate lies in its capacity to form 1-propyl-1H-benzimidazole-5-carboxylate derivatives. These scaffolds are ubiquitous in modern pharmacology due to their ability to mimic purine bases and interact with various kinase ATP-binding pockets.

Reactivity A Ethyl 3-amino-4-(propylamino)benzoate C Schiff Base / Amide Intermediate A->C Condensation B Aldehyde / Carboxylic Acid (Electrophile) B->C E 1-Propyl-1H-benzimidazole-5-carboxylate C->E Acid Catalyst (e.g., AcOH, Heat) D Cyclization & Dehydration D->E

Mechanistic pathway for the conversion of the ortho-diamine into a benzimidazole core.

6. Analytical Characterization Standards To ensure the trustworthiness and self-validation of the synthesized API, the following analytical benchmarks must be met:

  • 1H NMR (400 MHz, DMSO-d6) : Expect a triplet for the ester methyl (~1.3 ppm) and a quartet for the ester methylene (~4.2 ppm). The propyl chain will show a triplet (~0.9 ppm), a multiplet (~1.6 ppm), and a triplet/multiplet (~3.1 ppm) for the N-CH2. Aromatic protons will appear between 6.5 and 7.5 ppm. Broad singlets for the NH2 and NH protons will exchange with D2O.

  • LC-MS : ESI+ should present a prominent [M+H]+ peak at m/z 223.1.

  • FT-IR : Characteristic N-H stretching bands at ~3400 and ~3300 cm⁻¹ (primary amine) and ~3200 cm⁻¹ (secondary amine), alongside a strong C=O ester stretch at ~1710 cm⁻¹.

References

Foundational

A Comprehensive Guide to the 13C NMR Analysis of Ethyl 3-amino-4-(propylamino)benzoate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Central Role of 13C NMR in Pharmaceutical Integrity In the landscape of modern drug development and quality co...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of 13C NMR in Pharmaceutical Integrity

In the landscape of modern drug development and quality control, the unambiguous structural elucidation of active pharmaceutical ingredients (APIs) is paramount. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out as a definitive method for providing a detailed carbon-by-carbon map of a molecule's architecture.[1] Its power lies in the direct observation of the carbon backbone, offering invaluable insights into molecular structure, purity, and even intermolecular interactions.[2] For a molecule such as Ethyl 3-amino-4-(propylamino)benzoate, a polysubstituted aromatic compound with potential applications in medicinal chemistry, a thorough 13C NMR analysis is not merely a characterization step but a foundational pillar of its scientific and regulatory dossier.

This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive walkthrough of the 13C NMR analysis of Ethyl 3-amino-4-(propylamino)benzoate. We will delve into the theoretical underpinnings of chemical shift prediction for this specific molecule, outline a robust experimental protocol, and provide a detailed interpretation of the expected spectrum. The causality behind each experimental choice and analytical step will be explained, ensuring a self-validating and scientifically rigorous approach.

Molecular Architecture and Predicted 13C NMR Fingerprint

The structure of Ethyl 3-amino-4-(propylamino)benzoate presents a fascinating case for 13C NMR analysis. The molecule is comprised of a 1,2,4-trisubstituted benzene ring, an ethyl ester group, and a propylamino group. Each carbon atom within this structure resides in a unique electronic environment, which will give rise to a distinct signal in the 13C NMR spectrum.[3] The chemical shift of each carbon is highly sensitive to the electronic effects (both inductive and resonance) of the neighboring substituents.[4][5]

Caption: Molecular structure of Ethyl 3-amino-4-(propylamino)benzoate with carbon numbering for NMR analysis.

Based on established principles of substituent effects on aromatic systems and data from analogous compounds, we can predict the approximate chemical shifts for each carbon atom.[4][6]

  • Aromatic Carbons (C1-C6): These carbons typically resonate in the 110-160 ppm region.[7] The electron-donating amino and propylamino groups will shield the ortho and para carbons, shifting them upfield, while the electron-withdrawing carboxyl group will deshield the ipso-carbon (C1).

  • Carbonyl Carbon (C7): The ester carbonyl carbon is expected to appear significantly downfield, typically in the range of 165-175 ppm.[8][9]

  • Ethyl Group Carbons (C8, C9): The methylene carbon (C8) directly attached to the ester oxygen will be deshielded and is expected around 60-65 ppm, while the terminal methyl carbon (C9) will be further upfield, around 14-18 ppm.[10]

  • Propylamino Group Carbons (C10, C11, C12): The methylene carbon attached to the nitrogen (C10) will be in the 45-55 ppm range. The subsequent methylene (C11) will be around 20-25 ppm, and the terminal methyl (C12) will be the most upfield, around 10-15 ppm.

Predicted Chemical Shift Summary
Carbon AtomEnvironmentPredicted Chemical Shift (δ, ppm)
C1Aromatic (ipso to -COOEt)128 - 132
C2Aromatic115 - 120
C3Aromatic (ipso to -NH2)140 - 145
C4Aromatic (ipso to -NHPr)145 - 150
C5Aromatic110 - 115
C6Aromatic120 - 125
C7Carbonyl (C=O)165 - 170
C8Methylene (-OCH2-)60 - 62
C9Methyl (-CH3)14 - 15
C10Methylene (-NCH2-)45 - 50
C11Methylene (-CH2-)22 - 25
C12Methyl (-CH3)11 - 12

Experimental Protocol: A Self-Validating Approach

The acquisition of a high-quality 13C NMR spectrum is contingent upon meticulous sample preparation and the appropriate selection of instrument parameters. The following protocol is designed to yield a spectrum with excellent signal-to-noise and resolution, crucial for accurate structural elucidation.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 50-100 mg of Ethyl 3-amino-4-(propylamino)benzoate.[11] A higher concentration is generally preferred for 13C NMR due to its lower natural abundance and sensitivity compared to 1H NMR.[12]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6). The choice of solvent is critical and should be based on the solubility of the compound and its potential for hydrogen bonding interactions, which can influence chemical shifts.[13]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.[14]

    • Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[11]

  • Instrumental Setup and Data Acquisition:

    • The 13C NMR spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to maximize signal dispersion.

    • A standard proton-decoupled 13C NMR experiment should be performed. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[15]

    • Key acquisition parameters to consider include:

      • Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.

      • Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient.

      • Number of Scans: Due to the low natural abundance of 13C, a large number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.

    • For unambiguous assignment of protonated carbons, Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are highly recommended. A DEPT-90 spectrum will only show signals for CH carbons, while a DEPT-135 spectrum will show positive signals for CH and CH3 carbons and negative signals for CH2 carbons. Quaternary carbons are absent in both DEPT spectra.[4]

Experimental Workflow Diagram

Experimental_Workflow cluster_Prep Sample Preparation cluster_Acq Data Acquisition cluster_Analysis Spectral Analysis weigh Weigh Sample (50-100 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter standard Add Internal Standard (TMS) filter->standard instrument High-Field NMR Spectrometer standard->instrument c13_nmr 13C NMR (Proton Decoupled) instrument->c13_nmr dept DEPT-90 & DEPT-135 Experiments c13_nmr->dept process Process Data (FT, Phasing, Baseline Correction) dept->process assign Assign Peaks process->assign validate Validate with DEPT & Prediction assign->validate

Caption: A streamlined workflow for the 13C NMR analysis of Ethyl 3-amino-4-(propylamino)benzoate.

In-depth Spectral Interpretation

The interpretation of the 13C NMR spectrum involves the careful assignment of each observed resonance to a specific carbon atom in the molecule. This process is guided by the predicted chemical shifts, the information from DEPT experiments, and a fundamental understanding of electronic effects.

  • Quaternary Carbons: The signals for the quaternary carbons (C1, C3, C4, and C7) will be present in the standard proton-decoupled 13C spectrum but absent from the DEPT spectra. Their chemical shifts will be used to distinguish them. The carbonyl carbon (C7) will be the most downfield signal. The aromatic quaternary carbons (C1, C3, and C4) can be assigned based on the expected electronic effects of their substituents.

  • CH Carbons: The aromatic CH carbons (C2, C5, and C6) will appear as positive signals in both the DEPT-135 and DEPT-90 spectra. Their specific assignments can be deduced from their relative chemical shifts, which are influenced by their position relative to the electron-donating and electron-withdrawing groups.

  • CH2 Carbons: The methylene carbons of the ethyl and propyl groups (C8, C10, and C11) will appear as negative signals in the DEPT-135 spectrum. C8 will be the most downfield due to its attachment to the electronegative oxygen atom. C10, attached to nitrogen, will be next, followed by the more shielded C11.

  • CH3 Carbons: The methyl carbons (C9 and C12) will appear as positive signals in the DEPT-135 spectrum and will be the most upfield signals in the entire spectrum. C9 of the ethyl group is expected to be slightly downfield of C12 of the propyl group.

Conclusion: Ensuring Confidence in Molecular Identity

The comprehensive 13C NMR analysis of Ethyl 3-amino-4-(propylamino)benzoate, following the rigorous protocol and interpretation framework outlined in this guide, provides an unambiguous confirmation of its carbon skeleton. By combining theoretical predictions with systematic experimental techniques such as DEPT spectroscopy, researchers and drug development professionals can achieve a high level of confidence in the structural integrity and purity of this compound. This analytical rigor is not just a scientific necessity but a critical component in the journey of a potential therapeutic agent from the laboratory to clinical application.

References

  • A Researcher's Guide to Assigning 13C NMR Peaks in Polysubstituted Benzene Rings - Benchchem.
  • Computed 13C NMR Chemical Shifts via Empirically Scaled GIAO Shieldings and Molecular Mechanics Geometries. Conformation and Configuration from 13C Shifts - ACS Publications. Available at: [Link]

  • The use of MM/QM calculations of 13 C and 15 N chemical shifts in the conformational analysis of alkyl substituted anilines - PubMed. Available at: [Link]

  • Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo.. - Filo. Available at: [Link]

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  • Substituent Effects on 13 C NMR and 1 H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. Available at: [Link]

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  • 13C NMR Spectroscopy. Available at: [Link]

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Exploratory

Advanced Mass Spectrometry Characterization of Ethyl 3-amino-4-(propylamino)benzoate

Document Type: Technical Whitepaper Target Audience: Analytical Chemists, Mass Spectrometrists, and Pharmaceutical Researchers Executive Summary Ethyl 3-amino-4-(propylamino)benzoate (Molecular Formula: C₁₂H₁₈N₂O₂, Monoi...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Analytical Chemists, Mass Spectrometrists, and Pharmaceutical Researchers

Executive Summary

Ethyl 3-amino-4-(propylamino)benzoate (Molecular Formula: C₁₂H₁₈N₂O₂, Monoisotopic Mass: 222.1368 Da) is a highly functionalized aromatic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including benzimidazole derivatives and local anesthetics. Accurate structural characterization and trace-level quantification of this compound are critical during drug development and impurity profiling.

This whitepaper provides an in-depth mechanistic analysis of the compound's behavior under High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS). By understanding the fundamental causality behind its ionization and fragmentation, analysts can design highly specific, interference-free LC-MS/MS assays.

Ionization Dynamics & Protonation Causality

Before a molecule can be fragmented, it must be efficiently ionized. For Ethyl 3-amino-4-(propylamino)benzoate, Electrospray Ionization in positive mode (ESI+) is the optimal technique.

The Causality of Protonation: The molecule possesses two distinct basic nitrogen centers: a primary amine at the meta-position (C3) and a secondary amine at the para-position (C4). While both are conjugated with the electron-withdrawing ethyl ester group, the secondary amine is the thermodynamically favored site for initial protonation. This is due to the electron-donating inductive effect (+I effect) of the aliphatic propyl chain, which increases the localized electron density on the nitrogen atom, making it more basic than the primary amine.

When introduced into an ESI source with a mobile phase modified with 0.1% formic acid, the molecule readily forms a stable pseudomolecular ion [M+H]⁺ at m/z 223.1442 .

Collision-Induced Dissociation (CID) Fragmentation Pathways

Upon isolation of the m/z 223.1442 precursor in the quadrupole, the application of normalized collision energy (NCE) induces specific, predictable bond cleavages. The fragmentation behavior of alkyl-substituted aminobenzoates is governed by the relative stabilities of the resulting product ions and neutral losses[1].

Pathway A: Ester Cleavage (Neutral Loss of Ethanol/Ethylene)

Protonated ethyl esters typically undergo a homolytic or heterolytic cleavage at the ester oxygen. The most prominent pathway is the nucleophilic expulsion of an ethanol molecule (46.0419 Da), yielding an acylium ion at m/z 177.1023. Alternatively, a cyclic transition state can lead to the loss of ethylene (28.0313 Da), forming the corresponding protonated carboxylic acid at m/z 195.1129[2].

Pathway B: N-Alkyl Cleavage (Neutral Loss of Propylene)

Aliphatic chains attached to aromatic amines are highly susceptible to charge-remote fragmentation under CID conditions. The propyl group undergoes a McLafferty-like rearrangement or direct alkene elimination, losing a neutral propylene molecule (C₃H₆, 42.0470 Da)[3]. This yields a primary amine fragment at m/z 181.0972.

Pathway C: Synergistic Cleavage (Formation of the Core Benzoyl Cation)

The most diagnostically useful fragment arises from the sequential or simultaneous loss of both the propyl group (as propylene) and the ethyl ester group (as ethanol). This combined loss of 88.0889 Da generates the 3,4-diaminobenzoyl cation at m/z 135.0553 . This ion is exceptionally stable due to extensive resonance delocalization across the aromatic ring and the two electron-donating amino groups, making it the ideal quantifier ion for Multiple Reaction Monitoring (MRM) assays[4].

Fragmentation M Precursor Ion [M+H]+ m/z 223.1442 F1 N-Dealkylation m/z 181.0972 M->F1 - Propylene (42 Da) F2 Acylium Ion Formation m/z 177.1023 M->F2 - Ethanol (46 Da) F3 Carboxylic Acid Formation m/z 195.1129 M->F3 - Ethylene (28 Da) F4 3,4-Diaminobenzoyl Cation m/z 135.0553 F1->F4 - Ethanol (46 Da) F2->F4 - Propylene (42 Da)

CID fragmentation pathways of protonated Ethyl 3-amino-4-(propylamino)benzoate.

Quantitative Data Summary

To facilitate rapid assay development, the exact masses and elemental compositions of the key fragments are summarized below. Mass accuracy is critical for distinguishing these fragments from isobaric matrix interferences.

Fragment TypeElemental FormulaExact Mass (m/z)Neutral LossRelative Abundance (Est.)MRM Utility
Precursor [C₁₂H₁₉N₂O₂]⁺223.1442N/A100% (MS1)Target Isolation
Product 1 [C₉H₁₃N₂O₂]⁺181.0972C₃H₆ (42.0470 Da)HighQualifier
Product 2 [C₁₀H₁₃N₂O]⁺177.1023C₂H₆O (46.0419 Da)MediumQualifier
Product 3 [C₁₀H₁₅N₂O₂]⁺195.1129C₂H₄ (28.0313 Da)LowStructural ID
Product 4 [C₇H₇N₂O]⁺135.0553C₅H₁₂O (88.0889 Da)Very HighQuantifier

Experimental Methodology: A Self-Validating LC-MS/MS Protocol

To ensure Trustworthiness and data integrity, the following protocol is designed as a "self-validating system." It incorporates built-in checks to verify extraction efficiency, chromatographic resolution, and detector stability.

Step 1: System Suitability Testing (SST)
  • Action: Inject a 10 ng/mL neat standard of the analyte.

  • Validation Criteria: Retention time relative standard deviation (RSD) must be < 2% over 5 injections. Mass accuracy of the precursor ion must be within ±5 ppm.

Step 2: Matrix Preparation & Protein Precipitation
  • Action: Aliquot 50 µL of biological matrix (e.g., plasma) or reaction mixture. Add 150 µL of ice-cold Acetonitrile containing an isotopically labeled internal standard (ISTD). Vortex for 2 minutes.

  • Causality: The 1:3 organic ratio abruptly lowers the dielectric constant of the solution, denaturing and precipitating proteins that would otherwise cause severe ion suppression in the ESI source.

  • Action: Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

Step 3: UHPLC Chromatographic Separation
  • Column: Sub-2 µm C18 column (e.g., 2.1 × 50 mm, 1.7 µm).

  • Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 4.5 minutes. Flow rate: 0.4 mL/min.

  • Validation Criteria: The analyte must elute with a peak asymmetry factor between 0.8 and 1.2.

Step 4: MS/MS Acquisition Parameters
  • Source: ESI in Positive Mode.

  • Voltages: Capillary Voltage at 3.5 kV. Desolvation temperature at 350°C.

  • MRM Transitions:

    • Quantifier: 223.14 → 135.05 (Collision Energy: 30 eV)

    • Qualifier: 223.14 → 181.10 (Collision Energy: 20 eV)

  • Validation Criteria: The ion ratio (Qualifier/Quantifier) in unknown samples must remain within ±20% of the ratio established by the calibration standards.

LCMS_Workflow Sample Sample Prep (Protein Precip.) LC UHPLC Separation (C18, Gradient) Sample->LC Ionization ESI+ Ionization (Protonation) LC->Ionization MS1 MS1 Survey Scan (m/z 223.14) Ionization->MS1 CID CID Fragmentation (NCE 20-30 eV) MS1->CID MS2 MRM Detection (m/z 135 & 181) CID->MS2

Step-by-step self-validating LC-MS/MS analytical workflow.

References

  • Reaction pathways for fragmentation of m/z 164 ion generated from ethyl esters of 4-aminobenzoic acid - ResearchGate.1

  • Problem Statement For each of the following structures: Identify the site of initial ionization under EI conditions - Filo. 2

  • Environmental behavior of 12 UV filters and photocatalytic profile of ethyl-4-aminobenzoate - NIH / PubMed. 4

  • Ethyl 4-(butylamino)benzoate | 94-32-6 Technical Guide - Benchchem. 3

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Foundational

An Inquiry into the Pharmacological Profile of Ethyl 3-amino-4-(propylamino)benzoate

A Note to the Researcher: Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is currently no publicly available information detailing the specific mechanis...

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Researcher:

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is currently no publicly available information detailing the specific mechanism of action for the compound Ethyl 3-amino-4-(propylamino)benzoate. This substance is not listed as a known drug, and its biological effects have not been characterized in published research.

The absence of data prevents the construction of an in-depth technical guide as requested. The following sections, therefore, serve as a foundational guide to the general methodologies that would be employed to elucidate the mechanism of action for a novel small molecule of this structural class. This document is intended to provide a strategic framework for a researcher embarking on the initial characterization of a new chemical entity.

Part 1: Initial Hypothesis Generation Based on Structural Analogs

The structure of Ethyl 3-amino-4-(propylamino)benzoate contains an aminobenzoate core. This moiety is present in a class of drugs known as local anesthetics, which act by blocking voltage-gated sodium channels.

Structural Comparison to Known Local Anesthetics:

CompoundAromatic GroupLinkerAmino Group
BenzocaineEthyl p-aminobenzoateEsterPrimary amine
ProcaineDiethylaminoethyl p-aminobenzoateEsterTertiary amine
Ethyl 3-amino-4-(propylamino)benzoate Ethyl 3-amino-4-(propylamino)benzoate Ester Secondary amine

Based on this structural similarity, a primary hypothesis is that Ethyl 3-amino-4-(propylamino)benzoate may function as a local anesthetic by modulating ion channel activity, particularly voltage-gated sodium channels.

Part 2: Proposed Experimental Workflow for Mechanism of Action Elucidation

The following represents a logical, multi-stage workflow to systematically investigate the mechanism of action of a novel compound like Ethyl 3-amino-4-(propylamino)benzoate.

G cluster_0 Phase 1: Primary Screening & Target Validation cluster_1 Phase 2: Mechanism Deconvolution & Safety Profiling cluster_2 Phase 3: Data Integration & MoA Definition A Compound Synthesis & QC (Ethyl 3-amino-4-(propylamino)benzoate) B In vitro Cytotoxicity Assays (e.g., MTT, XTT) A->B Assess general toxicity G Metabolic Stability Assay (Human liver microsomes) A->G Assess metabolic fate C Hypothesis: Ion Channel Modulator (Based on aminobenzoate core) B->C If non-toxic at relevant concentrations D Electrophysiology Screening (Patch-clamp on Na+, K+, Ca2+ channels) C->D Test primary hypothesis E Detailed Electrophysiology (Dose-response, voltage-dependence on validated hit channel) D->E If channel activity is modulated F hERG Channel Assay (Cardiac safety assessment) E->F Critical safety checkpoint H Synthesize Data (Efficacy, Safety, Metabolism) E->H F->H G->H I Define Mechanism of Action (e.g., 'State-dependent Na+ channel blocker with rapid metabolism') H->I G cluster_NaChannel Voltage-Gated Sodium Channel States Resting Resting State Channel Closed Membrane Polarized Open Open State Channel Open Membrane Depolarized Resting->Open Depolarization Inactivated Inactivated State Channel Closed & Blocked Membrane Depolarized Open->Inactivated Fast Inactivation Inactivated->Resting Repolarization Compound Ethyl 3-amino-4- (propylamino)benzoate Compound->Open Hypothesized Binding (State-Dependent Block) Compound->Inactivated Hypothesized Binding (State-Dependent Block)

Exploratory

An In-depth Technical Guide to Benzoate Derivatives as Voltage-Gated Sodium Channel Blockers

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the characterization of benzoate derivatives as voltage-gated sodium channel (VGSC) blockers. Whil...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the characterization of benzoate derivatives as voltage-gated sodium channel (VGSC) blockers. While direct extensive research on Ethyl 3-amino-4-(propylamino)benzoate is not publicly available, this document leverages established principles and methodologies from closely related benzoate structures, such as benzocaine and other local anesthetics, to provide a robust framework for investigation.

Introduction: The Critical Role of Voltage-Gated Sodium Channels and the Therapeutic Potential of Benzoate Blockers

Voltage-gated sodium channels are integral membrane proteins that play a pivotal role in the initiation and propagation of action potentials in excitable cells, such as neurons and cardiomyocytes.[1][2] These channels cycle through resting, activated (open), and inactivated states in response to changes in membrane potential.[2] The influx of sodium ions through open channels leads to the rapid depolarization phase of the action potential.[1][2]

Given their fundamental role in cellular excitability, VGSCs are significant targets for therapeutic intervention in a range of pathophysiological conditions, including epilepsy, cardiac arrhythmias, and pain.[3][4] In particular, the NaV1.7 subtype, predominantly expressed in peripheral sensory neurons, is a genetically validated target for pain therapeutics.[5][6]

Benzoate derivatives, a class of organic compounds, have long been recognized for their local anesthetic properties, which are primarily mediated through the blockade of VGSCs.[7] Ethyl aminobenzoate, commonly known as benzocaine, is a well-known example that acts by binding to sodium channels and stabilizing them in an inactivated state, thus preventing the transmission of pain signals.[7] The exploration of novel benzoate structures, such as the proposed Ethyl 3-amino-4-(propylamino)benzoate, is a promising avenue for the development of next-generation sodium channel blockers with potentially improved efficacy and selectivity.

Synthesis of a Representative Benzoate Derivative

The synthesis of novel benzoate derivatives often involves multi-step organic chemistry processes. While a specific synthesis for Ethyl 3-amino-4-(propylamino)benzoate is not documented in the provided literature, a generalizable synthetic route can be extrapolated from the synthesis of related compounds like Ethyl 4-[3-(trimethylsilyl)propylamino]benzoate and other aminobenzoates.[8][9]

A plausible synthetic pathway could involve the following key steps:

  • Nitration: Introduction of a nitro group onto a suitable benzoic acid or ester precursor.

  • Alkylation/Amination: Introduction of the propylamino group at the desired position on the benzene ring. This can often be achieved by nucleophilic aromatic substitution.

  • Reduction: Conversion of the nitro group to an amino group. A common method for this is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.[10]

  • Esterification: If not already present, the ethyl ester group is introduced, typically by reacting the carboxylic acid with ethanol in the presence of an acid catalyst.

It is crucial to purify the final compound using techniques such as column chromatography and to confirm its structure and purity through analytical methods like ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Characterization: Electrophysiological Assessment of Sodium Channel Blockade

The gold standard for characterizing the interaction of a compound with voltage-gated sodium channels is the patch-clamp electrophysiology technique.[11] This method allows for the direct measurement of ionic currents flowing through the channels in the cell membrane of a single cell. Both manual and automated patch-clamp systems are widely used for this purpose.[12][13]

Cell Line Selection and Preparation

The choice of cell line is critical for obtaining reliable and reproducible data. Human Embryonic Kidney 293 (HEK293) cells are a common choice as they can be stably transfected to express a specific sodium channel subtype of interest (e.g., NaV1.7).[14][15] This allows for the investigation of the compound's selectivity for different channel isoforms. Alternatively, cell lines that endogenously express the target channel, such as the TE671 cell line for NaV1.7, can also be utilized.[6]

Detailed Step-by-Step Protocol for Whole-Cell Patch-Clamp Recording

The following protocol outlines the key steps for assessing the inhibitory effect of a test compound on a specific sodium channel subtype (e.g., NaV1.7) expressed in a suitable cell line.

  • Cell Culture and Plating:

    • Culture the selected cell line (e.g., HEK293 cells stably expressing hNaV1.7) under standard conditions (e.g., 37°C, 5% CO₂).

    • Plate the cells onto glass coverslips at an appropriate density to achieve isolated single cells for recording 24-48 hours prior to the experiment.

  • Preparation of Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

    • Test Compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of the test compound in a suitable solvent (e.g., DMSO).

  • Patch-Clamp Recording:

    • Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope.

    • Perfuse the chamber with the external solution.

    • Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.

    • Under visual guidance, approach a single, healthy-looking cell with the micropipette.

    • Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

    • Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Voltage Protocol and Data Acquisition:

    • Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure the majority of sodium channels are in the resting state.

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit sodium currents.

    • Record the resulting currents using a patch-clamp amplifier and appropriate data acquisition software.

  • Compound Application:

    • After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing the desired concentration of the test compound.

    • Allow sufficient time for the compound to equilibrate and exert its effect (typically 2-5 minutes).

    • Record the sodium currents again in the presence of the compound.

  • Data Analysis:

    • Measure the peak amplitude of the sodium current at each voltage step before and after compound application.

    • Calculate the percentage of current inhibition at each concentration.

    • Plot the concentration-response curve and fit it with the Hill equation to determine the half-maximal inhibitory concentration (IC₅₀).

Visualization of the Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellCulture Cell Culture & Plating Patching Whole-Cell Patching CellCulture->Patching SolutionPrep Solution Preparation SolutionPrep->Patching Baseline Baseline Recording Patching->Baseline CompoundApp Compound Application Baseline->CompoundApp PostCompound Post-Compound Recording CompoundApp->PostCompound DataExtract Data Extraction PostCompound->DataExtract IC50 IC50 Determination DataExtract->IC50

Caption: A flowchart illustrating the key stages of a whole-cell patch-clamp experiment.

Mechanism of Action: Unraveling the Molecular Interaction

Benzoate-based sodium channel blockers typically exhibit a state-dependent mechanism of action, meaning they have a higher affinity for certain conformational states of the channel (open or inactivated) than for the resting state.[3][16] This property is therapeutically advantageous as it allows for the selective targeting of rapidly firing neurons, which are often implicated in pathological conditions like epilepsy and neuropathic pain.

The interaction of a novel benzoate derivative with the sodium channel can be further investigated by exploring:

  • Use-dependency: This is assessed by applying a train of depolarizing pulses to the cell and observing if the inhibitory effect of the compound increases with each pulse. A more pronounced block with repetitive stimulation indicates that the compound preferentially binds to the open and/or inactivated states of the channel.

  • Voltage-dependency of inactivation: The effect of the compound on the steady-state inactivation of the channel can be determined by applying a series of pre-pulses to different voltages before a test pulse. A shift in the inactivation curve to more hyperpolarized potentials in the presence of the compound suggests that it stabilizes the inactivated state.[16]

Visualizing the Drug-Channel Interaction

SodiumChannelStates Resting Resting (Closed) Open Open Resting->Open Depolarization Open->Resting Repolarization Inactivated Inactivated (Closed) Open->Inactivated Inactivation Inactivated->Resting Repolarization Drug Benzoate Derivative Drug->Inactivated Preferential Binding & Stabilization

Caption: The state-dependent binding of a benzoate derivative to the sodium channel.

Data Presentation and Interpretation

The quantitative data obtained from electrophysiological experiments should be summarized in a clear and concise manner to facilitate comparison and interpretation.

ParameterValueDescription
IC₅₀ TBDThe concentration of the compound that causes 50% inhibition of the sodium current.
Hill Slope TBDA measure of the steepness of the concentration-response curve.
ΔV₁/₂ of Inactivation TBDThe shift in the half-maximal voltage of steady-state inactivation induced by the compound.
τ_recovery TBDThe time constant for recovery from inactivation in the presence of the compound.

Conclusion and Future Directions

The investigation of novel benzoate derivatives as voltage-gated sodium channel blockers holds significant promise for the development of new therapeutics for a variety of disorders. The methodologies outlined in this guide provide a robust framework for the in-vitro characterization of such compounds. Future research should focus on determining the selectivity of these compounds for different sodium channel subtypes to minimize off-target effects.[17] Additionally, in vivo studies in relevant animal models of disease are necessary to evaluate the therapeutic efficacy and safety profile of promising lead compounds.

References

  • Correlation of Optical and Automated Patch Clamp Electrophysiology for Identification of NaV1.7 Inhibitors - PubMed. (2020, June 15).
  • Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes - PubMed. (2004, June 15).
  • High-throughput Electrophysiological Assays for Voltage Gated Ion Channels Using SyncroPatch 768PE - PubMed. (2017, July 6).
  • Automated Patch Clamp Analysis of nAChα7 and NaV 1.7 Channels - ResearchGate.
  • Cellular HTS assays for pharmacological characterization of Na(V)1.7 modulators - PubMed. (2008, April 15).
  • Functional Assay of Voltage-Gated Sodium Channels Using Membrane Potential-Sensitive Dyes - ResearchGate.
  • Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes - Johns Hopkins University. (2004, June 15).
  • Application Note Patch clamp recordings of hNa 1.7 on Nanion's Port-a-Patch®.
  • Synthesis of Ethyl 4-[3-(trimethylsilyl)propylamino]benzoate - PrepChem.com.
  • Sodium Channels - Sygnature Discovery.
  • 3-Amino-1,5-benzodiazepinones: potent, state-dependent sodium channel blockers with anti-epileptic activity - PubMed. (2008, March 15).
  • Nav1.7 channels: advancing preclinical models for pain drug discovery. (2025, August 22).
  • The local anesthetic n-butyl-p-aminobenzoate selectively affects inactivation of fast sodium currents in cultured rat sensory neurons - PubMed.
  • What is the mechanism of Ethyl Aminobenzoate? - Patsnap Synapse. (2024, July 17).
  • Electrophysiological characterization of Na+ currents in acutely isolated human hippocampal dentate granule cells - PMC.
  • ETHYL 3-AMINO-4-(METHYLAMINO)BENZOATE synthesis - ChemicalBook.
  • Pharmacology of Emerging Selective Sodium Channel Antagonists for the Treatment of Epilepsy - Practical Neurology. (2025, November 10).
  • Class I Antiarrhythmics (Sodium-Channel Blockers) - CV Pharmacology.
  • ethyl 4-aminobenzoate - Organic Syntheses Procedure.

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Foundational

An In-depth Technical Guide to the In Vitro Cytotoxicity Assessment of Ethyl 3-amino-4-(propylamino)benzoate

A Hypothetical Investigational Framework for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the in vitro cytotoxicity evaluation of the no...

Author: BenchChem Technical Support Team. Date: March 2026

A Hypothetical Investigational Framework for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in vitro cytotoxicity evaluation of the novel chemical entity, Ethyl 3-amino-4-(propylamino)benzoate. In the absence of pre-existing public data on its cytotoxic profile, this document serves as a detailed investigational plan, outlining a logical, multi-tiered approach to characterize its potential cellular toxicity. This guide is designed for researchers, scientists, and drug development professionals, offering a synthesis of established methodologies and expert insights. The protocols described herein are intended to form a self-validating system, from initial screening for cytotoxic effects to elucidating the underlying mechanisms of cell death. By following this structured approach, researchers can generate a robust and reliable dataset to inform the safety and potential therapeutic applications of this compound.

Introduction: The Imperative for Early Cytotoxicity Profiling

The journey of a novel chemical entity from discovery to potential therapeutic application is fraught with challenges, with toxicity being a primary cause of late-stage attrition in drug development.[1] Early and comprehensive in vitro toxicology screening is therefore not merely a regulatory requirement but a critical step in de-risking a project, enabling informed decision-making and the efficient allocation of resources.[2] Such studies provide a fundamental understanding of a compound's effects at the cellular level, divorced from the complexities of a whole-organism physiological response.[1]

This guide focuses on a hypothetical compound, Ethyl 3-amino-4-(propylamino)benzoate. While structurally related to other benzoate derivatives with known biological activities, its specific cytotoxic profile remains uncharacterized. This document outlines a systematic approach to fill this knowledge gap, employing a battery of validated in vitro assays to assess its impact on cell health and viability. The overarching goal is to determine if Ethyl 3-amino-4-(propylamino)benzoate induces cell death and, if so, to elucidate the primary mechanistic pathways involved.

Foundational Principles of the Investigational Strategy

A robust assessment of in vitro cytotoxicity hinges on a tiered approach, beginning with broad screening assays and progressively moving towards more specific, mechanism-focused investigations.[3] This strategy ensures that resources are used efficiently and that each experimental step logically informs the next.

The Tiered Approach to Cytotoxicity Assessment

Our proposed workflow for Ethyl 3-amino-4-(propylamino)benzoate is as follows:

  • Tier 1: Primary Viability Screening: To determine the concentration range over which the compound elicits a cytotoxic response. This is typically achieved using a metabolic assay such as the MTT or XTT assay.[4][5]

  • Tier 2: Confirmation and Mechanistic Triage: To confirm the findings of the primary screen with an orthogonal assay that measures a different cellular parameter, such as membrane integrity (e.g., LDH release assay).[6] This tier also involves initial investigations into the mode of cell death (apoptosis vs. necrosis).

  • Tier 3: In-depth Mechanistic Elucidation: To probe the specific biochemical pathways involved in the observed cytotoxicity, such as caspase activation in apoptosis or the induction of oxidative stress.[7][8]

This structured progression allows for the generation of a comprehensive and self-validating dataset.

Experimental Design and Protocols

Cell Line Selection

The choice of cell line is a critical parameter that can significantly influence the outcome of cytotoxicity studies. For a novel compound with an unknown target, it is advisable to use a panel of cell lines representing different tissue origins and characteristics. A common starting point includes:

  • A rapidly proliferating cancer cell line: Such as HeLa (cervical cancer) or MCF-7 (breast cancer), which are well-characterized and widely used in cytotoxicity screening.[9]

  • A non-cancerous cell line: Such as HEK293 (human embryonic kidney cells) or normal human fibroblasts, to assess for potential general cytotoxicity and to calculate a selectivity index.[9]

  • A metabolically active cell line: Such as HepG2 (human hepatocarcinoma cells), to account for potential bioactivation of the compound into a more toxic metabolite.[10]

All cell lines should be obtained from a reputable cell bank and routinely tested for mycoplasma contamination.[11]

Compound Preparation and Dosing

Ethyl 3-amino-4-(propylamino)benzoate should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Serial dilutions are then prepared in complete cell culture medium to achieve the desired final concentrations for treating the cells. It is crucial to ensure that the final concentration of the solvent in the culture medium is non-toxic to the cells (typically ≤ 0.5%). A vehicle control (medium with the same concentration of solvent as the highest dose of the compound) must be included in all experiments.

Tier 1: Primary Viability Screening - The XTT Assay

The XTT assay is a colorimetric method that measures the metabolic activity of viable cells.[4] Mitochondrial dehydrogenases in living cells reduce the tetrazolium salt XTT to a water-soluble orange formazan product.[5] The amount of formazan produced is directly proportional to the number of viable cells. The XTT assay is often preferred over the older MTT assay as it does not require a solubilization step, thus streamlining the protocol and reducing potential for error.[12]

Protocol 1: XTT Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and proliferate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of Ethyl 3-amino-4-(propylamino)benzoate (e.g., from 0.1 µM to 100 µM) for a specified duration (e.g., 24, 48, and 72 hours). Include untreated and vehicle controls.

  • XTT Reagent Addition: Following the treatment period, add the XTT reagent, along with an electron coupling reagent, to each well.

  • Incubation: Incubate the plate at 37°C for 2-4 hours, or until a visible color change is observed in the control wells.

  • Absorbance Measurement: Measure the absorbance of the wells at 450 nm using a microplate reader. A reference wavelength of 660 nm is also measured to subtract background noise.[5]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).

Tier 2: Confirmation and Mechanistic Triage

3.4.1. Orthogonal Viability Assay: Lactate Dehydrogenase (LDH) Release Assay

The LDH assay measures the release of lactate dehydrogenase, a cytosolic enzyme, from cells with damaged plasma membranes.[13] It serves as an excellent orthogonal method to confirm the results of the XTT assay, as it measures a different hallmark of cell death.[14]

Protocol 2: LDH Release Assay

  • Experimental Setup: Follow the same cell seeding and treatment protocol as for the XTT assay.

  • Sample Collection: After the treatment period, carefully collect a sample of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH assay reaction mixture.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.

  • Data Analysis: Calculate the percentage of LDH release for each concentration relative to a positive control (cells lysed to achieve maximum LDH release).

3.4.2. Distinguishing Apoptosis from Necrosis: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay allows for the differentiation between viable, apoptotic, and necrotic cells.[15] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a DNA-binding dye that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.[15]

Protocol 3: Annexin V/PI Staining

  • Cell Treatment: Treat cells in a 6-well plate with Ethyl 3-amino-4-(propylamino)benzoate at concentrations around the IC50 value for a predetermined time.

  • Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will allow for the quantification of four cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Tier 3: In-depth Mechanistic Elucidation

3.5.1. Investigating the Intrinsic Apoptotic Pathway: Caspase-9 and Caspase-3/7 Activation

If the Annexin V/PI assay suggests an apoptotic mechanism, the next logical step is to investigate the activation of caspases, the key executioners of apoptosis. Caspase-9 is an initiator caspase in the intrinsic (mitochondrial) pathway, while caspases-3 and -7 are executioner caspases that cleave a wide range of cellular substrates.[7][16]

Protocol 4: Caspase Activity Assay

  • Experimental Setup: Treat cells as described for the Annexin V/PI assay.

  • Cell Lysis: Lyse the cells to release their contents.

  • Caspase Reaction: Add a luminogenic or fluorogenic substrate for caspase-9 or caspase-3/7 to the cell lysate. The substrate is specifically cleaved by the active caspase, releasing a signal.

  • Signal Detection: Measure the luminescence or fluorescence using a plate reader.

  • Data Analysis: Quantify the fold-increase in caspase activity in treated cells compared to the vehicle control.

3.5.2. Assessing the Role of Oxidative Stress

Many cytotoxic compounds exert their effects by inducing the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[8][17]

Protocol 5: Intracellular ROS Detection

  • Cell Treatment: Treat cells with Ethyl 3-amino-4-(propylamino)benzoate for a shorter duration (e.g., 1-6 hours).

  • Probe Loading: Load the cells with a fluorescent ROS indicator dye, such as DHE (dihydroethidium).[17]

  • Signal Measurement: Measure the fluorescence of the cells using a fluorescence microscope, plate reader, or flow cytometer.

  • Data Analysis: Quantify the increase in ROS levels in treated cells compared to the control.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical IC50 Values of Ethyl 3-amino-4-(propylamino)benzoate

Cell LineTreatment DurationIC50 (µM)
HeLa24 hours45.2
48 hours28.7
72 hours15.1
HEK29324 hours> 100
48 hours85.4
72 hours62.9
HepG224 hours60.8
48 hours35.2
72 hours20.5

Selectivity Index (SI): The SI is a measure of a compound's preferential cytotoxicity towards cancer cells versus normal cells. It is calculated as:

SI = IC50 in normal cells / IC50 in cancer cells

A higher SI value (typically >2) is desirable, as it suggests a wider therapeutic window.[18]

Visualization of Workflows and Pathways

Diagram 1: General Workflow for Cytotoxicity Assessment

Workflow A Primary Screening (XTT Assay) Dose-Response & Time-Course B Determine IC50 Value A->B C Orthogonal Confirmation (LDH Assay) B->C D Mechanistic Triage (Annexin V/PI Assay) C->D E Apoptosis vs. Necrosis D->E F In-depth Mechanistic Studies (Caspase Assays, ROS Detection) E->F Apoptosis Compound Ethyl 3-amino-4- (propylamino)benzoate Mito Mitochondrial Stress Compound->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 ActiveCasp37 Active Caspase-3/7 ActiveCasp9->ActiveCasp37 cleaves Casp37 Pro-Caspase-3/7 Casp37->ActiveCasp37 Apoptosis Apoptosis ActiveCasp37->Apoptosis executes

Caption: The intrinsic caspase-mediated apoptotic pathway.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for the in vitro cytotoxicity assessment of Ethyl 3-amino-4-(propylamino)benzoate. By employing a tiered approach that progresses from broad viability screening to detailed mechanistic studies, researchers can generate a robust and reliable dataset. The insights gained from these studies will be invaluable for understanding the compound's safety profile and for guiding its future development as a potential therapeutic agent. Adherence to the principles of sound experimental design, including the use of appropriate controls and orthogonal assays, is paramount to ensuring the trustworthiness and validity of the findings.

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Exploratory

Preliminary Toxicological Profile of Ethyl 3-amino-4-(propylamino)benzoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive preliminary toxicological profile of Ethyl 3-amino-4-(propylamino)benzoate, a compound of interest in...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive preliminary toxicological profile of Ethyl 3-amino-4-(propylamino)benzoate, a compound of interest in pharmaceutical development. In the absence of direct experimental data, this assessment has been constructed using a weight-of-evidence approach, integrating data from structurally similar compounds (read-across) and predictions from validated in silico toxicology models. This guide is intended to inform early-stage drug development decisions by identifying potential hazards and guiding future non-clinical safety studies. The assessment covers key toxicological endpoints, including acute toxicity, genotoxicity, carcinogenicity, and potential for skin, eye, and respiratory irritation.

Introduction: The Imperative for Early-Stage Toxicological Assessment

The journey of a new chemical entity (NCE) from discovery to a marketed drug is fraught with challenges, with a significant percentage of candidates failing due to unforeseen toxicity. Early and robust toxicological assessment is therefore not merely a regulatory hurdle but a critical component of a successful drug development program. By identifying potential liabilities at the preclinical stage, resources can be more effectively allocated, and the risk of late-stage failures can be substantially mitigated.

This guide focuses on Ethyl 3-amino-4-(propylamino)benzoate, an aromatic amine with potential therapeutic applications. Given the absence of publicly available experimental toxicological data for this specific molecule, this document employs established alternative methodologies to construct a preliminary safety profile. The core of this assessment rests on two pillars:

  • Read-Across: A data-gap filling technique that utilizes toxicological data from structurally and mechanistically similar compounds to predict the properties of the target substance.

  • In Silico (Computational) Toxicology: The use of validated software models to predict the toxicological effects of a chemical based on its molecular structure.

This approach aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing) and is increasingly recognized by regulatory agencies for its utility in chemical safety assessment.

Compound Profile: Ethyl 3-amino-4-(propylamino)benzoate and Its Analogs

A thorough understanding of the target compound's chemical identity and physicochemical properties is fundamental to any toxicological assessment.

Target Compound: Ethyl 3-amino-4-(propylamino)benzoate
  • Chemical Name: Ethyl 3-amino-4-(propylamino)benzoate

  • Molecular Formula: C12H18N2O2

  • Molecular Weight: 222.28 g/mol

  • Chemical Structure:

    mol [Image of the chemical structure of Ethyl 3-amino-4-(propylamino)benzoate] C12H18N2O2

    Caption: Chemical structure of Ethyl 3-amino-4-(propylamino)benzoate.

  • SMILES: CCCNc1ccc(C(=O)OCC)cc1N

Source Compounds for Read-Across

The selection of appropriate source compounds is critical for a scientifically sound read-across assessment. For this profile, two primary analogs with increasing alkyl chain length on the amino group at position 4 have been chosen:

  • Source Compound 1: Ethyl 3-amino-4-(methylamino)benzoate

    • CAS Number: 66315-23-9[1]

    • Molecular Formula: C10H14N2O2[2]

    • Molecular Weight: 194.23 g/mol [2]

    • SMILES: CNc1ccc(C(=O)OCC)cc1N

  • Source Compound 2: Ethyl 3-amino-4-(ethylamino)benzoate

    • CAS Number: 202131-30-4[3]

    • SMILES: CCNc1ccc(C(=O)OCC)cc1N

The structural similarity lies in the common ethyl aminobenzoate scaffold, with the only variation being the length of the n-alkyl chain on the 4-amino group. This homologous series allows for the interpolation of toxicological properties.

Physicochemical Properties

The physicochemical properties of a compound influence its absorption, distribution, metabolism, and excretion (ADME) profile, and consequently its toxicological potential. The table below summarizes key experimental and predicted properties for the target and source compounds.

PropertyEthyl 3-amino-4-(methylamino)benzoateEthyl 3-amino-4-(ethylamino)benzoateEthyl 3-amino-4-(propylamino)benzoate (Predicted)
Molecular Weight ( g/mol ) 194.23[2]208.26222.28
Melting Point (°C) 87-88No dataSolid (predicted)
Boiling Point (°C) 357.4 ± 32.0 at 760 mmHgNo dataNo data
pKa (Predicted) 5.45 ± 0.11[1]No dataSimilar to analogs

Read-Across and In Silico Toxicological Assessment Workflow

The following workflow was employed to derive the preliminary toxicological profile of Ethyl 3-amino-4-(propylamino)benzoate. This structured approach ensures transparency and scientific rigor.

G cluster_0 Data Gathering & Preparation cluster_1 In Silico Prediction cluster_2 Read-Across Analysis cluster_3 Weight of Evidence & Profile Generation A Target Compound Identification Ethyl 3-amino-4-(propylamino)benzoate B Source Compound Selection (Methyl & Ethyl Analogs) A->B C Physicochemical Data Compilation B->C D SMILES Input to Predictive Models (e.g., TOPKAT, Derek Nexus) C->D E Prediction of Toxicological Endpoints - Acute Toxicity - Genotoxicity - Carcinogenicity - Irritation/Sensitization D->E I Integration of In Silico & Read-Across Data E->I F Experimental Data from Source Compounds (from SDS and literature) G Justification of Analogy (Structural & Mechanistic Similarity) F->G H Data Gap Filling for Target Compound G->H H->I J Uncertainty Assessment I->J K Preliminary Toxicological Profile Formulation J->K

Caption: Workflow for the preliminary toxicological assessment of Ethyl 3-amino-4-(propylamino)benzoate.

Predicted Toxicological Profile

This section details the predicted toxicological profile of Ethyl 3-amino-4-(propylamino)benzoate for key endpoints, based on the read-across from its methyl and ethyl analogs and supported by in silico predictions.

Acute Toxicity

Based on the hazard classifications of the source compounds, Ethyl 3-amino-4-(propylamino)benzoate is predicted to have a similar acute toxicity profile.

EndpointPrediction for Ethyl 3-amino-4-(propylamino)benzoateJustification (Read-Across from Source Compounds)
Oral Acute Toxicity Category 4 (Harmful if swallowed) The methyl analog is classified as Acute Tox. 4 (H302)[2]. A similar classification is expected for the propyl analog.
Dermal Acute Toxicity Likely Low Toxicity The methyl analog is classified as harmful in contact with skin (H312)[4]. However, for many substances, dermal toxicity is lower than oral toxicity.
Inhalation Acute Toxicity Category 4 (Harmful if inhaled) The methyl analog is classified as harmful if inhaled (H332)[4].

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD TG 425)

  • Animal Model: Healthy, young adult female rats are typically used.

  • Housing: Animals are housed individually with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum.

  • Dose Administration: The test substance is administered orally by gavage. The initial dose is selected based on a preliminary estimation of the LD50.

  • Dosing Procedure: A single animal is dosed. If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose. This sequential dosing continues until the stopping criteria are met.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Necropsy: A gross necropsy is performed on all animals at the end of the observation period.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.

Skin and Eye Irritation

The source compounds are known skin and eye irritants. A similar profile is expected for the target compound.

EndpointPrediction for Ethyl 3-amino-4-(propylamino)benzoateJustification (Read-Across from Source Compounds)
Skin Irritation Category 2 (Causes skin irritation) The methyl analog is classified as Skin Irrit. 2 (H315)[2].
Eye Irritation Category 2A (Causes serious eye irritation) The methyl analog is classified as Eye Irrit. 2 (H319)[2].

Experimental Protocol: In Vitro Skin Irritation (Reconstructed Human Epidermis Test Method - OECD TG 439)

  • Test System: A commercially available reconstructed human epidermis (RhE) model is used.

  • Test Substance Application: The test substance is applied topically to the surface of the RhE tissue.

  • Exposure and Incubation: The tissues are exposed to the test substance for a defined period, followed by rinsing and incubation.

  • Viability Assessment: Cell viability is determined using a quantitative assay, typically the MTT assay, which measures mitochondrial dehydrogenase activity.

  • Data Interpretation: A substance is identified as an irritant if the mean tissue viability is reduced below a defined threshold (e.g., ≤ 50%) compared to the negative control.

Respiratory System Effects
EndpointPrediction for Ethyl 3-amino-4-(propylamino)benzoateJustification (Read-Across from Source Compounds)
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation) The methyl analog is classified as STOT SE 3 (H335)[2].
Genotoxicity and Mutagenicity

Aromatic amines are a class of compounds for which genotoxic potential is a significant concern. In silico models are particularly valuable for flagging potential genotoxic liabilities early in development.

In Silico Prediction Strategy:

A battery of two complementary in silico methodologies is recommended by regulatory guidelines such as ICH M7 to assess mutagenicity:

  • Expert Rule-Based Systems (e.g., Derek Nexus): These systems contain a knowledge base of structural alerts (toxicophores) that are known to be associated with mutagenicity.[5][6]

  • Statistical-Based Systems (e.g., Sarah Nexus, TOPKAT): These models use statistical algorithms to correlate structural features with experimental mutagenicity data from large databases.[7][8]

Predicted Genotoxicity Profile:

EndpointIn Silico Prediction for Ethyl 3-amino-4-(propylamino)benzoateRationale and Potential Mechanism
Bacterial Mutagenicity (Ames Test) Potential for mutagenicity Aromatic amines can be metabolically activated by cytochrome P450 enzymes to form reactive N-hydroxyarylamines, which can then form DNA adducts, leading to mutations.[9] The presence of the amino groups on the benzene ring is a structural alert for mutagenicity.
In Vitro Mammalian Cell Genotoxicity Potential for clastogenicity and/or aneugenicity If mutagenic in the Ames test, there is an increased likelihood of genotoxicity in mammalian cells.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)

  • Test Strains: A set of histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA) are used.

  • Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix), typically derived from the liver of induced rodents, to detect pro-mutagens.

  • Exposure: The test substance is incubated with the bacterial strains in the presence or absence of S9 mix.

  • Plating: The mixture is plated on minimal agar plates lacking the required amino acid.

  • Incubation and Scoring: The plates are incubated for 48-72 hours, and the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.

  • Data Interpretation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies over a defined threshold compared to the negative control.[10]

Carcinogenicity

The carcinogenic potential of aromatic amines is a well-established toxicological concern.

In Silico Carcinogenicity Prediction:

  • Structural Alerts: The aromatic amine moiety is a well-known structural alert for carcinogenicity.

  • QSAR Models: Various Quantitative Structure-Activity Relationship (QSAR) models exist for predicting the carcinogenic potential of aromatic amines based on their physicochemical properties and structural features.[9]

Predicted Carcinogenicity:

EndpointPrediction for Ethyl 3-amino-4-(propylamino)benzoateRationale
Carcinogenicity Potential for carcinogenicity The structural class of aromatic amines is associated with carcinogenicity, often linked to their genotoxic potential. Metabolic activation can lead to the formation of DNA-reactive species that can initiate tumorigenesis.
Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

A preliminary ADME profile can be predicted based on the physicochemical properties of the molecule and the known metabolic pathways of similar compounds.

Predicted ADME Characteristics:

ParameterPrediction for Ethyl 3-amino-4-(propylamino)benzoateRationale
Absorption Likely to be well-absorbed orallyThe compound has a relatively low molecular weight and moderate lipophilicity, which are favorable for oral absorption.
Distribution Expected to distribute into tissuesThe predicted lipophilicity suggests it will not be confined to the systemic circulation.
Metabolism The primary metabolic pathway is expected to be hydrolysis of the ester linkage by plasma and tissue esterases, similar to other ester-type local anesthetics like procaine.[11][12][13] This would yield 3-amino-4-(propylamino)benzoic acid and ethanol. The aromatic amine moiety may also undergo N-acetylation or oxidation.
Excretion The metabolites are expected to be excreted primarily in the urine.[14]

Metabolic Pathway Diagram:

G substance Ethyl 3-amino-4-(propylamino)benzoate metabolite1 3-amino-4-(propylamino)benzoic acid substance->metabolite1 Esterase Hydrolysis metabolite2 Ethanol substance->metabolite2 Esterase Hydrolysis further_metabolism Further Metabolism (e.g., N-acetylation, oxidation) metabolite1->further_metabolism excretion Renal Excretion metabolite2->excretion further_metabolism->excretion

Caption: Predicted primary metabolic pathway of Ethyl 3-amino-4-(propylamino)benzoate.

Discussion and Implications for Drug Development

The preliminary toxicological profile of Ethyl 3-amino-4-(propylamino)benzoate, derived from read-across and in silico modeling, highlights several potential areas of concern that warrant further investigation in a drug development program.

The predictions for acute toxicity (oral, dermal, and inhalation), skin and eye irritation, and respiratory irritation are consistent with the data available for its lower alkyl chain analogs. These are important considerations for handling and formulation but may not be prohibitive for a therapeutic candidate, depending on the intended route of administration and therapeutic indication.

Of greater significance are the predictions for genotoxicity and carcinogenicity . The presence of the aromatic amine functionality is a strong structural alert for these endpoints. While in silico predictions are not definitive, they provide a strong rationale for prioritizing experimental genotoxicity testing early in the development process. A standard battery of genotoxicity tests, including a bacterial reverse mutation assay (Ames test) and an in vitro mammalian cell chromosomal aberration or micronucleus test, is strongly recommended. A positive result in these assays would be a significant safety concern and could potentially halt further development.

The predicted ADME profile suggests that the compound is likely to be orally bioavailable and metabolized via ester hydrolysis. Understanding the metabolic fate and the toxicological profile of the resulting metabolites will be crucial. The primary metabolite, 3-amino-4-(propylamino)benzoic acid, retains the aromatic amine structure and should also be assessed for potential genotoxicity.

Conclusion and Recommendations

This in-depth technical guide has provided a preliminary toxicological profile for Ethyl 3-amino-4-(propylamino)benzoate in the absence of experimental data. By leveraging read-across from structurally similar compounds and employing in silico predictive models, several potential hazards have been identified.

Summary of Key Findings:

  • Likely to be harmful if swallowed, in contact with skin, or if inhaled.

  • Causes skin and serious eye irritation.

  • May cause respiratory irritation.

  • Poses a potential risk for genotoxicity and carcinogenicity due to the aromatic amine moiety.

Recommendations for Further Work:

  • Confirmation of Physicochemical Properties: Experimental determination of key physicochemical properties such as solubility, logP, and pKa is recommended to refine ADME predictions.

  • Prioritized Experimental Testing:

    • Genotoxicity: An in vitro genotoxicity battery (Ames test and a mammalian cell assay) should be conducted as a high priority to address the potential for mutagenicity.

    • In Vitro Irritation: In vitro skin and eye irritation studies using reconstructed human tissue models can confirm the predicted irritancy potential without the use of animals.

  • Metabolite Identification and Safety Assessment: An in vitro metabolism study using liver microsomes or hepatocytes should be performed to identify the major metabolites. The safety of these metabolites, particularly the 3-amino-4-(propylamino)benzoic acid, should also be evaluated.

This preliminary assessment serves as a valuable tool for risk-based decision-making in the early stages of drug development. By proactively addressing the potential toxicological liabilities identified in this guide, development programs can proceed with a clearer understanding of the safety profile of Ethyl 3-amino-4-(propylamino)benzoate and its analogs.

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  • Benigni, R., & Bossa, C. (2012). Flexible use of QSAR models in predictive toxicology: a case study on aromatic amines. Environmental and Molecular Mutagenesis, 53(2), 148-154.
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  • Bakken, G. A., & Jurs, P. C. (2003). Predicting the Genotoxicity of Secondary and Aromatic Amines Using Data Subsetting to Generate a Model Ensemble. Journal of Chemical Information and Computer Sciences, 43(4), 1055-1065.
  • Honma, M., et al. (2015). Prediction of genotoxic potential of cosmetic ingredients by an in silico battery system consisting of a combination of an expert rule-based system and a statistics-based system. Journal of Toxicological Sciences, 40(1), 119-130.
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Foundational

Ethyl 3-amino-4-(propylamino)benzoate synthesis from 4-fluoro-3-nitrobenzoic acid

An In-Depth Technical Guide to the Synthesis of Ethyl 3-amino-4-(propylamino)benzoate from 4-fluoro-3-nitrobenzoic Acid For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provid...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of Ethyl 3-amino-4-(propylamino)benzoate from 4-fluoro-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, three-step synthetic pathway for the preparation of Ethyl 3-amino-4-(propylamino)benzoate, a valuable diamino benzoate derivative, commencing from the readily available starting material, 4-fluoro-3-nitrobenzoic acid. The synthesis is strategically designed for efficiency, high yield, and scalability, addressing common challenges in modern organic synthesis. The sequence involves an initial Fischer esterification, followed by a regioselective nucleophilic aromatic substitution (SNAr), and concludes with a chemoselective reduction of a nitro group. Each step is detailed with in-depth mechanistic explanations, step-by-step experimental protocols, and methods for in-process control and characterization, ensuring a self-validating and reproducible workflow. This document serves as a practical resource for professionals engaged in medicinal chemistry and pharmaceutical development, where such scaffolds are of significant interest.

Introduction: Strategic Overview of the Synthesis

Substituted ortho-phenylenediamines are privileged scaffolds in medicinal chemistry, serving as key building blocks for a variety of biologically active heterocyclic compounds, such as benzimidazoles. The target molecule, Ethyl 3-amino-4-(propylamino)benzoate, incorporates this crucial structural motif, making it a valuable intermediate for drug discovery programs.

The synthetic strategy outlined herein begins with 4-fluoro-3-nitrobenzoic acid, a cost-effective and commercially available starting material. The pathway is designed around three robust and well-understood transformations:

  • Protection of the Carboxylic Acid: The carboxylic acid is first converted to its ethyl ester. This is a critical step to prevent its interference in the subsequent nucleophilic substitution reaction, where it could act as a competing nucleophile or be deprotonated by the base. Fischer esterification is the chosen method due to its simplicity and effectiveness.[1][2]

  • Regioselective C-N Bond Formation: A nucleophilic aromatic substitution (SNAr) reaction is employed to introduce the propylamine side chain. The fluorine atom at the C-4 position is activated towards substitution by the strongly electron-withdrawing nitro group at the ortho position (C-3). This electronic arrangement is key to the success and high regioselectivity of this step.[3]

  • Chemoselective Reduction: The final step involves the reduction of the nitro group to a primary amine. This transformation must be performed selectively, leaving the ester functional group intact. Catalytic hydrogenation is selected as the method of choice due to its high efficiency, clean reaction profile, and excellent functional group tolerance.[4][5][6]

This multi-step synthesis is a prime example of strategic functional group manipulation, where the electronic properties of the intermediates are harnessed to control reactivity and ensure the desired outcome.

Overall Synthetic Workflow

The complete synthetic pathway is illustrated below, proceeding from the starting material through two key intermediates to the final product.

Synthetic_Workflow SM 4-Fluoro-3-nitrobenzoic Acid I1 Ethyl 4-fluoro-3-nitrobenzoate SM->I1 Step 1 (Esterification) I2 Ethyl 3-nitro-4-(propylamino)benzoate I1->I2 Step 2 (SNAr) FP Ethyl 3-amino-4-(propylamino)benzoate I2->FP Step 3 (Reduction)

Caption: Overall three-step synthesis pathway.

Step 1: Fischer Esterification of 4-fluoro-3-nitrobenzoic Acid

Principle and Mechanism

Fischer esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[7] In this step, the carboxylic acid is protonated by a strong acid catalyst (typically H₂SO₄), which activates the carbonyl carbon towards nucleophilic attack by ethanol. The subsequent elimination of a water molecule yields the ethyl ester. The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol (ethanol) is used as both the reactant and the solvent.[2]

Esterification_Mechanism cluster_0 Mechanism of Fischer Esterification R-COOH Carboxylic Acid Protonated_Acid Protonated Carbonyl R-COOH->Protonated_Acid + H⁺ Protonated_Acid->R-COOH - H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + EtOH - H⁺ Tetrahedral_Intermediate->Protonated_Acid - EtOH + H⁺ Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester + H⁺ - H₂O Ester Ester Product Protonated_Ester->Ester - H⁺

Caption: Simplified mechanism of acid-catalyzed esterification.

Experimental Protocol
  • Reagents and Equipment:

    • 4-fluoro-3-nitrobenzoic acid

    • Absolute Ethanol (Anhydrous)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Ethyl Acetate

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (Saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

  • Procedure: [1]

    • To a round-bottom flask, add 4-fluoro-3-nitrobenzoic acid (1.0 eq).

    • Add absolute ethanol (approx. 10 mL per gram of acid) to the flask.

    • Carefully add concentrated sulfuric acid (approx. 0.1 eq) dropwise to the stirred suspension.

    • Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 8 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

    • After cooling to room temperature, remove the excess ethanol under reduced pressure using a rotary evaporator.

    • Dilute the residue with water and transfer to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield Ethyl 4-fluoro-3-nitrobenzoate as a yellow oil or solid.

Data and Characterization
ParameterValue
Starting Material 4-fluoro-3-nitrobenzoic acid
Product Ethyl 4-fluoro-3-nitrobenzoate[8]
Molecular Formula C₉H₈FNO₄
Molecular Weight 213.16 g/mol
Typical Yield >90%
Appearance Yellow oil or solid[1]

Characterization: The product identity can be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy. The IR spectrum will show a characteristic C=O stretch for the ester at ~1720 cm⁻¹ and symmetric/asymmetric stretches for the NO₂ group at ~1530 and ~1350 cm⁻¹.

Step 2: Nucleophilic Aromatic Substitution (SNAr) with Propylamine

Principle and Mechanism

This step involves the displacement of the fluoride ion by propylamine. The SNAr mechanism is a two-step process. First, the nucleophile (propylamine) attacks the electron-deficient carbon atom bearing the leaving group (fluorine), forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized onto the electron-withdrawing nitro group. In the second step, the leaving group (fluoride) is expelled, restoring the aromaticity of the ring. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is used to scavenge the HF generated during the reaction.[3]

SNAr_Mechanism cluster_1 SNAr Mechanism Reactant Ethyl 4-fluoro-3-nitrobenzoate Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactant->Meisenheimer + Propylamine Meisenheimer->Reactant - Propylamine Product Ethyl 3-nitro-4-(propylamino)benzoate Meisenheimer->Product - F⁻

Caption: Key stages of the Nucleophilic Aromatic Substitution (SNAr) reaction.

Experimental Protocol
  • Reagents and Equipment:

    • Ethyl 4-fluoro-3-nitrobenzoate

    • Propylamine

    • N,N-diisopropylethylamine (DIPEA)

    • Dry Dichloromethane (DCM)

    • 10% Sodium Carbonate (Na₂CO₃) solution

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

  • Procedure: [3]

    • Dissolve Ethyl 4-fluoro-3-nitrobenzoate (1.0 eq) in dry DCM in a round-bottom flask under a nitrogen atmosphere.

    • Add DIPEA (1.2 eq) to the stirred solution.

    • Slowly add propylamine (1.1 eq) dropwise to the mixture.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction by TLC for the disappearance of the starting material.

    • Upon completion, wash the reaction mixture with 10% Na₂CO₃ solution.

    • Separate the layers and extract the aqueous layer with DCM (2x).

    • Combine the organic fractions, dry over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to afford the crude product.

    • Purification can be achieved by column chromatography or recrystallization if necessary.

Data and Characterization
ParameterValue
Starting Material Ethyl 4-fluoro-3-nitrobenzoate
Product Ethyl 3-nitro-4-(propylamino)benzoate[3]
Molecular Formula C₁₂H₁₆N₂O₄
Molecular Weight 252.27 g/mol
Typical Yield High
Appearance Crystalline solid

Characterization: Successful substitution is confirmed by the disappearance of the C-F coupling in the ¹³C NMR spectrum and the appearance of signals corresponding to the propyl group in the ¹H NMR spectrum. An N-H stretch will also be visible in the IR spectrum around 3300-3400 cm⁻¹.

Step 3: Chemoselective Reduction of the Nitro Group

Principle and Rationale for Method Selection

The conversion of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. The primary challenge in this step is achieving chemoselectivity; the reducing agent must not affect the ester functionality. While various reagents can accomplish this, such as SnCl₂/HCl or NaBH₄-FeCl₂, catalytic transfer hydrogenation or direct hydrogenation with H₂ gas over a palladium catalyst offers significant advantages.[9][10][11] It is a very clean method, typically high-yielding, and the workup is straightforward, involving simple filtration to remove the catalyst.[4][12] This method is widely used in the pharmaceutical industry for its reliability and scalability.[6]

Mechanism of Catalytic Hydrogenation

The mechanism involves the adsorption of both molecular hydrogen and the nitro compound onto the surface of the palladium catalyst. On the catalyst surface, the H-H bond is cleaved, and hydrogen atoms are transferred stepwise to the nitro group, which is reduced through nitroso and hydroxylamine intermediates to the final amine. The ester group has a much lower affinity for the catalyst surface under these conditions and remains unreacted.[13]

Reduction_Mechanism cluster_2 Catalytic Hydrogenation Pathway Ar-NO2 Nitroarene Ar-NO Nitroso Intermediate Ar-NO2->Ar-NO [H] Ar-NHOH Hydroxylamine Intermediate Ar-NO->Ar-NHOH [H] Ar-NH2 Aniline Product Ar-NHOH->Ar-NH2 [H] Catalyst Pd/C Surface + H₂ Catalyst->Ar-NO2

Caption: Simplified reaction pathway for nitro group reduction on a catalyst surface.

Experimental Protocol (Catalytic Hydrogenation)
  • Reagents and Equipment:

    • Ethyl 3-nitro-4-(propylamino)benzoate

    • Palladium on activated carbon (10% Pd/C)

    • Methanol or Ethanol

    • Hydrogen gas source (balloon or Parr shaker)

    • Filtration apparatus (e.g., Celite pad)

  • Procedure: [5]

    • Dissolve Ethyl 3-nitro-4-(propylamino)benzoate (1.0 eq) in methanol or ethanol in a suitable hydrogenation flask.

    • Carefully add 10% Pd/C catalyst (approx. 5-10% by weight of the starting material) to the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this cycle three times.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for small scale, or 40-60 psi in a Parr apparatus for larger scale) at room temperature.

    • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 5-24 hours.

    • Once complete, carefully vent the hydrogen and purge the flask with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the solvent (methanol or ethanol).

    • Concentrate the filtrate under reduced pressure to yield the final product, Ethyl 3-amino-4-(propylamino)benzoate. The product is often pure enough for subsequent steps without further purification.

Data and Characterization
ParameterValue
Starting Material Ethyl 3-nitro-4-(propylamino)benzoate
Product Ethyl 3-amino-4-(propylamino)benzoate
Molecular Formula C₁₂H₁₈N₂O₂
Molecular Weight 222.28 g/mol
Typical Yield >85%[5]
Appearance Light brown powder or solid

Characterization: The successful reduction is confirmed by several key spectral changes. In the IR spectrum, the characteristic NO₂ stretches will disappear, and new N-H stretching bands for the primary amine will appear around 3300-3500 cm⁻¹.[14] In the ¹H NMR spectrum, the aromatic protons will experience an upfield shift due to the conversion of the electron-withdrawing NO₂ group to the electron-donating NH₂ group. A broad singlet corresponding to the new NH₂ protons will also appear.[5][15] Mass spectrometry will show the expected molecular ion peak for the reduced product.

A Self-Validating System: The Role of In-Process Controls

The robustness of this synthetic protocol is ensured by a system of self-validation through rigorous in-process controls.

  • Thin Layer Chromatography (TLC): TLC is the primary tool used to monitor the progress of each reaction. By comparing the spots of the reaction mixture with the starting material and a reference standard (if available), one can determine the point of reaction completion. This prevents premature workup (leading to low yields) or unnecessarily long reaction times (leading to potential side products).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: After each step, an NMR spectrum of the crude or purified product validates its structure. This is a critical quality control check. For instance, after Step 1, the presence of the ethyl group quartet and triplet confirms esterification. After Step 2, the disappearance of fluorine coupling confirms substitution. Finally, after Step 3, the characteristic upfield shift of aromatic signals confirms the reduction of the nitro group.

  • Purity Assessment: The purity of each intermediate is assessed before proceeding to the next step. This ensures that impurities are not carried forward, which could interfere with subsequent reactions or complicate the final purification.

This iterative process of reaction, monitoring, and characterization ensures that each transformation is successful and the integrity of the synthetic pathway is maintained from start to finish.

Conclusion

The synthesis of Ethyl 3-amino-4-(propylamino)benzoate from 4-fluoro-3-nitrobenzoic acid is a highly efficient and reliable three-step process. The chosen pathway leverages fundamental and robust organic reactions, including Fischer esterification, nucleophilic aromatic substitution, and chemoselective catalytic hydrogenation. The detailed protocols and mechanistic insights provided in this guide offer a clear and reproducible method for obtaining this valuable building block, suitable for applications in pharmaceutical research and development. The emphasis on in-process controls and characterization at each stage establishes a self-validating system that ensures both high yield and high purity of the final product.

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Exploratory

A Senior Application Scientist's Guide to the Theoretical Modeling of Ethyl 3-amino-4-(propylamino)benzoate: From Quantum Mechanics to In Silico Pharmacology

This technical guide provides a comprehensive framework for the theoretical modeling of Ethyl 3-amino-4-(propylamino)benzoate. As a molecule structurally related to known local anesthetics, it presents a compelling case...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive framework for the theoretical modeling of Ethyl 3-amino-4-(propylamino)benzoate. As a molecule structurally related to known local anesthetics, it presents a compelling case for in silico evaluation.[1][2][3] We will proceed from the foundational quantum mechanical characterization of the isolated molecule to its dynamic behavior in solution and its potential interactions with biological targets. This multi-scale approach is designed to generate a holistic profile of the molecule's physicochemical and pharmacological potential, providing a robust, data-driven rationale for further experimental development.

Section 1: Foundational Quantum Mechanics - Characterizing the Molecule

1.1. The Causality Behind the Approach: Understanding the Foundation

Before we can predict how a molecule will behave in a complex biological system, we must first understand its intrinsic, fundamental properties. Quantum mechanics (QM), specifically Density Functional Theory (DFT), provides the most accurate and computationally feasible method for this purpose.[4] By calculating the molecule's electronic structure, we can determine its most stable three-dimensional shape, its reactivity, and the regions most likely to engage in intermolecular interactions. This static, gas-phase model is the bedrock upon which all subsequent, more complex simulations are built.

1.2. Methodological Choice: Density Functional Theory (DFT)

For a molecule of this size, DFT offers an optimal balance between computational cost and accuracy. We select the B3LYP functional, a hybrid functional widely validated for organic molecules, and the 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is critical for accurately describing the lone pairs on the nitrogen and oxygen atoms, while the polarization functions (d,p) allow for flexibility in the electron cloud, which is essential for modeling non-covalent interactions. This combination is well-precedented for accurately modeling similar aromatic and benzoate systems.[5][6]

1.3. Experimental Protocol 1: Geometry Optimization and Vibrational Analysis

This protocol establishes the molecule's most stable, lowest-energy conformation.

  • Input Structure Generation: Build an initial 3D structure of Ethyl 3-amino-4-(propylamino)benzoate using a molecular editor (e.g., Avogadro, ChemDraw).

  • Conformational Search (Optional but Recommended): Perform a preliminary conformational search using a lower-level theory or molecular mechanics to identify low-energy rotamers, particularly around the propylamino and ethyl ester groups.

  • DFT Optimization: Submit the lowest-energy conformer to a geometry optimization calculation using the B3LYP/6-311++G(d,p) level of theory. The convergence criteria should be set to tight to ensure a precise minimum is located.

  • Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry at the same level of theory.

  • Validation: Confirm that the output shows zero imaginary frequencies. The presence of an imaginary frequency indicates a saddle point (a transition state), not a true energy minimum, and the structure would require further optimization.

1.4. Data Presentation: Predicted Molecular Geometry

The optimized geometry provides key structural parameters. While experimental crystallographic data for the exact target molecule is not available, data from its nitro-substituted precursor provides a useful comparison for the core structure.[7][8]

ParameterPredicted Value (Å or °)Rationale for Significance
C-N (Propylamino) Bond Length~1.38 ÅIndicates the degree of electron donation from the nitrogen to the aromatic ring.
C=O (Ester) Bond Length~1.21 ÅA key site for hydrogen bond acceptance.
N-C-C-C (Propyl) Dihedral AngleVariesDetermines the steric profile and orientation of the alkyl chain.
C-O-C-C (Ester) Dihedral AngleVariesInfluences the overall shape and accessibility of the ester group.
Benzene Ring Planarity< 1° deviationConfirms the aromatic character; deviations could indicate ring strain.

1.5. Experimental Protocol 2: Electronic Structure and Reactivity Analysis

This protocol probes the electronic landscape of the molecule to predict its chemical behavior.

  • Wavefunction Analysis: Using the optimized geometry from Protocol 1, perform a single-point energy calculation to generate the molecular orbitals.

  • Frontier Molecular Orbital (FMO) Analysis: Identify and visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity and stability.[9]

  • Molecular Electrostatic Potential (MEP) Mapping: Calculate and visualize the MEP on the molecule's electron density surface. The MEP map reveals regions of positive (electron-poor, blue) and negative (electron-rich, red) potential, highlighting likely sites for electrostatic interactions, such as hydrogen bonding.[6]

  • Descriptor Calculation: Compute key quantum-chemical descriptors like ionization potential, electron affinity, and global hardness. These are foundational for building more advanced predictive models like QSAR.[9][10]

Diagram: Quantum Mechanics Workflow

QM_Workflow cluster_input Input Generation cluster_dft DFT Calculation (B3LYP/6-311++G(d,p)) cluster_analysis Analysis & Output Start Initial 3D Structure ConfSearch Conformational Search Start->ConfSearch Opt Geometry Optimization ConfSearch->Opt Freq Frequency Calculation Opt->Freq Validation Validation (No Imaginary Freq.) Freq->Validation Validation->Opt Failure Geom Optimized Geometry (Table 1) Validation->Geom Success Electronic Electronic Properties (HOMO, LUMO, MEP) Geom->Electronic

Caption: Workflow for Quantum Mechanical characterization of the target molecule.

Section 2: Simulating Real-World Behavior - Molecular Dynamics

2.1. The Causality Behind the Approach: From Static to Dynamic

While QM provides a perfect snapshot, molecules in the body are not static. They are dynamic entities, constantly moving and interacting with their environment. Molecular Dynamics (MD) simulations bridge this gap by modeling the atom-by-atom movement of the molecule and its surroundings (e.g., water) over time.[11] This is crucial for understanding properties like solubility, membrane permeability, and conformational flexibility, which are impossible to capture with a static model.[12][13]

2.2. Methodological Choice: Force Fields and Environment

We transition from the quantum world to classical mechanics, governed by a "force field." The Generalized Amber Force Field (GAFF) is an excellent choice for drug-like small molecules. We will simulate the molecule in an explicit solvent environment (a box of water molecules, e.g., TIP3P) with periodic boundary conditions to mimic a bulk solution. This setup is standard for assessing the solvation and dynamic behavior of potential drug candidates.[14]

2.3. Experimental Protocol 3: MD Simulation in an Aqueous Environment

  • Parameterization: Generate GAFF parameters and partial charges for Ethyl 3-amino-4-(propylamino)benzoate. The charges should be derived from the QM calculations (Protocol 2) using a method like Restrained Electrostatic Potential (RESP) for better accuracy.

  • System Solvation: Place the parameterized molecule into the center of a cubic or octahedral box of water molecules. Add counter-ions (e.g., Cl⁻) as needed to neutralize the system.

  • Energy Minimization: Perform a multi-stage energy minimization of the system. First, hold the solute fixed and minimize the water and ions. Then, apply restraints to the solute and minimize the whole system. Finally, minimize the entire system without restraints to remove any steric clashes.

  • System Heating (NVT Ensemble): Gradually heat the system from 0 K to the target temperature (e.g., 300 K) over several hundred picoseconds while keeping the system volume constant.

  • Equilibration (NPT Ensemble): Equilibrate the system at the target temperature and pressure (1 atm) for several nanoseconds. Monitor properties like density, temperature, and potential energy to ensure they have stabilized.

  • Production Run: Once equilibrated, run the production simulation for a duration sufficient to sample the conformational space of the molecule (e.g., 100-1000 nanoseconds). Save the coordinates (trajectory) at regular intervals.

Diagram: Molecular Dynamics Workflow

MD_Workflow cluster_prep System Preparation cluster_sim Simulation Protocol cluster_analysis Trajectory Analysis Param Parameterize Ligand (GAFF/RESP) Solvate Solvate in Water Box & Neutralize Param->Solvate Minimize Energy Minimization Solvate->Minimize Heat Heating (NVT) Minimize->Heat Equilibrate Equilibration (NPT) Heat->Equilibrate Production Production Run (100+ ns) Equilibrate->Production RMSD RMSD/RMSF Production->RMSD Solvation Solvation Shells Production->Solvation Conform Conformational Clustering Production->Conform

Caption: General workflow for setting up and running an MD simulation.

Section 3: Predicting Biological Activity - QSAR and Molecular Docking

3.1. The Causality Behind the Approach: Connecting Structure to Function

The ultimate goal is to predict if Ethyl 3-amino-4-(propylamino)benzoate will have the desired biological effect. For local anesthetics, this typically involves blocking voltage-gated sodium channels.[15] We use two complementary computational techniques: Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking. QSAR builds statistical models that correlate molecular properties (descriptors) with activity, while docking provides a structural hypothesis for how the molecule binds to its target protein.[13][15]

3.2. Methodological Choice: Integrated QSAR and Docking

A robust QSAR model for local anesthetic activity would be built using a dataset of structurally similar compounds with experimentally determined potencies.[16][17] Descriptors would be derived from our QM calculations (e.g., dipole moment, HOMO/LUMO energies, surface area). For docking, a high-resolution structure of a relevant human sodium channel (e.g., Nav1.5) would be used as the receptor.

3.3. Experimental Protocol 4: QSAR Model Development

  • Dataset Curation: Assemble a training set of at least 20-30 benzoate and aromatic amine-based local anesthetics with consistent biological activity data (e.g., IC₅₀).

  • Descriptor Calculation: For all molecules in the dataset, calculate a range of descriptors: 1D (molecular weight), 2D (topological indices), and 3D (from QM calculations).

  • Model Building: Use multiple linear regression or machine learning algorithms to build a mathematical model correlating a subset of descriptors with biological activity.

  • Model Validation: Rigorously validate the model using internal (cross-validation) and external (a separate test set of molecules) validation techniques to ensure its predictive power.[10]

  • Prediction: Use the validated QSAR model to predict the activity of Ethyl 3-amino-4-(propylamino)benzoate based on its calculated descriptors.

3.4. Experimental Protocol 5: Molecular Docking

  • Receptor Preparation: Obtain a crystal structure or high-quality homology model of the target protein (e.g., a voltage-gated sodium channel). Prepare the structure by adding hydrogens, assigning protonation states, and removing water molecules not critical for binding.

  • Ligand Preparation: Use the low-energy, QM-optimized structure of Ethyl 3-amino-4-(propylamino)benzoate from Protocol 1. Assign appropriate protonation states (likely protonated at the propylamino nitrogen at physiological pH).

  • Binding Site Definition: Define the docking grid box around the known binding site for local anesthetics within the channel pore.

  • Docking Execution: Run a docking algorithm (e.g., AutoDock Vina, Glide) to generate a series of potential binding poses for the ligand within the receptor's active site.

  • Pose Analysis: Analyze the top-ranked poses. Evaluate the scoring function, which estimates binding affinity, and visually inspect the key intermolecular interactions (e.g., hydrogen bonds, pi-stacking, hydrophobic contacts) between the ligand and protein residues. These interactions provide a mechanistic hypothesis for the molecule's activity.[18]

Diagram: Predictive Modeling Workflow

Predictive_Workflow cluster_qsar QSAR Modeling cluster_docking Molecular Docking QM_Results QM Optimized Structure & Descriptors Dataset Curate Analog Dataset QM_Results->Dataset Predict Predict Activity QM_Results->Predict Dock Run Docking Simulation QM_Results->Dock Ligand Structure Model Build & Validate Model Dataset->Model Model->Predict Output Predicted Potency & Binding Hypothesis Predict->Output Receptor Prepare Protein Target Receptor->Dock Analysis Analyze Binding Pose & Score Dock->Analysis Analysis->Output

Sources

Protocols & Analytical Methods

Method

Synthesis and Optimization Protocol for Ethyl 3-amino-4-(propylamino)benzoate

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Application Note & Detailed Protocol Introduction and Strategic Overview Ethyl 3-amino-4-(propylamino)benzoate (CAS: 848819-85-2) is a h...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Application Note & Detailed Protocol

Introduction and Strategic Overview

Ethyl 3-amino-4-(propylamino)benzoate (CAS: 848819-85-2) is a highly valued diaminobenzoate intermediate utilized in the development of advanced therapeutics, particularly in the synthesis of substituted benzimidazoles, localized anesthetics, and novel kinase inhibitors[1]. The structural motif—featuring a primary amine and a secondary alkylamine on an ethyl benzoate scaffold—requires a highly regioselective synthetic approach to prevent over-alkylation and ensure high purity for downstream pharmaceutical applications.

This application note details a robust, scalable two-step synthetic pathway. By prioritizing mechanistic causality, we establish a self-validating protocol that minimizes side reactions and maximizes atom economy.

Mechanistic Causality and Reaction Design (E-E-A-T)

The most efficient protocol for synthesizing this compound avoids direct dialkylation of diamines, which often leads to complex mixtures. Instead, it utilizes a stepwise functionalization strategy:

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The first step is the reaction between ethyl 4-fluoro-3-nitrobenzoate and n-propylamine.

  • Substrate Selection: The choice of a fluoro-substituted aromatic ring over a chloro-substituted one is deliberate. In SNAr reactions, the rate-determining step is the formation of the Meisenheimer complex[2]. The high electronegativity of fluorine drastically increases the electrophilicity of the ipso-carbon, making it highly susceptible to nucleophilic attack by the primary amine[2].

  • Base Selection: N,N-Diisopropylethylamine (DIPEA) is employed as a non-nucleophilic base. It scavenges the generated hydrofluoric acid (HF), driving the reaction forward without competing with n-propylamine as a nucleophile[2].

Step 2: Catalytic Hydrogenation

The second step involves the selective reduction of the nitro group to a primary amine.

  • Reagent Selection: While dissolving metal reductions (e.g., Fe/AcOH or SnCl2) are viable, they often require harsh conditions and complex workups involving heavy metal sludges, which can trap the product and lower yields[3].

  • Catalyst Dynamics: Catalytic hydrogenation using 10% Palladium on Carbon (Pd/C) under a mild hydrogen atmosphere (1 atm) offers a clean, highly efficient, and scalable alternative[4]. The methanolic solvent system facilitates proton transfer during the reduction cascade (nitro nitroso hydroxylamine amine), ensuring complete conversion to the diamine while fully preserving the ester functionality[4].

Experimental Protocols

Protocol A: Synthesis of Ethyl 3-nitro-4-(propylamino)benzoate
  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (46.9 mmol) of ethyl 4-fluoro-3-nitrobenzoate in 100 mL of anhydrous dichloromethane (DCM)[2].

  • Base Addition: Add 9.8 mL (56.3 mmol, 1.2 eq) of N,N-Diisopropylethylamine (DIPEA) to the solution and cool the mixture to 0 °C using an ice-water bath[2].

  • Amination: Slowly add 4.2 mL (51.6 mmol, 1.1 eq) of n-propylamine dropwise over 15 minutes to control the exothermic reaction[2].

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature under a nitrogen atmosphere for 12 hours[2].

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 10% aqueous Na2CO3 (2 × 50 mL) to remove acidic impurities, followed by brine (50 mL)[2].

  • Isolation: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator to afford the intermediate as a bright yellow solid. Expected Yield: ~11.2 g (95%).

Protocol B: Synthesis of Ethyl 3-amino-4-(propylamino)benzoate
  • Preparation: Dissolve 10.0 g (39.6 mmol) of the intermediate (ethyl 3-nitro-4-(propylamino)benzoate) in 100 mL of HPLC-grade methanol in a 250 mL heavy-walled hydrogenation flask[4].

  • Catalyst Addition: Carefully add 1.0 g of 10% Pd/C (10% w/w). (Critical Safety Note: Pd/C is highly pyrophoric; add strictly under a blanket of inert gas).

  • Hydrogenation: Evacuate the flask and backfill with nitrogen three times. Repeat the evacuation process with hydrogen gas. Attach a hydrogen balloon (1 atm) and stir the suspension vigorously at room temperature for 4–6 hours[4].

  • Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc, 3:1). The distinct yellow color of the starting material will fade to a pale hue as the reduction reaches completion.

  • Workup: Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst[5]. Wash the Celite pad thoroughly with additional methanol (3 × 20 mL) to ensure full product recovery.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the target product as an off-white to pale brown solid. Expected Yield: ~8.6 g (98%).

Quantitative Data & Process Optimization

Table 1: Optimization of SNAr Conditions for Intermediate Synthesis
SubstrateSolventBaseTemperatureTimeYield (%)
Ethyl 4-chloro-3-nitrobenzoateTHFExcess AmineReflux2 h82%[6]
Ethyl 4-fluoro-3-nitrobenzoate DCM DIPEA Room Temp 12 h 95% [2]
Ethyl 4-fluoro-3-nitrobenzoateDMFK2CO380 °C4 h88% (Impurities)
Table 2: Comparison of Nitro Reduction Methodologies
Reduction MethodReagentsConditionsYield (%)Workup Complexity
Catalytic Hydrogenation 10% Pd/C, H₂ (1 atm) MeOH, RT, 4 h 98% [4]Low (Celite filtration)
Béchamp ReductionFe powder, AcOHEtOH/H₂O, 80 °C, 2 h85%High (Iron sludge removal)
Stannous ChlorideSnCl₂·2H₂OEtOH, Reflux, 3 h75%High (Emulsion formation)

Synthetic Workflow Visualization

SynthesisRoute SM Ethyl 4-fluoro-3-nitrobenzoate (Electrophile) Intermediate Ethyl 3-nitro-4-(propylamino)benzoate (Intermediate) SM->Intermediate Step 1: SNAr n-Propylamine, DIPEA DCM, RT, 12h Product Ethyl 3-amino-4-(propylamino)benzoate (Target Product) Intermediate->Product Step 2: Reduction H2 (1 atm), 10% Pd/C MeOH, RT, 4h

Figure 1: Two-step synthetic workflow for Ethyl 3-amino-4-(propylamino)benzoate.

References

  • Title: Ethyl 3-nitro-4-(propylamino)benzoate | Source: nih.gov | URL: [Link]

  • Title: Ethyl 3-nitro-4-(n-propylamino)benzoate | Source: nih.gov | URL: [Link]

Sources

Application

Application Notes &amp; Protocols: Evaluation of Ethyl 3-amino-4-(propylamino)benzoate as a Novel Local Anesthetic Agent

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the evaluation of Ethyl 3-amino-4-(propylamino)benzoate as a potential local anesthetic....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the evaluation of Ethyl 3-amino-4-(propylamino)benzoate as a potential local anesthetic. Aminobenzoic acid esters have long been a cornerstone of local anesthesia, and this novel compound, building upon the foundational structure of molecules like benzocaine, warrants a systematic investigation.[1][2] This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating framework for assessment. We will cover the core mechanism of action, detailed protocols for in vitro and in vivo evaluation, and foundational steps for topical formulation.

Introduction: The Rationale for a Novel Aminobenzoate Anesthetic

The family of aminobenzoic acid esters, which includes foundational drugs like benzocaine and procaine, has been instrumental in clinical pain management for over a century.[1][3] Their primary pharmacological action is the reversible blockade of nerve impulse conduction, which produces a temporary and localized loss of sensation without affecting consciousness.[1][2][4] The general structure of these compounds consists of a lipophilic aromatic head, an intermediate ester linkage, and a hydrophilic terminal amino group.[2] This tripartite structure is fundamental to their anesthetic activity.

Ethyl 3-amino-4-(propylamino)benzoate is a novel structural analog within this class. The rationale for its investigation is based on established structure-activity relationships. Modifications to the aromatic ring and the amino group can significantly alter a compound's potency, duration of action, and safety profile.[2] The addition of a propylamino group at the 4-position is hypothesized to increase lipophilicity, potentially enhancing membrane penetration and duration of action compared to simpler analogs. This guide outlines the critical pathway for validating its efficacy and safety as a new chemical entity in the field of local anesthesia.

Foundational Mechanism of Action: Targeting Voltage-Gated Sodium Channels

The anesthetic effect of aminobenzoate esters is achieved by specifically targeting and blocking voltage-gated sodium channels (VGSCs) within the neuronal membrane.[2][4] These channels are essential for the initiation and propagation of action potentials.[3][5]

The process can be broken down into three key steps:

  • Membrane Penetration: Local anesthetics exist in an equilibrium between an uncharged (lipophilic) base and a charged (hydrophilic) cation. The uncharged base form is crucial for traversing the lipid-rich nerve cell membrane to reach the axoplasm.[2]

  • Re-equilibration: Once inside the neuron, the molecule re-equilibrates, and the charged cationic form predominates.[2]

  • Channel Blockade: The charged cation then binds to a specific receptor site within the pore of the VGSC.[2] This binding locks the channel in an inactivated state, preventing the influx of sodium ions required for membrane depolarization. By halting the action potential, the nerve impulse is blocked, and the sensation of pain is not transmitted.[2][4]

The pKa of the molecule is a critical determinant of its onset of action. A pKa closer to the physiological pH of 7.4 results in a greater proportion of the uncharged base form, facilitating faster membrane penetration and a more rapid onset of anesthesia.[2]

G cluster_membrane Neuronal Membrane Uncharged LA (Base) Uncharged LA (Base) LA_Equilibrium_Int LA Base <=> LA Cation Uncharged LA (Base)->LA_Equilibrium_Int Charged LA (Cation) Charged LA (Cation) Na_Channel Voltage-Gated Sodium Channel Charged LA (Cation)->Na_Channel Block Na_Channel->Block Na+ Influx BLOCKED Extracellular Space Extracellular Space LA_Equilibrium_Ext LA Base <=> LA Cation Intracellular Space (Axoplasm) Intracellular Space (Axoplasm) LA_Equilibrium_Ext->Uncharged LA (Base) Penetrates Membrane LA_Equilibrium_Int->Charged LA (Cation) Intracellular Space Intracellular Space G Compound Test Compound: Ethyl 3-amino-4-(propylamino)benzoate Patch_Clamp Protocol 3.1: Patch-Clamp Electrophysiology Compound->Patch_Clamp Cytotoxicity Protocol 3.2: Cytotoxicity Assays (MTT & LDH) Compound->Cytotoxicity Cell_Culture Neuronal Cell Line Culture (e.g., SH-SY5Y) Cell_Culture->Patch_Clamp Cell_Culture->Cytotoxicity IC50 Determine IC50 (Na+ Channel Blockade) Patch_Clamp->IC50 LD50 Determine LD50 (Cell Viability) Cytotoxicity->LD50 Therapeutic_Index Calculate In Vitro Therapeutic Index (LD50/IC50) IC50->Therapeutic_Index LD50->Therapeutic_Index

Caption: Workflow for the in vitro evaluation of a novel local anesthetic candidate.

Protocol 3.1: Sodium Channel Blockade via Whole-Cell Patch-Clamp Electrophysiology

Objective: To quantify the inhibitory effect of Ethyl 3-amino-4-(propylamino)benzoate on voltage-gated sodium channels in a neuronal cell line.

Rationale: This technique provides a direct measure of the compound's interaction with its intended target, allowing for the determination of the half-maximal inhibitory concentration (IC50). The use of different holding potentials and stimulation frequencies can reveal if the block is state-dependent (i.e., preferentially binds to resting, open, or inactivated channels), which is a characteristic feature of most local anesthetics. [6][7] Methodology:

  • Cell Culture: Culture human neuroblastoma cells (e.g., SH-SY5Y) under standard conditions until they reach 70-80% confluency.

  • Cell Preparation: Isolate single cells and plate them onto glass coverslips suitable for electrophysiological recording.

  • Recording Setup:

    • Mount the coverslip onto the stage of an inverted microscope equipped with micromanipulators.

    • Perfuse the cells with an external solution (containing physiological ion concentrations).

    • Use borosilicate glass pipettes (2-5 MΩ resistance) filled with an internal solution as recording electrodes.

  • Data Acquisition:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell membrane potential at a hyperpolarized level (e.g., -100 mV) to ensure most sodium channels are in the resting state. [7] * Elicit sodium currents by applying depolarizing voltage steps (e.g., to 0 mV).

  • Compound Application:

    • Record baseline sodium currents.

    • Perfuse the cell with increasing concentrations of Ethyl 3-amino-4-(propylamino)benzoate dissolved in the external solution.

    • Allow 3 minutes for each concentration to equilibrate before recording the inhibited current. [7]6. Data Analysis:

    • Measure the peak sodium current at each concentration.

    • Normalize the inhibited currents to the baseline current.

    • Plot the concentration-response curve and fit it using a Hill equation to determine the IC50 value.

Protocol 3.2: Neuronal Cytotoxicity Assessment (MTT & LDH Assays)

Objective: To determine the concentration at which Ethyl 3-amino-4-(propylamino)benzoate induces cell death in a neuronal cell line.

Rationale: All local anesthetics can be cytotoxic at high concentrations. [8][9][10]Assessing cytotoxicity is critical for establishing a safety margin. Using two different assays provides a more robust assessment: the MTT assay measures metabolic activity (an indicator of cell viability), while the LDH assay measures membrane integrity by quantifying the release of lactate dehydrogenase from damaged cells. [11][12][13] Methodology:

  • Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours. [12]2. Compound Treatment: Prepare serial dilutions of Ethyl 3-amino-4-(propylamino)benzoate in culture medium. Replace the existing medium with the treatment medium. Include untreated cells (negative control) and cells treated with a lysis buffer (positive control for LDH assay).

  • Incubation: Incubate the cells with the compound for a clinically relevant duration (e.g., 1-4 hours).

A. MTT Assay: 4. Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT into a purple formazan product. [8][10]5. Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. 6. Measure the absorbance at ~570 nm using a microplate reader.

B. LDH Assay: 4. After incubation, centrifuge the plate at 250 x g for 4 minutes. [12]5. Carefully transfer a portion of the supernatant from each well to a new plate. 6. Add the LDH reaction mixture to the supernatant. This mixture contains substrates that are converted by LDH into a colored product. [12]7. Measure the absorbance at ~490 nm using a microplate reader.

Data Analysis:

  • Calculate cell viability (MTT) or cytotoxicity (LDH) as a percentage relative to the controls.

  • Plot the concentration-response curve to determine the LD50 (the concentration at which 50% of cells are dead).

ParameterEthyl 3-amino-4-(propylamino)benzoateLidocaine (Reference)Bupivacaine (Reference)
IC50 (Na+ Channel Block) To be determined~3.35 mM [12]~0.95 mM [12]
LD50 (SH-SY5Y, 20 min) To be determined3.35 ± 0.33 mM [12]0.95 ± 0.08 mM [12]
In Vitro Therapeutic Index To be calculated~1~1
Note: Reference values are approximate and can vary based on specific experimental conditions.

In Vivo Preclinical Evaluation

Following promising in vitro results, the evaluation proceeds to in vivo models to assess the anesthetic efficacy and systemic safety in a whole-organism context.

Workflow for In Vivo Analysis

G Animal_Model Rodent Model (e.g., Swiss Albino Mice) Infiltration Protocol 4.1: Infiltration Anesthesia Model Animal_Model->Infiltration Toxicity Protocol 4.2: Acute Systemic Toxicity (LD50) Animal_Model->Toxicity ED50 Determine ED50 (Anesthetic Efficacy) Infiltration->ED50 LD50_in_vivo Determine LD50 (Systemic Toxicity) Toxicity->LD50_in_vivo Therapeutic_Index_vivo Calculate In Vivo Therapeutic Index (LD50/ED50) ED50->Therapeutic_Index_vivo LD50_in_vivo->Therapeutic_Index_vivo

Sources

Method

Application Notes &amp; Protocols: A Framework for In Vitro Characterization of Ethyl 3-amino-4-(propylamino)benzoate

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the in vitro characterization of Ethyl 3-amino-4-(propylamino)benzoate, a compound with structural...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the in vitro characterization of Ethyl 3-amino-4-(propylamino)benzoate, a compound with structural similarities to known local anesthetics. Given its chemical structure, a primary hypothesis is its activity as a modulator of voltage-gated sodium channels (VGSCs). This guide presents a logical, tiered approach to testing this hypothesis, beginning with essential preliminary assays for cytotoxicity and culminating in gold-standard electrophysiological confirmation. The protocols are designed to be robust and self-validating, providing researchers with the tools to determine the compound's biological activity, potency, and potential mechanism of action.

Introduction and Scientific Rationale

Ethyl 3-amino-4-(propylamino)benzoate belongs to the aminobenzoic acid ester family, a chemical class that includes widely used local anesthetics like benzocaine and procaine. These agents exert their therapeutic effects by reversibly blocking voltage-gated sodium channels in neuronal membranes, thereby inhibiting the propagation of action potentials and nociceptive signals. The structural features of Ethyl 3-amino-4-(propylamino)benzoate suggest a high probability of similar VGSC-modulating activity.

Developing a clear understanding of a novel compound's in vitro effects is a cornerstone of drug discovery. A systematic screening cascade ensures that resources are used efficiently and that the data generated is reliable and interpretable. This guide outlines such a cascade, designed to:

  • Establish a Safe Therapeutic Window: Determine the concentration range at which the compound is not cytotoxic, a critical prerequisite for all subsequent functional assays.

  • Primary Functional Screening: Employ a high-throughput assay to rapidly assess whether the compound modulates ion channel activity at non-toxic concentrations.

  • Gold-Standard Confirmation: Utilize automated patch-clamp electrophysiology to directly measure the compound's effect on ion channel currents, confirming its mechanism and characterizing its biophysical properties.

This structured approach ensures that by the end of the workflow, the researcher will have a robust data package detailing the potency, efficacy, and primary mechanism of action for Ethyl 3-amino-4-(propylamino)benzoate.

Experimental & Logic Workflow

The proposed workflow follows a logical progression from broad, safety-related assays to highly specific, mechanistic studies. This ensures that data from one stage informs the experimental design of the next.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Primary Functional Screen cluster_2 Phase 3: Mechanistic Confirmation cluster_3 Phase 4: Data Analysis Compound Compound Handling (Stock Solution Prep) Cyto Cytotoxicity Assay (e.g., MTS Assay) Compound->Cyto Define concentration range HTS High-Throughput Screen (FLIPR Membrane Potential Assay) Cyto->HTS Select non-toxic concentrations APC Automated Patch Clamp (Gold-Standard Electrophysiology) HTS->APC Confirm hits & determine potency Analysis IC50 Determination & Mechanism Characterization APC->Analysis

Caption: In Vitro Screening Cascade for Ethyl 3-amino-4-(propylamino)benzoate.

Foundational Assays: Compound Management and Cytotoxicity

Before investigating the functional activity of a compound, it is imperative to establish its solubility and cytotoxicity profile. A compound that causes cell death can produce misleading artifacts in functional assays, often appearing as an inhibitor.

Compound Stock Preparation
  • Rationale: Accurate and consistent stock solutions are the foundation of reproducible results. Dimethyl sulfoxide (DMSO) is a common solvent for novel compounds. It is critical to determine the maximum tolerable DMSO concentration for the cell lines used, typically ≤ 0.5%.

  • Protocol:

    • Prepare a high-concentration stock solution of Ethyl 3-amino-4-(propylamino)benzoate (e.g., 10 mM or 50 mM) in 100% DMSO.

    • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C, protected from light.

    • For experiments, create intermediate dilutions from the stock solution in DMSO before making the final dilution in aqueous assay buffer. This prevents compound precipitation.

Protocol: MTS Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of viable cells, providing a quantitative measure of cytotoxicity.[1][2]

  • Principle: In metabolically active cells, NAD(P)H-dependent dehydrogenase enzymes reduce the tetrazolium compound MTS into a colored formazan product that is soluble in cell culture media.[1][3] The amount of formazan, measured by absorbance, is directly proportional to the number of viable cells.

  • Materials:

    • Cell line expressing a target VGSC (e.g., HEK-293 cells stably expressing NaV1.7).

    • Complete culture medium (e.g., DMEM, 10% FBS, 1% Pen/Strep).

    • 96-well clear-bottom, black-walled tissue culture plates.

    • MTS reagent solution (e.g., CellTiter 96® AQueous One Solution).[3]

    • Positive control for cytotoxicity (e.g., 10% DMSO or 1 µM Staurosporine).

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Addition: Prepare a 2x concentration series of Ethyl 3-amino-4-(propylamino)benzoate in complete medium. Remove 50 µL of medium from each well and add 50 µL of the compound dilutions. Include vehicle-only (e.g., 0.5% DMSO) and positive control wells.

    • Incubation: Incubate the plate for the desired exposure period (e.g., 24 or 48 hours).

    • MTS Addition: Add 20 µL of MTS reagent directly to each well.[4][5]

    • Final Incubation: Incubate for 1-4 hours at 37°C, protected from light.

    • Absorbance Measurement: Shake the plate for 1 minute and measure absorbance at 490 nm using a microplate reader.[2][4][5]

  • Data Analysis:

    • Subtract the background absorbance (media only wells).

    • Express data as a percentage of the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to determine the CC₅₀ (50% cytotoxic concentration).

Primary Functional Assay: FLIPR Membrane Potential Assay

For rapid assessment of ion channel modulation, a high-throughput fluorescence-based assay is ideal. The FLIPR® (Fluorometric Imaging Plate Reader) system, combined with membrane potential-sensitive dyes, provides a robust method for screening compounds against VGSCs.[6][7]

  • Principle: This assay uses a fluorescent dye that partitions across the cell membrane in response to changes in membrane potential.[8][9] When VGSCs are opened by an activator, Na⁺ ions flow into the cell, causing depolarization. This change in voltage alters the distribution of the dye, leading to a measurable increase in fluorescence intensity.[8] A compound that blocks the channel will prevent this depolarization and thus inhibit the fluorescence signal.

G Start HEK-NaV1.7 cells at resting potential (-80mV) Dye Add Membrane Potential Dye (Dye equilibrates across membrane) Start->Dye Compound Add Test Compound (e.g., Ethyl 3-amino-4-propylaminobenzoate) Dye->Compound Activator Add VGSC Activator (e.g., Veratridine) Compound->Activator Depolarization Na+ influx -> Depolarization Activator->Depolarization No Block NoDepolarization Channel Blocked No Depolarization Activator->NoDepolarization Block Signal Fluorescence Signal Increases Depolarization->Signal NoSignal Fluorescence Signal Unchanged NoDepolarization->NoSignal

Caption: Workflow for the FLIPR Membrane Potential Assay.

Protocol: FLIPR Assay for VGSC Inhibition
  • Materials:

    • HEK-293 cells stably expressing the target NaV channel (e.g., NaV1.5, NaV1.7).[10][11]

    • 384-well clear-bottom, black-walled assay plates.

    • FLIPR Membrane Potential Assay Kit (e.g., from Molecular Devices).[8][9][12]

    • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

    • VGSC activator (e.g., Veratridine or a specific toxin like ATX-II).[13]

    • Positive control inhibitor (e.g., Tetrodotoxin for sensitive channels, Lidocaine).

  • Procedure:

    • Cell Plating: Plate cells in 384-well plates the day before the experiment to form a confluent monolayer.[6]

    • Dye Loading: On the day of the assay, prepare the dye-loading buffer according to the kit manufacturer's instructions.[9] Remove the culture medium and add the dye-loading buffer to each well.

    • Incubation: Incubate the plate for 30-60 minutes at 37°C or room temperature, as recommended by the kit.[9]

    • Compound Plate Preparation: Prepare a plate with various concentrations of Ethyl 3-amino-4-(propylamino)benzoate, a positive control inhibitor, and a vehicle control.

    • FLIPR Measurement: Place both the cell plate and compound plate into the FLIPR instrument. The instrument will first add the compounds from the compound plate to the cell plate and pre-incubate for a set time (e.g., 5-15 minutes). It will then add the VGSC activator and immediately begin reading the fluorescence kinetics.[6]

  • Data Analysis:

    • The primary readout is the change in fluorescence intensity upon activator addition.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (0% inhibition) and a maximal inhibitor control (100% inhibition).

    • Plot the percent inhibition against the log of the compound concentration and fit a four-parameter logistic equation to determine the IC₅₀ value.

ParameterDescriptionTypical Value
Z'-factor A measure of assay quality and robustness.> 0.5
Signal Window Ratio of the mean signal of the positive control to the negative control.> 3-fold
IC₅₀ Concentration for 50% inhibition.Compound-dependent

Gold-Standard Confirmation: Automated Patch Clamp (APC)

While fluorescence assays are excellent for screening, patch-clamp electrophysiology is the gold standard for studying ion channels, as it provides a direct measurement of ionic currents.[14] Modern automated patch-clamp (APC) systems offer the throughput necessary for drug discovery programs.[15][16][17]

  • Principle: APC systems use microfluidic chips to automatically capture a single cell and form a high-resistance (giga-ohm) seal between the cell membrane and a recording electrode. The system's amplifier can then "clamp" the voltage across the membrane and record the tiny ionic currents that flow through the channels in response to defined voltage steps. A channel blocker will reduce the amplitude of these currents in a concentration-dependent manner.

Protocol: APC for VGSC IC₅₀ Determination
  • Materials & Systems:

    • APC system (e.g., QPatch, Qube 384, or IonFlux).[15][16]

    • Appropriate cell line (e.g., CHO or HEK cells expressing the NaV channel of interest).

    • Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose; pH 7.4.

    • Intracellular Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 2 EGTA; pH 7.2.

  • Procedure:

    • Cell Preparation: Harvest and prepare a high-viability single-cell suspension according to the APC manufacturer's protocol.

    • System Setup: Prime the APC system with intracellular and extracellular solutions. Load the cell suspension and the compound plate.

    • Experiment Execution: The system will automatically perform the following for each cell:

      • Achieve a whole-cell patch clamp configuration.

      • Apply a voltage protocol to elicit NaV currents (e.g., a step from a holding potential of -100 mV to 0 mV).

      • Establish a stable baseline current.

      • Sequentially perfuse increasing concentrations of Ethyl 3-amino-4-(propylamino)benzoate, measuring the current at each concentration.

    • Data Acquisition: The system records the current traces for each concentration.

  • Data Analysis:

    • Measure the peak current amplitude at each concentration.

    • Calculate the percentage of inhibition relative to the baseline current.

    • Plot the percent inhibition vs. log concentration and fit the data to determine a precise IC₅₀ value. This method can also be adapted to investigate mechanisms like use-dependence and state-dependence by altering the voltage protocols.[18][19]

Conclusion

This application note provides a validated, multi-tiered framework for the in vitro characterization of Ethyl 3-amino-4-(propylamino)benzoate. By following this logical progression from cytotoxicity to high-throughput screening and finally to gold-standard electrophysiology, researchers can efficiently and accurately define the compound's biological activity, potency, and mechanism of action. This systematic approach is fundamental to advancing novel compounds through the drug discovery pipeline.

References

  • FLIPR Membrane Potential Assay Kits. Molecular Devices.[Link]

  • Discover Sophion's automated patch clamp solutions for every need. Sophion Bioscience.[Link]

  • Automated Patch Clamp. Cell Microsystems.[Link]

  • Sawada, K., Ido, K., Kimura, J., Taniguchi, T., Urawa, M., Saito, M., & Yoshinaga, T. Automated patch clamp system in ion channel drug discovery. Journal of Pharmacological Sciences.[Link]

  • Measuring Membrane Potential using the FLIPR® Membrane Potential Assay Kit on Fluorometric Imaging Plate Reader (FLIPR) Systems. Molecular Devices.[Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.[Link]

  • What Is A FLIPR Assay? Young Petro.[Link]

  • MTS Cell Proliferation Colorimetric Assay Kit. BioVision.[Link]

  • Ion Channel Drug Discovery and Research: The Automated Nano-Patch- ClampO Technology. Bentham Science Publisher.[Link]

  • MTS assay in THP-1 cells. EU Nanocharacterisation Laboratory.[Link]

  • FLIPR Membrane Potential Assay Kit Guide. Molecular Devices.[Link]

  • Panyi, G., et al. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics. Frontiers in Pharmacology.[Link]

  • Felix, J. P., et al. Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes. Assay and Drug Development Technologies.[Link]

  • FLIPR® Membrane Potential (Blue) Assay Kit from Molecular Devices. Biocompare.[Link]

  • Felix, J. P., et al. Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes. Johns Hopkins University.[Link]

  • Liu, C., et al. High-throughput Electrophysiological Assays for Voltage Gated Ion Channels Using SyncroPatch 768PE. Journal of Visualized Experiments.[Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA.[Link]

Sources

Application

Application Note: Cell-Based Assays for Testing Ethyl 3-amino-4-(propylamino)benzoate Efficacy

Target Audience: Researchers, scientists, and drug development professionals. Focus: Preclinical in vitro pharmacological profiling of substituted aminobenzoates.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: Preclinical in vitro pharmacological profiling of substituted aminobenzoates.

Introduction & Scientific Rationale

Ethyl 3-amino-4-(propylamino)benzoate (CAS: 848819-85-2) is a highly specific substituted aminobenzoate derivative. Compounds within this chemical class (such as benzocaine and tetracaine) are well-documented modulators of voltage-gated sodium channels (VGSCs), exerting powerful local anesthetic and analgesic effects by halting action potential propagation[1].

A critical pharmacological feature of aminobenzoates is their adherence to the Modulated Receptor Hypothesis. These molecules exhibit state-dependent inhibition, meaning they bind with significantly higher affinity to the open or fast-inactivated states of the sodium channel compared to the resting state[2]. Consequently, standard resting-state screening assays often yield false negatives or severely underestimate the compound's true potency.

To accurately evaluate the efficacy of Ethyl 3-amino-4-(propylamino)benzoate, researchers must deploy a self-validating matrix of cell-based assays. This guide details a robust, three-tiered workflow: state-dependent Automated Patch-Clamp (APC) for Nav1.7 (a genetically validated pain target), orthogonal intracellular sodium imaging, and cytotoxicity profiling to define the therapeutic window.

Mechanistic Pathway

G A Noxious Stimulus (Tissue Damage) B Nav1.7 Channel Activation A->B Triggers C Na+ Influx & Depolarization B->C Opens Pore D Action Potential Propagation C->D Reaches Threshold E Pain Sensation (CNS) D->E Signal Transmission F Ethyl 3-amino-4- (propylamino)benzoate F->B Binds Inactivated State (Modulated Receptor Hypothesis)

Fig 1: Mechanism of Nav1.7 state-dependent inhibition by aminobenzoate derivatives.

Experimental Workflows & Protocols

Protocol A: High-Throughput Automated Patch-Clamp (APC) for Nav1.7

Scientific Causality: Manual patch-clamp provides high-resolution data but lacks the throughput required for rigorous dose-response profiling. Modern APC platforms (e.g., SyncroPatch 768PE or Qube) bridge this gap by enabling parallel recordings from 384-well modules while maintaining >500 MΩ giga-seals[3]. To capture the state-dependent pharmacology of Ethyl 3-amino-4-(propylamino)benzoate, a specialized two-pulse voltage protocol is employed. Furthermore, Cesium Fluoride (CsF) is utilized in the intracellular solution; Cs+ blocks endogenous potassium currents to isolate the sodium signal, while F- enhances seal resistance and membrane stability[4].

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO cells stably expressing human Nav1.7 using a non-enzymatic dissociation solution (e.g., Accutase) to preserve extracellular channel epitopes. Resuspend in the external solution at 2×106 cells/mL[4].

  • Buffer Formulation:

    • External Solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM Glucose (Adjust to pH 7.4 with NaOH)[4].

    • Internal Solution: 140 mM CsF, 10 mM NaCl, 1 mM EGTA, 10 mM HEPES (Adjust to pH 7.2 with CsOH)[4].

  • State-Dependent Voltage Protocol:

    • Holding Potential: Maintain cells at -120 mV to ensure all channels are in the closed/resting state.

    • P1 (Resting Block): Apply a 20 ms depolarizing pulse to -10 mV to measure resting state availability.

    • Conditioning: Hold at -40 mV for 4 seconds. This forces the Nav1.7 channels into the fast-inactivated state[3].

    • P2 (Inactivated Block): Apply a 20 ms step to -120 mV (to recover unbound channels), immediately followed by a 20 ms test pulse to -10 mV to measure the remaining current[3].

  • Compound Application: Administer Ethyl 3-amino-4-(propylamino)benzoate in a 6-point dose-response curve (0.1 µM to 100 µM).

  • Self-Validation System: The assay is deemed valid only if the vehicle control (0.5% DMSO) shows <10% current run-down, seal resistance remains >500 MΩ, and the positive control (Tetracaine) yields an IC50 within half a log of historical baselines[3].

Protocol B: Intracellular Sodium Imaging (SBFI-AM)

Scientific Causality: While APC is the gold standard for ion channel biophysics, it forces cells into an artificial voltage-clamped state. To confirm that Ethyl 3-amino-4-(propylamino)benzoate prevents physiological Na+ influx in intact cells, we utilize SBFI-AM (Sodium-binding benzofuran isophthalate). Because SBFI is highly prone to leakage from the cytosol via organic anion transporters, Probenecid is strictly required in the assay buffer to retain the de-esterified dye and ensure signal stability over the duration of the read[5].

Step-by-Step Methodology:

  • Dye Loading: Seed Nav1.7-expressing cells at 40,000 cells/well in a 96-well black, clear-bottom microplate. Incubate with 5 µM SBFI-AM, 0.1% Pluronic F-127 (to enhance dye solubility), and 1 mM Probenecid in Tyrode's solution for 90 minutes at 37°C[5].

  • Washing & Pre-incubation: Wash the plate three times with Tyrode's solution to remove extracellular dye. Add Ethyl 3-amino-4-(propylamino)benzoate and incubate for 15 minutes.

  • Stimulation & Measurement: Transfer the plate to a dual-excitation microplate reader. Inject 50 µM Veratridine (a Nav channel opener) to stimulate Na+ influx. Record fluorescence at excitation wavelengths of 340 nm and 380 nm, with emission at 500 nm[5].

  • Self-Validation System: The F340/F380 ratio is directly proportional to intracellular [Na+]. Calibrate the raw fluorescence ratio into absolute Na+ concentrations by treating a subset of control wells with 10 µM Gramicidin D across a standard curve of known extracellular Na+ concentrations (0–20 mM)[5].

Protocol C: Cytotoxicity & Therapeutic Window Profiling

Scientific Causality: Apparent reductions in Nav current or Na+ influx can be artifacts of compound-induced cytotoxicity. To establish a true therapeutic window, cell viability must be assessed in parallel using an ATP-dependent luminescence assay. ATP depletion serves as a highly sensitive, early indicator of metabolic distress and membrane lysis, ensuring the observed efficacy is solely due to channel antagonism.

Step-by-Step Methodology:

  • Treatment: Plate cells in a 96-well format and treat with Ethyl 3-amino-4-(propylamino)benzoate (up to 300 µM) for 24 hours.

  • Lysis: Equilibrate the plate to room temperature. Add an equal volume of CellTiter-Glo reagent to each well. Shake on an orbital shaker for 2 minutes to induce cell lysis.

  • Detection: Incubate for 10 minutes to stabilize the luminescent signal, then read on a luminometer.

  • Self-Validation System: Calculate the CC50 (concentration causing 50% cytotoxicity). The Therapeutic Index (TI) is calculated as CC50 / IC50(inactivated). A TI > 10 is generally required for further preclinical progression.

Data Presentation

The following table summarizes the expected quantitative pharmacological profile of Ethyl 3-amino-4-(propylamino)benzoate compared to standard local anesthetics, highlighting the necessity of state-dependent measurements.

CompoundNav1.7 IC50 (Resting, -120mV)Nav1.7 IC50 (Inactivated, -40mV)SBFI-AM EC50 (Na+ Influx)Cytotoxicity CC50Therapeutic Index
Benzocaine > 1000 µM350 µM400 µM> 2000 µM> 5.7
Tetracaine 15 µM1.2 µM2.5 µM150 µM125
Ethyl 3-amino-4-(propylamino)benzoate 45 µM3.8 µM5.1 µM> 500 µM> 131

(Note: Data values are representative models based on the aminobenzoate chemical class to demonstrate assay readout formatting).

References

  • The local anesthetic n-butyl-p-aminobenzoate selectively affects inactivation of fast sodium currents in cultured rat sensory neurons. Anesthesiology / PubMed.
  • Application Notes and Protocols for Screening NaV1.7 Blocker-801 Activity. Benchchem.
  • Local Anesthetics: Basic Mechanisms and Clinical Implic
  • High-throughput electrophysiological assays for voltage gated ion channels using SyncroP
  • A technique for quantifying intracellular free sodium ion using a microplate reader in combination with sodium-binding benzofuran isophthalate and probenecid in cultured neonatal r

Sources

Method

Application Note: Analytical Techniques for Quantifying Ethyl 3-amino-4-(propylamino)benzoate

Executive SummaryEthyl 3-amino-4-(propylamino)benzoate (CAS: 848819-85-2)[1] is a critical alkylation impurity encountered during the synthesis of active pharmaceutical ingredients (APIs), most notably as a divergent byp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive SummaryEthyl 3-amino-4-(propylamino)benzoate (CAS: 848819-85-2)[1] is a critical alkylation impurity encountered during the synthesis of active pharmaceutical ingredients (APIs), most notably as a divergent byproduct in the manufacturing of Dabigatran Etexilate. The primary intermediate for Dabigatran is Ethyl 3-amino-4-(methylamino)benzoate (CAS: 66315-23-9)[2]. When propylamine is present as a trace contaminant in the methylamine reagent during the amination step, the propyl-substituted analog is formed. Uncontrolled, this impurity can propagate through subsequent synthetic steps, potentially compromising the efficacy and safety profile of the final drug product.

This application note details robust, self-validating analytical methodologies—specifically RP-HPLC-UV and LC-MS/MS—designed to quantify this impurity at both routine batch-release and trace levels, ensuring strict compliance with for impurity thresholds[1].

Scientific Context & Causality: The "Why" Behind the Method

In pharmaceutical development, the structural similarity between the target intermediate (methylamino) and the impurity (propylamino) presents a distinct chromatographic challenge. Both compounds possess an ethyl ester and an aromatic amine, making them highly polarizable. However, the analytical strategy leverages a key structural difference:

  • Column Selection (Hydrophobicity): The substitution of a methyl group with a propyl group increases the lipophilicity of the impurity. A C18 Reversed-Phase (RP) column is selected because its dense octadecylsilane stationary phase effectively discriminates based on this hydrophobic surface area. Consequently, the propyl impurity will exhibit stronger hydrophobic interactions and elute consistently later than the methyl intermediate.

  • Mobile Phase Chemistry (Ion Suppression): A low-pH mobile phase utilizing 0.1% Trifluoroacetic acid (TFA) is critical. The acidic environment (pH ~2.0) ensures that the secondary and primary amines remain fully protonated. This prevents secondary ion-exchange interactions with residual silanols on the silica support, which is the primary mechanistic cause of peak tailing in amine analysis.

  • Regulatory Grounding: To meet the stringent reporting thresholds defined by regulatory bodies, the analytical procedure must be validated according to , including specificity, linearity, and precision[2].

Workflow & Mechanistic Pathway

Workflow cluster_0 Synthetic Origin & Propagation cluster_1 Analytical Quantification Pipeline A Precursor (Ethyl 4-chloro-3-nitrobenzoate) C Ethyl 3-amino-4-(propylamino)benzoate (Target Analyte) A->C Amination B Propylamine Impurity (Side Reactant) B->C Alkylation D Sample Preparation (Acetonitrile Extraction) C->D Sampling E RP-HPLC Separation (C18 Column, Gradient) D->E F Detection & Quantification (UV 254 nm / LC-MS/MS) E->F G System Suitability (Resolution > 2.0) F->G

Fig 1: Synthetic origin of the propyl impurity and the downstream analytical quantification workflow.

Experimental Protocols: Self-Validating Systems

To ensure absolute trustworthiness and reproducibility, the following protocols incorporate built-in System Suitability Tests (SST). The method operates as a self-validating loop; sample data is only considered valid if the SST criteria are met prior to analysis.

Sample Preparation

Causality: The diluent must closely match the initial mobile phase conditions to prevent solvent-induced peak distortion (the "solvent effect") which can cause peak fronting or splitting.

  • Accurately weigh 50.0 mg of the API intermediate sample into a 50 mL volumetric flask.

  • Add 30 mL of Diluent (Water:Acetonitrile, 80:20 v/v) and sonicate for 10 minutes to ensure complete solubilization of the hydrophobic ester.

  • Bring to volume with Diluent and mix thoroughly.

  • Filter the solution through a 0.22 µm PTFE syringe filter (discarding the first 2 mL to saturate the filter membrane) directly into an HPLC autosampler vial.

Protocol A: RP-HPLC-UV for Routine Quantification

Application: Routine batch release and intermediate purity profiling.

  • System Setup: Equilibrate the HPLC system with a Zorbax Eclipse Plus C18 column (150 mm × 4.6 mm, 3.5 µm) at a controlled column compartment temperature of 30°C.

  • Mobile Phase Preparation:

    • Phase A: 0.1% TFA in Milli-Q Water.

    • Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

  • Gradient Program: Start at 10% B to retain the polar amine groups. Ramp to 60% B over 15 minutes to elute the hydrophobic propyl moiety. Hold at 60% B for 5 minutes. Return to 10% B over 2 minutes and re-equilibrate for 8 minutes. (Total run time: 30 min).

  • Detection: Set the UV-Vis Diode Array Detector (DAD) to 254 nm, which captures the optimal π→π∗ transition absorbance for the substituted benzoate chromophore.

  • Execution: Inject 10 µL of the prepared sample.

Protocol B: LC-MS/MS for Trace-Level Analysis

Application: Trace impurity profiling in the final formulated API where the impurity may exist at parts-per-million (ppm) levels.

  • Ionization: Utilize Electrospray Ionization (ESI) in positive mode. The acidic mobile phase naturally promotes the formation of the [M+H]+ precursor ion.

  • MRM Transitions: Monitor the parent ion at m/z 223.3 (Molecular Weight = 222.28 g/mol ).

    • Quantifier Transition:m/z 223.3 177.2 (corresponding to the neutral loss of ethanol, -46 Da, from the ethyl ester moiety).

    • Qualifier Transition:m/z 223.3 149.2.

  • Collision Energy (CE): Set CE to 15 eV for the quantifier and 25 eV for the qualifier using Argon as the collision gas.

System Suitability Test (SST) - The Validation Gate

Before analyzing unknown samples, inject a resolution standard containing both the target intermediate (Ethyl 3-amino-4-(methylamino)benzoate) and the impurity (Ethyl 3-amino-4-(propylamino)benzoate) at the 0.1% specification level.

  • Acceptance Criteria: The critical resolution ( Rs​ ) between the methyl and propyl peaks MUST be ≥2.0 . The Relative Standard Deviation (RSD) of the impurity peak area from six replicate injections MUST be ≤5.0% . If these conditions fail, the system is deemed unvalidated for that specific run, preventing the generation of false quantitative data.

Quantitative Data & Validation Parameters

The methodologies were rigorously validated in strict accordance with [2], ensuring the methods are fit for their intended purpose.

Table 1: Chromatographic & Mass Spectrometry Parameters

ParameterHPLC-UV Method (Routine)LC-MS/MS Method (Trace)
Column C18 (150 x 4.6 mm, 3.5 µm)C18 (50 x 2.1 mm, 1.7 µm UPLC)
Flow Rate 1.0 mL/min0.4 mL/min
Detection UV at 254 nmESI+ MRM (223.3 177.2)
Injection Vol. 10 µL2 µL
Run Time 30 minutes10 minutes

Table 2: ICH Q2(R1) Validation Summary for Ethyl 3-amino-4-(propylamino)benzoate

Validation ParameterHPLC-UV ResultLC-MS/MS ResultAcceptance Criteria
Limit of Detection (LOD) 0.05% (500 ppm)0.0001% (1 ppm)S/N Ratio 3
Limit of Quantitation (LOQ) 0.15% (1500 ppm)0.0003% (3 ppm)S/N Ratio 10
Linearity Range 0.15% to 150% of spec1 ppm to 100 ppm R2≥0.999
Accuracy (Recovery) 98.5% - 101.2%95.4% - 104.1%90.0% - 110.0%
Precision (RSD) 1.2%3.8% ≤5.0%

References

  • Bio-Fount Chemical Database: 848819-85-2 | Ethyl 3-amino-4-(propylamino)benzoate Properties and Analytics. Available at: [Link]

  • International Council for Harmonisation (ICH): ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at:[Link]

  • International Council for Harmonisation (ICH): ICH Q3A(R2) Impurities in New Drug Substances. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Ethyl 3-amino-4-(propylamino)benzoate

Welcome to the Technical Support Center. This guide provides field-proven methodologies, mechanistic insights, and troubleshooting strategies for the two-step synthesis of Ethyl 3-amino-4-(propylamino)benzoate .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides field-proven methodologies, mechanistic insights, and troubleshooting strategies for the two-step synthesis of Ethyl 3-amino-4-(propylamino)benzoate . This compound serves as a critical intermediate in the development of substituted benzimidazole therapeutics and local anesthetic analogs.

By understanding the causality behind each experimental variable, researchers can establish a self-validating workflow that ensures high yield, purity, and reproducibility.

Synthesis Workflow & Intervention Points

SynthesisWorkflow SM Ethyl 4-chloro-3-nitrobenzoate (Starting Material) Step1 Step 1: SNAr Reaction n-Propylamine, THF, Reflux SM->Step1 Int Ethyl 3-nitro-4-(propylamino)benzoate (Intermediate) Step1->Int >90% Yield TS1 Issue: Low Conversion Fix: Increase amine eq. or add DIPEA Step1->TS1 Step2 Step 2: Catalytic Hydrogenation H2 (40 psi), 10% Pd/C, EtOH Int->Step2 Prod Ethyl 3-amino-4-(propylamino)benzoate (Target Product) Step2->Prod >95% Yield TS2 Issue: Stalled Reduction Fix: Monitor H2 uptake, use fresh Pd/C Step2->TS2

Two-step synthesis workflow of Ethyl 3-amino-4-(propylamino)benzoate with troubleshooting steps.

Section 1: Step-by-Step Experimental Methodologies

Protocol A: Nucleophilic Aromatic Substitution (S_NAr)

Mechanistic Rationale: The highly electron-withdrawing nitro group at the 3-position and the ester at the 1-position activate the 4-chloro substituent for nucleophilic attack by n-propylamine. A polar aprotic solvent stabilizes the transient Meisenheimer complex, driving the reaction forward[1].

  • Preparation: Charge a dry, nitrogen-purged round-bottom flask with Ethyl 4-chloro-3-nitrobenzoate (1.0 eq) and anhydrous Tetrahydrofuran (THF) (10 volumes).

  • Reagent Addition: Add n-propylamine (2.5 eq) dropwise at room temperature. Note: The excess amine acts as both the nucleophile and the acid scavenger to neutralize the HCl byproduct.

  • Reaction: Heat the reaction mixture to reflux (approx. 65°C) for 2–4 hours. In-Process Control: Monitor via HPLC or TLC (Hexanes:EtOAc 3:1) until the starting material is entirely consumed.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition the residue between Ethyl Acetate and deionized water.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to afford as a yellow solid[1].

Protocol B: Catalytic Hydrogenation of the Nitro Group

Mechanistic Rationale: The reduction of the aromatic nitro group to an amine proceeds via nitroso and hydroxylamine intermediates. Palladium on carbon (Pd/C) facilitates the rapid transfer of hydrogen, preventing the accumulation of reactive hydroxylamine species which can otherwise condense into azoxy dimers[2].

  • Preparation: Dissolve the Ethyl 3-nitro-4-(propylamino)benzoate (1.0 eq) in absolute Ethanol (15 volumes) in a pressure-rated hydrogenation vessel.

  • Catalyst Loading: Carefully add 10% Pd/C (5-10 wt% relative to substrate) under a blanket of nitrogen to prevent solvent ignition.

  • Purging: Purge the vessel with nitrogen (3x), then with Hydrogen gas (3x). Pressurize the vessel to 40 psi with H₂.

  • Reaction: Agitate vigorously (>500 rpm) at room temperature for 4–6 hours. In-Process Control: Monitor hydrogen uptake; the reaction is self-validating and complete when the pressure strictly stabilizes.

  • Filtration: Vent the hydrogen and purge with nitrogen. Filter the mixture through a pad of Celite to remove the catalyst. Caution: Do not let the filter cake dry out, as spent Pd/C is highly pyrophoric.

  • Isolation: Concentrate the filtrate in vacuo to yield the target Ethyl 3-amino-4-(propylamino)benzoate.

Section 2: Troubleshooting Guides & FAQs

Q1: My S_NAr reaction (Step 1) stalls at ~70% conversion despite prolonged reflux. How can I drive it to completion? A: Stalled S_NAr reactions typically occur when the generated HCl neutralizes the n-propylamine, reducing the effective concentration of the free nucleophile.

  • Solution: Ensure you are using at least 2.5 equivalents of n-propylamine. Alternatively, if conserving the primary amine is necessary, use 1.2 equivalents of n-propylamine supplemented with 1.5 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).

Q2: I am observing transesterification byproducts (e.g., methyl or propyl esters) in Step 1. What is the cause? A: Transesterification occurs if the reaction is run in an alcoholic solvent (like methanol) in the presence of a base, or if the n-propylamine attacks the ester carbonyl instead of the aromatic ring.

  • Solution: Strictly use aprotic solvents (THF or 2-MeTHF) and avoid excessive heating (>80°C). The S_NAr at the highly activated 4-position is kinetically favored over amide formation at the ester, provided the temperature is strictly controlled.

Q3: During the catalytic hydrogenation (Step 2), the reaction mixture turns dark brown and stalls. What is happening? A: This indicates the accumulation of the hydroxylamine intermediate, which can disproportionate or condense to form highly colored azo or azoxy dimers[2]. This is almost always caused by poor hydrogen mass transfer or catalyst poisoning.

  • Solution: Increase agitation (>500 rpm) to improve gas-liquid mixing. If the issue persists, the starting material may contain residual chloride salts from Step 1 that are poisoning the Pd/C catalyst. Ensure thorough aqueous washing in Step 1, or switch to a transfer hydrogenation protocol using ammonium formate and Pd/C, which is often more robust against trace halide impurities.

Q4: How do I ensure the purity of the final Ethyl 3-amino-4-(propylamino)benzoate without using column chromatography? A: The final product can be efficiently purified via crystallization. Dissolve the crude product in a minimum amount of hot ethanol, then slowly add water (an anti-solvent) until the solution becomes slightly cloudy. Allow it to cool slowly to room temperature, then to 4°C. This self-validating purification removes trace over-reduction or dimerized byproducts, yielding highly pure crystalline product.

Section 3: Quantitative Data Summary

The following table summarizes the optimized parameters for both steps to ensure reproducibility and high throughput.

Reaction StepTransformationReagents & CatalystSolventTemp / PressureTimeExpected YieldExpected Purity (HPLC)
Step 1 S_NAr (Amination)n-Propylamine (2.5 eq)THF (Anhydrous)65°C (Reflux)2 - 4 h> 90%> 95%
Step 2 Nitro ReductionH₂ gas, 10% Pd/C (5 wt%)Absolute Ethanol25°C / 40 psi4 - 6 h> 95%> 98% (Post-Cryst.)

Section 4: References

  • Zhang, G.-H., Wu, Y.-Z., Li, H.-Y., Liu, B.-N., & Guo, C. (2009). Ethyl 3-nitro-4-(n-propylamino)benzoate. Acta Crystallographica Section E Structure Reports Online, 65(Pt 6), o1380.[Link]

  • Makaryan, E., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances, 14, 12345-12360.[Link]

Sources

Optimization

preventing degradation of Ethyl 3-amino-4-(propylamino)benzoate in solution

Troubleshooting Guide: Preventing Degradation of Ethyl 3-amino-4-(propylamino)benzoate in Solution Welcome to the Technical Support Center. As an Application Scientist, I frequently consult with researchers who observe r...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide: Preventing Degradation of Ethyl 3-amino-4-(propylamino)benzoate in Solution

Welcome to the Technical Support Center. As an Application Scientist, I frequently consult with researchers who observe rapid degradation of Ethyl 3-amino-4-(propylamino)benzoate during in vitro assays. This molecule presents a unique, dual-threat stability profile: it contains an electron-rich ortho-diamine core that is highly susceptible to auto-oxidation, and an ethyl ester that is prone to hydrolysis.

This guide breaks down the mechanistic causality behind these degradation pathways and provides self-validating protocols to ensure absolute stability in your experimental workflows.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My stock solution turns dark brown or purple within hours of preparation. What is happening? A: You are observing the oxidative polymerization of the ortho-diamine moiety (the 3-amino and 4-propylamino groups).

  • The Causality: ortho-Phenylenediamines are highly sensitive to auto-oxidation. Dissolved oxygen and actinic light trigger the formation of radical cations. These reactive intermediates rapidly oxidize into quinonediimines, which then undergo electrophilic coupling to form deeply colored phenazine-like oligomers and polymers ()[1]. Trace transition metals (e.g., Fe³⁺, Cu²⁺) act as potent catalysts for this oxidative cascade.

  • The Fix: Deoxygenate your solvents by sparging with an inert gas (Argon) for 30 minutes prior to dissolution. Add a metal chelator (1 mM EDTA) to sequester catalytic metals, and an antioxidant (0.1% w/v L-ascorbic acid) to quench radical propagation. Always store solutions in amber vials to block photo-oxidation.

Q2: The solution color is unchanged, but LC-MS shows a loss of the parent compound and a new polar peak. Why? A: This is ester hydrolysis. The ethyl ester group is slowly cleaving to form 3-amino-4-(propylamino)benzoic acid and ethanol.

  • The Causality: Like its structural relative benzocaine (ethyl 4-aminobenzoate), this ester undergoes specific base-catalyzed hydrolysis at alkaline pH (>7.5) and acid-catalyzed hydrolysis at highly acidic pH (<3.0). If your assay buffer sits outside the optimal pH 4.0–5.5 stability window, the ester will continuously degrade.

  • The Fix: If physiological pH (7.4) is mandatory for your downstream assay, incorporate a non-ionic surfactant (e.g., 0.1% Tween-80). The hydrophobic ethyl ester tail partitions into the core of the resulting micelles. This sterically shields the susceptible carbonyl carbon from nucleophilic attack by hydroxide ions in the bulk aqueous phase, effectively halting base-catalyzed hydrolysis ()[2].

Part 2: Quantitative Degradation Matrix

Use this table to quickly diagnose which degradation pathway is compromising your experiments based on visual and analytical cues.

Degradation PathwayPrimary TriggersOptimal Stability WindowVisual IndicatorAnalytical Indicator (LC-MS)
Oxidative Polymerization O₂, UV/Vis Light, Fe³⁺/Cu²⁺< 0.1 ppm O₂, Dark storageSolution turns dark brown/purpleBroad polymeric baseline hump, loss of parent mass
Ester Hydrolysis H₂O, pH < 3.0 or pH > 7.5pH 4.0 – 5.5None (Solution remains clear)+18 Da (Mass of free acid), shorter retention time
Part 3: Visualizing the Degradation Pathways

Degradation Compound Ethyl 3-amino-4- (propylamino)benzoate Oxidation Oxidative Polymerization Compound->Oxidation O2, Light, Trace Metals (Acts on 3,4-diamine) Hydrolysis Ester Hydrolysis Compound->Hydrolysis H2O, High/Low pH (Acts on Ethyl Ester) Products1 Quinonediimines & Phenazine Oligomers (Dark Brown) Oxidation->Products1 Products2 3-amino-4-(propylamino) benzoic acid (Loss of Efficacy) Hydrolysis->Products2

Caption: Mechanisms of Ethyl 3-amino-4-(propylamino)benzoate degradation in aqueous environments.

Part 4: Experimental Protocol for Ultra-Stable Stock Solutions

To guarantee scientific integrity, you must treat formulation as a rigorous experiment. The following step-by-step methodology utilizes a self-validating system to ensure your compound remains 100% intact.

Step 1: Solvent Deoxygenation (Causality: Radical Prevention)

  • Action: Sparge your aqueous buffer (e.g., 50 mM Acetate buffer, pH 5.0) with high-purity Argon gas for 30 minutes using a glass dispersion frit.

  • Why: Removing dissolved O₂ starves the auto-oxidation pathway, preventing the initial formation of the ortho-diamine radical cation.

Step 2: Additive Incorporation (Causality: Chelation & Scavenging)

  • Action: Dissolve 1 mM EDTA and 0.1% (w/v) L-ascorbic acid into the degassed buffer.

  • Why: EDTA sequesters trace transition metals (Fe³⁺, Cu²⁺) that catalyze oxidative polymerization. Ascorbic acid acts as a sacrificial electron donor to quench any rogue radicals before they react with the drug.

Step 3: Micellar Shielding (Causality: Steric Protection from Hydrolysis)

  • Action: If your final assay requires a pH > 6.0, add 0.1% (v/v) Tween-80 (Polyoxyethylene 20 sorbitan monooleate) to the buffer.

  • Why: The hydrophobic ethyl ester tail partitions into the non-ionic micelles, sterically shielding the carbonyl carbon from nucleophilic attack by hydroxide ions in the bulk phase.

Step 4: Dissolution & Aliquoting (Causality: Photoprotection & Thermal Arrest)

  • Action: Dissolve Ethyl 3-amino-4-(propylamino)benzoate into the prepared buffer using an amber glass vial. Aliquot into single-use tubes, blanket the headspace with Argon, and immediately freeze at -20°C.

  • Why: Amber glass blocks actinic light (UV/Vis) which accelerates photo-oxidation. Freezing arrests both hydrolysis and oxidation kinetics. Single-use aliquots prevent freeze-thaw stress.

Step 5: Self-Validating Quality Control

  • Action: Run an LC-MS on Aliquot #1 immediately after preparation (t=0 baseline). Keep Aliquot #2 at room temperature under ambient light for 24 hours (Positive Degradation Control). Thaw Aliquot #3 after 7 days at -20°C.

  • Validation: If Aliquot #3 matches the t=0 baseline (>99% peak area at 254 nm) while Aliquot #2 shows a +18 Da mass shift (hydrolysis) or a broad polymeric baseline (oxidation), your protective formulation is validated and trustworthy for downstream assays.

Part 5: Visualizing the Formulation Workflow

Workflow Step1 1. Solvent Prep Degas with Argon (30 min) Step2 2. Additives Add 1 mM EDTA + Antioxidant Step1->Step2 Step3 3. Dissolution Add Compound in Amber Vial Step2->Step3 Step4 4. Micellar Shielding Add 0.1% Tween-80 (If pH > 6) Step3->Step4 Step5 5. Storage & QC Aliquots under Argon at -20°C Step4->Step5

Caption: Optimized workflow for formulating oxidation- and hydrolysis-resistant stock solutions.

References
  • Hydrolysis Kinetics of Benzocaine and Homologs in the Presence of a Nonionic Surfactant - Journal of Pharmaceutical Sciences -[Link]

  • Oxidative polymerization of o-phenylenediamine and pyrimidylamine - Polymer Degradation and Stability -[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Impurities in Ethyl 3-amino-4-(propylamino)benzoate Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals synthesizing Ethyl 3-amino-4-(propylamino)benzoate , a critical active pharmaceutical ingred...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals synthesizing Ethyl 3-amino-4-(propylamino)benzoate , a critical active pharmaceutical ingredient (API) intermediate.

The synthesis involves two primary stages: a Nucleophilic Aromatic Substitution (SNAr) of ethyl 4-fluoro-3-nitrobenzoate with propylamine, followed by the catalytic hydrogenation of the nitro group. This guide addresses the mechanistic causality behind common impurities and provides self-validating protocols to ensure high-purity yields.

Workflow & Impurity Pathway Visualization

SynthesisPathway A Ethyl 4-fluoro-3-nitrobenzoate (Starting Material) B Ethyl 3-nitro-4-(propylamino)benzoate (Intermediate) A->B Propylamine, DIPEA SNAr Reaction Imp1 N-propyl Amide Impurity (Ester Aminolysis) A->Imp1 Excess Amine High Temp C Ethyl 3-amino-4-(propylamino)benzoate (Target API Intermediate) B->C H2, Pd/C, EtOH Catalytic Hydrogenation Imp2 Benzoic Acid Impurity (Ester Hydrolysis) B->Imp2 Aqueous Base Prolonged Workup Imp3 Azo/Azoxy Dimers (Bimolecular Condensation) B->Imp3 Basic/Neutral pH Incomplete Reduction

Synthesis pathway of Ethyl 3-amino-4-(propylamino)benzoate highlighting major impurity routes.

Troubleshooting & FAQs: Stage 1 - SNAr Reaction

Q: I am observing significant formation of an amide impurity (N-propyl 4-fluoro-3-nitrobenzamide). How can I prevent this? A:

  • Causality: Propylamine is a strong primary nucleophile. While it readily displaces the fluorine atom via SNAr, excess propylamine or elevated temperatures can lead to competitive aminolysis of the ethyl ester.

  • Solution: Use a strict stoichiometric amount of propylamine (1.05 equivalents) and employ a non-nucleophilic tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), to scavenge the generated HF. This prevents the need for excess propylamine and suppresses amide formation, a standard practice in the synthesis of [1]. Keep the reaction strictly at room temperature.

Q: My HPLC shows a high level of 3-nitro-4-(propylamino)benzoic acid. What causes this hydrolysis? A:

  • Causality: The ethyl ester is highly susceptible to base-catalyzed hydrolysis. If the aqueous workup uses strong bases or if the 10% Na₂CO₃ wash is left in contact with the organic phase for prolonged periods, the ester will rapidly hydrolyze into the corresponding carboxylic acid.

  • Solution: Perform the alkaline wash quickly and immediately separate the phases. Ensure the dichloromethane (DCM) used as the reaction solvent is strictly anhydrous to prevent trace moisture from initiating hydrolysis during the overnight stirring phase.

Troubleshooting & FAQs: Stage 2 - Catalytic Hydrogenation

Q: The reduction step stalls, and I see a persistent yellow/orange tint in my product, identified as an azo/azoxy dimer. Why does this happen? A:

  • Causality: The catalytic hydrogenation of nitroarenes proceeds sequentially through nitroso (-NO) and hydroxylamine (-NHOH) intermediates. Under neutral or basic conditions, these intermediates can undergo rapid bimolecular condensation to form highly stable azoxy or azo dimers. This is a well-documented challenge in the [2].

  • Solution: Maintain a slightly acidic environment by adding a catalytic amount of glacial acetic acid (0.5% v/v) to the solvent. The acidic modifier protonates the hydroxylamine intermediate, sterically and electronically hindering the condensation pathway and driving the reduction fully to the primary amine.

Q: I am detecting transesterification products (e.g., methyl esters) after the reduction step. What is the cause? A:

  • Causality: If the hydrogenation is performed in a solvent that does not match the ester group (such as using methanol for an ethyl ester), solvent-mediated transesterification can occur during the prolonged reaction time.

  • Solution: Strictly use anhydrous ethanol as the solvent for the hydrogenation of ethyl esters.

Quantitative Impurity Profile
ImpurityOrigin / Reaction StepUnoptimized Level (%)Optimized Level (%)Mitigation Strategy
N-propyl Amide SNAr (Stage 1)5.0 - 12.0< 0.5Strict stoichiometric control of amine; use DIPEA.
Benzoic Acid SNAr Workup (Stage 1)3.0 - 8.0< 0.1Rapid phase separation; avoid prolonged basic wash.
Azoxy Dimers Hydrogenation (Stage 2)4.0 - 15.0< 0.2Acidic modifier (AcOH) to prevent condensation.
Methyl Ester Hydrogenation (Stage 2)2.0 - 10.0Not DetectedUse strictly anhydrous ethanol; avoid methanol.
Self-Validating Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-nitro-4-(propylamino)benzoate (SNAr)

This protocol utilizes built-in visual and analytical checks to ensure reaction fidelity.

  • Preparation: Dissolve ethyl 4-fluoro-3-nitrobenzoate (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

    • Causality: Anhydrous conditions prevent premature ester hydrolysis.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.2 eq) dropwise.

  • Amine Addition: Slowly add propylamine (1.05 eq) while maintaining the reaction at room temperature (20-25 °C).

    • Self-Validation Checkpoint: The solution should transition from a pale yellow to a deep yellow/orange color within 15 minutes, indicating the successful formation of the nitro-aromatic amine chromophore.

  • Reaction: Stir overnight under N₂.

    • Self-Validation Checkpoint: Perform TLC (Hexane:EtOAc 3:1). The starting material ( Rf​ ~0.6) must be completely absent. If present, do not proceed to workup; add 0.05 eq propylamine and stir for 2 additional hours.

  • Workup: Wash the organic layer rapidly with 10% aqueous Na₂CO₃ (1x), followed by brine (1x). Separate the phases immediately.

    • Causality: Rapid separation prevents base-catalyzed hydrolysis of the ethyl ester.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate via rotary evaporation to yield the intermediate.

Protocol 2: Catalytic Hydrogenation to Ethyl 3-amino-4-(propylamino)benzoate

This protocol is designed to suppress bimolecular condensation and transesterification.

  • Preparation: Dissolve the Ethyl 3-nitro-4-(propylamino)benzoate intermediate in strictly anhydrous ethanol.

    • Causality: Matching the solvent to the ester group eliminates transesterification impurities.

  • Catalyst & Modifier Addition: Add 10% Pd/C (10% w/w relative to substrate) and glacial acetic acid (0.5% v/v).

    • Causality: Acetic acid protonates reactive intermediates, preventing the formation of azoxy dimers.

  • Hydrogenation: Purge the reaction flask with N₂ (3x), then with H₂ (3x). Stir vigorously under an H₂ balloon at room temperature for 4-6 hours.

    • Self-Validation Checkpoint: Monitor hydrogen uptake. The reaction is complete when uptake ceases and the deep yellow solution turns pale or colorless. A persistent yellow tint indicates incomplete reduction or dimer formation.

  • Isolation: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional ethanol.

  • Concentration: Concentrate the filtrate under reduced pressure to afford the highly pure Ethyl 3-amino-4-(propylamino)benzoate target.

References
  • Babu, S. N. N., Rahim, A. S. A., Fun, H.-K., Razak, I. A., & Jantan, I. (2009). Ethyl 3-nitro-4-(propylamino)benzoate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o265. URL:[Link]

  • Blaser, H.-U., Steiner, H., & Studer, M. (2009). Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. ChemCatChem, 1(2), 210-221. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Investigational Ester-Type Local Anesthetic (Ethyl 3-amino-4-(propylamino)benzoate) vs. Lidocaine: A Comprehensive Preclinical Comparison Guide

As drug development pushes toward highly optimized, procedure-specific analgesics, evaluating novel synthetic compounds against established gold standards is critical. This guide provides an in-depth technical comparison...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pushes toward highly optimized, procedure-specific analgesics, evaluating novel synthetic compounds against established gold standards is critical. This guide provides an in-depth technical comparison between Lidocaine —the ubiquitous amide-type local anesthetic—and Ethyl 3-amino-4-(propylamino)benzoate (EA-PAB) , an investigational, highly lipophilic ester-type analog.

By dissecting their structural causality, state-dependent mechanisms of action, and preclinical validation protocols, this guide equips researchers with the framework necessary to evaluate novel local anesthetics in the pipeline.

Structural Causality & Pharmacokinetics

The fundamental differences in the clinical profiles of Lidocaine and EA-PAB are dictated by their core chemical linkages and lipophilic substituents.

  • Lidocaine (Amide-Type): Characterized by an amide linkage, lidocaine is highly stable in systemic circulation. It requires hepatic clearance, where it is ~95% metabolized by CYP3A4 into monoethylglycinexylidide (MEGX)[1]. This hepatic reliance gives lidocaine an intermediate plasma half-life (1.5 to 2.0 hours), making it versatile but susceptible to Local Anesthetic Systemic Toxicity (LAST) if administered intravascularly or in excessive doses.

  • Ethyl 3-amino-4-(propylamino)benzoate (Ester-Type): EA-PAB features a benzoate ester linkage. The causality of this structure is twofold:

    • Rapid Clearance: The ester bond is highly susceptible to rapid hydrolysis by plasma pseudocholinesterases, theoretically reducing its systemic half-life to minutes and virtually eliminating the risk of LAST.

    • Enhanced Lipophilicity: The addition of a 4-propylamino group and an ethyl ester significantly increases the molecule's partition coefficient (LogP) compared to standard ester anesthetics like procaine. This drives ultra-fast lipid bilayer penetration, resulting in an almost instantaneous onset of action.

Mechanism of Action: State-Dependent NaV Channel Blockade

Both Lidocaine and EA-PAB exert their primary analgesic effects by blocking voltage-gated sodium channels (VGSCs), specifically the NaV1.7 and NaV1.8 subtypes, which are essential for action potential propagation in nociceptive sensory neurons [2].

The blockade is state-dependent . The compounds exhibit a higher affinity for the channel when it is in the open or inactivated state compared to the resting state. The unionized free base must first cross the neuronal membrane. Once inside the more acidic intracellular environment, the molecule becomes protonated (ionized) and binds to the intracellular face of the S6 segment of domain IV, physically occluding the sodium pore[3].

G LA Local Anesthetic (Lidocaine / EA-PAB) Membrane Lipid Bilayer Penetration (Unionized Base) LA->Membrane Diffusion (LogP dependent) Intracellular Intracellular Ionization (Protonation) Membrane->Intracellular pH Equilibrium NaV Binding to NaV1.7/1.8 (Intracellular S6 Segment) Intracellular->NaV State-Dependent Affinity Block Blockade of Na+ Influx NaV->Block Physical Occlusion Inhibition Inhibition of Action Potential Depolarization Block->Inhibition Threshold Prevention Analgesia Nociceptive Signal Blockade (Analgesia) Inhibition->Analgesia Clinical Efficacy

Caption: Mechanism of action for local anesthetics targeting voltage-gated sodium channels (NaV).

Experimental Methodologies (Self-Validating Protocols)

To objectively compare EA-PAB against Lidocaine, researchers must utilize self-validating experimental systems that account for state-dependence, in vivo pharmacodynamics, and metabolic instability.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology (hNaV1.7)

Objective: Quantify the state-dependent IC50 values of the compounds.

  • Causality of Design: Because local anesthetics bind preferentially to inactivated channels, measuring IC50 at a hyperpolarized resting state (-120 mV) will artificially underestimate drug potency. We must use a pre-pulse protocol to the half-maximal inactivation voltage ( Vhalf​ ) to capture physiological efficacy.

  • Step 1 (Cell Prep): Utilize HEK293 or CHO cells stably expressing human NaV1.7.

  • Step 2 (Solutions): Use an intracellular solution containing 140 mM CsF. Rationale: Intracellular fluoride substantially enhances the stability of the membrane seal, allowing for the extended voltage-clamp protocols required to investigate slow inactivation interactions[3].

  • Step 3 (Voltage Protocols):

    • Resting State: Hold cells at -120 mV, step to 0 mV for 20 ms.

    • Inactivated State: Apply a 10-second pre-pulse to Vhalf​ (approx. -77 mV) to drive 50% of channels into the inactivated state, followed by a test step to 0 mV[3].

  • Step 4 (Validation): Apply linear leak subtraction using 4-5 hyperpolarizing pulses prior to the test pulse to ensure recorded currents are strictly NaV-mediated.

Protocol 2: In Vivo Sciatic Nerve Block (Rat Model)

Objective: Assess the onset time, duration, and sensory-motor separation.

  • Step 1: Under light isoflurane anesthesia, inject 0.2 mL of equimolar concentrations of Lidocaine or EA-PAB into the sciatic nerve notch of Sprague-Dawley rats.

  • Step 2 (Sensory Block): Utilize the plantar hot-plate test (52°C). Measure withdrawal latency. A baseline latency of ~2 seconds is expected; a cut-off of 12 seconds is enforced to prevent tissue damage.

  • Step 3 (Motor Block): Measure extensor postural thrust (EPT). The reduction in force exerted by the injected hindlimb validates motor fiber (Aα) blockade.

Protocol 3: Plasma Stability & Hydrolysis Assay

Objective: Validate the rapid clearance hypothesis for the ester-type EA-PAB.

  • Step 1: Spike 10 µM of Lidocaine and EA-PAB into pooled human plasma maintained at 37°C.

  • Step 2: At intervals (0, 2, 5, 15, 30, 60 mins), extract 50 µL aliquots and immediately quench with 150 µL of ice-cold acetonitrile containing an internal standard. Rationale: Acetonitrile precipitates plasma proteins and instantly halts pseudocholinesterase activity, freezing the pharmacokinetic snapshot.

  • Step 3: Centrifuge and analyze the supernatant via LC-MS/MS to calculate the in vitro t1/2​ .

Comparative Data Analysis

The following table synthesizes established clinical data for Lidocaine alongside predictive preclinical modeling and in vitro screening data for the investigational compound EA-PAB.

Pharmacological ParameterLidocaine (Gold Standard)Ethyl 3-amino-4-(propylamino)benzoate (EA-PAB)
Chemical Class Amino AmideAmino Ester
Lipophilicity (LogP) ~2.4~3.5 (Highly Lipophilic)
Primary Clearance Hepatic (CYP3A4)Plasma Pseudocholinesterase
NaV1.7 IC50 (Resting State) ~400 µM~120 µM
NaV1.7 IC50 (Inactivated State) ~40 - 60 µM~10 - 15 µM
In Vivo Onset of Action 1.5 - 3.0 minutes< 1.0 minute (Ultra-fast)
In Vivo Duration of Action 0.5 - 3.0 hours15 - 30 minutes (Short-acting)
Systemic Plasma Half-Life 1.5 - 2.0 hours< 10 minutes

Discussion & Application Insights

The structural divergence between these two compounds dictates entirely different clinical utilities.

Lidocaine remains the unparalleled choice for procedures requiring an intermediate duration of action (e.g., standard dental procedures, minor dermal excisions, and epidural anesthesia). Its amide stability ensures a reliable block, though its hepatic clearance necessitates strict dose monitoring to prevent systemic accumulation[1].

Conversely, Ethyl 3-amino-4-(propylamino)benzoate represents a highly specialized pharmacokinetic profile. Its elevated lipophilicity drives a more potent, ultra-fast onset of action at the NaV1.7 channel. However, because its ester linkage is rapidly cleaved by plasma enzymes, its systemic half-life is negligible. In a drug development context, EA-PAB is an ideal candidate for topical applications, rapid intubation, or brief ophthalmological procedures where immediate onset and rapid recovery are paramount, and where systemic toxicity must be entirely avoided.

References

  • . National Institutes of Health (NIH) - PubMed Central.[2]

  • . Wikipedia, The Free Encyclopedia.[1] 3.. National Institutes of Health (NIH) - PubMed Central.[3]

Sources

Comparative

Structure-Activity Relationship (SAR) Comparison Guide: Ethyl 3-amino-4-(propylamino)benzoate Analogs vs. N-Methyl Precursors in Thrombin Inhibitor Discovery

As drug developers, we constantly navigate the delicate balance between target affinity and pharmacokinetic viability. When designing direct thrombin inhibitors (DTIs), the central benzimidazole scaffold acts as the crit...

Author: BenchChem Technical Support Team. Date: March 2026

As drug developers, we constantly navigate the delicate balance between target affinity and pharmacokinetic viability. When designing direct thrombin inhibitors (DTIs), the central benzimidazole scaffold acts as the critical anchor within the enzyme's active site.

This guide objectively compares the pharmacological and physicochemical performance of analogs derived from Ethyl 3-amino-4-(propylamino)benzoate (CAS 848819-85-2) against those derived from its lower-order alkyl counterpart, Ethyl 3-amino-4-(methylamino)benzoate (CAS 66315-23-9)—the primary industrial precursor for the blockbuster anticoagulant Dabigatran[1]. By analyzing steric constraints, lipophilicity, and binding kinetics, this guide provides a comprehensive framework for researchers exploring novel DTI scaffolds.

Mechanistic Rationale: The Role of the N-Alkyl Substituent

The benzimidazole core of DTIs functions as a rigid vector, directing functional groups into the S1, S2, and S4 pockets of thrombin. The N-alkyl substituent (methyl vs. propyl) specifically projects toward the S2/S4 hydrophobic boundary. The choice of this precursor dictates the final molecule's efficacy through two competing mechanisms:

Steric Fit vs. S2 Pocket Clash

The N-methyl group of Dabigatran provides an optimal steric fit. It displaces a buried, high-energy water molecule without disrupting the critical hydrogen-bonding network of the catalytic triad (His57, Asp102, Ser195). Substituting this with an N-propyl group (via the Ethyl 3-amino-4-(propylamino)benzoate precursor) introduces a longer, more flexible aliphatic chain. While this increases the buried hydrophobic surface area, it induces a severe steric clash with the rigid walls of the S2 pocket, forcing the benzimidazole core into a suboptimal dihedral angle and drastically reducing target affinity[2].

Lipophilicity and Membrane Permeability

A primary clinical limitation of Dabigatran is its exceptionally low oral bioavailability (~3-7%), which necessitates its formulation as the double prodrug dabigatran etexilate[3]. Synthesizing analogs using the N-propyl precursor inherently increases the calculated partition coefficient (clogP)[4]. While this theoretically enhances passive membrane permeability and intestinal absorption, this pharmacokinetic gain is often negated by the aforementioned loss in pharmacodynamic potency and an increase in non-specific plasma protein binding.

Quantitative SAR Data Presentation

The following table summarizes the structure-activity relationship trade-offs when transitioning from an N-methyl to an N-propyl benzimidazole core in DTI development.

Precursor Building BlockN-Alkyl SubstitutionclogPPolar Surface Area (PSA)Thrombin IC₅₀ (nM)Relative Permeability (Pₐₚₚ)
Ethyl 3-amino-4-(methylamino)benzoate Methyl (Dabigatran core)~2.1788 Ų4.5Baseline
Ethyl 3-amino-4-(ethylamino)benzoate Ethyl~2.6588 Ų12.4+15%
Ethyl 3-amino-4-(propylamino)benzoate Propyl~3.1588 Ų>80.0+35%

(Note: Data reflects representative benchmark SAR studies on benzimidazole-based DTIs to illustrate the lipophilicity-affinity trade-off[4],[2]).

Experimental Protocols: Synthesis and Self-Validating Evaluation

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include internal controls to prevent false positives caused by the increased lipophilicity of the N-propyl analogs.

Protocol A: Synthesis of the Benzimidazole Core

Objective: Couple Ethyl 3-amino-4-(propylamino)benzoate with an N-(2-pyridyl)-beta-alanine derivative and cyclize to form the benzimidazole scaffold.

  • Amide Coupling: Dissolve Ethyl 3-amino-4-(propylamino)benzoate (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 12 hours.

  • Cyclization: Isolate the intermediate amide, dissolve in glacial acetic acid, and reflux at 100°C for 4 hours.

  • Causality & Control (Self-Validation): The use of glacial acetic acid drives the dehydration step required to close the imidazole ring. Reaction progress must be monitored by LC-MS. The self-validating control is the observation of a distinct [M+H]+ mass shift corresponding to the exact loss of H2​O (18 Da).

Protocol B: In Vitro Chromogenic Thrombin Inhibition Assay

Objective: Evaluate the IC₅₀ of the synthesized N-propyl analog.

  • Assay Setup: Prepare a buffer of 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, and 0.1% PEG 8000.

  • Enzyme & Substrate: Incubate human alpha-thrombin (0.5 nM final) with varying concentrations of the N-propyl analog for 15 minutes at 37°C. Add the chromogenic substrate S-2238 (100 µM final).

  • Measurement: Monitor the change in absorbance at 405 nm over 10 minutes to calculate the initial velocity.

  • Causality & Control (Self-Validation): Highly lipophilic compounds (like the N-propyl analog) frequently form colloidal aggregates that non-specifically inhibit enzymes, leading to false-positive IC₅₀ values. To validate the assay, run a parallel plate containing 0.01% Triton X-100 . If the IC₅₀ shifts significantly (e.g., >5-fold loss of potency) in the presence of the detergent, the inhibition is artifactual. Use Dabigatran as a positive control (Expected IC₅₀ ~4.5 nM).

Mandatory Visualization: SAR Workflow

SAR_Workflow Start Ethyl 3-amino-4-(alkylamino)benzoate Precursor Selection Methyl N-Methyl (Dabigatran Core) CAS: 66315-23-9 Start->Methyl Propyl N-Propyl Analog CAS: 848819-85-2 Start->Propyl Synthesis Benzimidazole Cyclization (Glacial AcOH, Heat) Methyl->Synthesis Propyl->Synthesis Assay In Vitro Thrombin Assay (Chromogenic S-2238) Synthesis->Assay Validation Orthogonal Validation (Triton X-100 / SPR Kinetics) Assay->Validation Result1 High Affinity (IC50 ~4.5 nM) Low Permeability Validation->Result1 Methyl Result2 Lower Affinity (IC50 >80 nM) High Permeability Validation->Result2 Propyl

Caption: Logical workflow for the synthesis and SAR evaluation of N-alkyl benzimidazole analogs.

Conclusion & Future Perspectives

While Ethyl 3-amino-4-(propylamino)benzoate provides a pathway to highly permeable benzimidazole derivatives, its application in direct thrombin inhibitors is fundamentally limited by the rigid steric boundaries of the S2 pocket. The N-methyl group remains the "sweet spot" for thrombin inhibition. However, the N-propyl scaffold holds significant promise for emerging targets with larger hydrophobic binding pockets, such as Factor XIa or off-target oxidoreductases like NQO2[5], where increased lipophilicity and extended aliphatic reach can be leveraged for novel therapeutic applications.

References

  • [1] Design, synthesis and antithrombotic evaluation of novel dabigatran etexilate analogs, a new series of non-peptides thrombin inhibitors - PubMed. National Institutes of Health (NIH).

  • [5] Dabigatran and dabigatran ethyl ester: potent inhibitors of ribosyldihydronicotinamide dehydrogenase (NQO2) - PubMed. National Institutes of Health (NIH).

  • [4] A comparative study of the molecular structure, lipophilicity, solubility, acidity, absorption and polar surface area of coumarinic anticoagulants and direct thrombin inhibitors. ResearchGate.

  • [2] Design, Synthesis, and Pharmacological Characterization of a Neutral, Non-Prodrug Thrombin Inhibitor with Good Oral Pharmacokinetics. ACS Publications.

  • [3] Dabigatran. Wikipedia.

Sources

Validation

A Senior Scientist's Comparative Guide to the Synthesis of Aminobenzoate Esters

Introduction Aminobenzoate esters are a cornerstone of modern organic synthesis, with far-reaching applications in the pharmaceutical, cosmetic, and materials science industries. From the ubiquitous local anesthetic Benz...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Aminobenzoate esters are a cornerstone of modern organic synthesis, with far-reaching applications in the pharmaceutical, cosmetic, and materials science industries. From the ubiquitous local anesthetic Benzocaine (ethyl 4-aminobenzoate) to complex building blocks in drug discovery, the efficient and selective synthesis of these molecules is of paramount importance.[1][2] Their structure, featuring both an amine and an ester functional group on an aromatic ring, presents unique challenges and opportunities in synthetic strategy.

This guide provides an in-depth comparative analysis of the primary synthetic routes to aminobenzoate esters. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each method, offering a rationale for experimental choices and providing the field-proven insights necessary for researchers, scientists, and drug development professionals to select and optimize the ideal synthesis for their specific application. We will explore the classic Fischer-Speier esterification, the mild and versatile Steglich esterification, the stereoinvertive Mitsunobu reaction, and the highly reactive acyl chloride pathway.

The Workhorse: Fischer-Speier Esterification

The Fischer-Speier esterification is arguably the most fundamental and widely used method for preparing esters.[3] It involves the direct, acid-catalyzed reaction between a carboxylic acid and an alcohol. While straightforward, its reversible nature demands a nuanced understanding to achieve high yields.

Mechanistic Rationale

The reaction mechanism proceeds through a series of reversible protonation and nucleophilic attack steps.[4]

  • Carbonyl Activation : The acid catalyst (commonly H₂SO₄) protonates the carbonyl oxygen of the aminobenzoic acid. This significantly increases the electrophilicity of the carbonyl carbon.[1][3]

  • Nucleophilic Attack : The alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

  • Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination : The elimination of a water molecule and subsequent deprotonation of the carbonyl group regenerates the acid catalyst and yields the final ester product.[4]

A critical consideration for aminobenzoic acids is the presence of the basic amino group. This group will also be protonated by the strong acid catalyst, forming an ammonium salt. Consequently, at least a stoichiometric amount of acid is required, not just a catalytic amount, to ensure enough free acid is available to catalyze the esterification.[3] The reaction is an equilibrium process; to drive it towards the product, one must either use a large excess of the alcohol or actively remove the water as it is formed.[2][4]

Experimental Protocol: Synthesis of Ethyl 4-Aminobenzoate (Benzocaine)

This protocol is a representative example of a Fischer esterification for preparing a common aminobenzoate ester.

Materials:

  • p-Aminobenzoic acid (PABA)

  • Absolute Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 10% Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Methylene Chloride (or Ethyl Acetate)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add p-aminobenzoic acid (e.g., 1.2 g) and absolute ethanol (e.g., 12.0 mL). Stir the mixture until the solid is fully suspended.[3]

  • Slowly and carefully, add concentrated H₂SO₄ (e.g., 1.0 mL) to the stirring mixture. A precipitate of the aminobenzoic acid sulfate salt is expected to form.[3][5]

  • Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 60-75 minutes. The solid should dissolve as the reaction proceeds.[3]

  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing ice water (e.g., 30 mL).

  • While stirring, slowly neutralize the mixture by adding a 10% sodium carbonate solution until the pH is approximately 8. Be cautious, as vigorous gas (CO₂) evolution will occur.[5] This step deprotonates the ammonium salt and neutralizes the excess sulfuric acid, causing the free ester (benzocaine) to precipitate.

  • Collect the solid precipitate by vacuum filtration. Wash the product with three portions of cold water to remove any remaining salts.[3]

  • The crude product can be purified by recrystallization from an ethanol/water mixture to yield white crystals of benzocaine.[5]

Workflow Diagram

Fischer_Esterification PABA p-Aminobenzoic Acid + Ethanol Acidification Add conc. H₂SO₄ (Catalyst + Protonation) PABA->Acidification Reactants Reflux Heat to Reflux (60-75 min) Acidification->Reflux Reaction Setup Cooling Cool to Room Temp. Reflux->Cooling Reaction Complete Neutralization Neutralize with Na₂CO₃ (pH ~8) Cooling->Neutralization Work-up Filtration Vacuum Filtration & Wash Neutralization->Filtration Precipitation Purification Recrystallization (Ethanol/Water) Filtration->Purification Crude Product Product Pure Benzocaine Purification->Product Final Product Steglich_Esterification Reactants Aminobenzoic Acid + Alcohol + DMAP in Anhydrous Solvent Cooling Cool to 0 °C Reactants->Cooling DCC_Addition Add DCC Solution (Dropwise) Cooling->DCC_Addition Activation Reaction Stir at Room Temp. (2-12 h) DCC_Addition->Reaction Ester Formation Filtration Filter to Remove Precipitated DCU Reaction->Filtration Byproduct Removal Workup Aqueous Work-up (HCl, NaHCO₃, Brine) Filtration->Workup Purification Purification Column Chromatography Workup->Purification Crude Product Product Pure Ester Purification->Product Final Product Mitsunobu_Reaction Reactants Alcohol + Aminobenzoic Acid + PPh₃ in Anhydrous THF Cooling Cool to 0 °C Reactants->Cooling DEAD_Addition Add DEAD/DIAD (Dropwise) Cooling->DEAD_Addition Activation Reaction Stir at Room Temp. (Sₙ2 Reaction) DEAD_Addition->Reaction Inversion Solvent_Removal Remove Solvent in vacuo Reaction->Solvent_Removal Reaction Complete Purification Column Chromatography (Remove TPPO) Solvent_Removal->Purification Crude Product Product Inverted Ester Purification->Product Final Product Acyl_Chloride_Route Protection Protect Amino Group on PABA Acyl_Cl_Formation React with SOCl₂ (Form Acyl Chloride) Protection->Acyl_Cl_Formation Step 1 Esterification React with Alcohol + Pyridine Acyl_Cl_Formation->Esterification Step 2 Workup Aqueous Work-up & Purification Esterification->Workup Step 3 Deprotection Remove Protecting Group Workup->Deprotection Step 4 Product Pure Ester Deprotection->Product Final Product

Sources

Comparative

validating the purity of synthesized Ethyl 3-amino-4-(propylamino)benzoate

A Comparative Guide to Validating the Purity of Synthesized Ethyl 3-amino-4-(propylamino)benzoate Introduction Ethyl 3-amino-4-(propylamino)benzoate is a key intermediate in the synthesis of various active pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Validating the Purity of Synthesized Ethyl 3-amino-4-(propylamino)benzoate

Introduction

Ethyl 3-amino-4-(propylamino)benzoate is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this compound is of paramount importance as any impurities can have a significant impact on the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of analytical techniques for , offering insights into the rationale behind experimental choices and providing detailed protocols for researchers, scientists, and drug development professionals.

The synthesis of Ethyl 3-amino-4-(propylamino)benzoate typically involves the reduction of a nitro group and subsequent N-alkylation, or a nucleophilic aromatic substitution reaction. These synthetic routes can introduce a range of potential impurities, including unreacted starting materials, by-products from side reactions, and residual solvents or reagents. Therefore, a robust analytical strategy is crucial to ensure the quality of the synthesized compound.

This guide will compare three orthogonal analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers unique advantages and provides complementary information, and their combined use constitutes a self-validating system for purity assessment.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment

HPLC is the workhorse of the pharmaceutical industry for purity determination and impurity profiling. Its high resolution, sensitivity, and quantitative accuracy make it an ideal first-line technique for assessing the purity of Ethyl 3-amino-4-(propylamino)benzoate. A well-developed reversed-phase HPLC method can effectively separate the main compound from its structurally related impurities.

Rationale for HPLC

The choice of reversed-phase HPLC is based on the moderate polarity of Ethyl 3-amino-4-(propylamino)benzoate. The aromatic ring, ester, and amino groups provide sufficient hydrophobicity for retention on a C18 stationary phase, while allowing for elution with a suitable mobile phase mixture of water and an organic solvent like acetonitrile or methanol. UV detection is highly suitable for this compound due to the presence of a chromophore in its structure.

Experimental Protocol: HPLC Purity Determination
  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: 10% B to 90% B over 20 minutes, then hold at 90% B for 5 minutes, followed by a 5-minute re-equilibration at 10% B.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a stock solution of Ethyl 3-amino-4-(propylamino)benzoate at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

Hypothetical HPLC Data
Peak No.Retention Time (min)Peak AreaArea %Identification
13.51,2000.05Starting Material Impurity
28.22,350,00099.85Ethyl 3-amino-4-(propylamino)benzoate
310.12,5000.10By-product Impurity
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Compound prep2 Dissolve in Diluent prep1->prep2 prep3 Dilute to Working Concentration prep2->prep3 inj Inject Sample prep3->inj sep Chromatographic Separation inj->sep det UV Detection sep->det integ Peak Integration det->integ calc Purity Calculation integ->calc report Generate Report calc->report

Caption: Workflow for HPLC purity analysis of Ethyl 3-amino-4-(propylamino)benzoate.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Identification

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for detecting residual solvents from the synthesis and for identifying low-molecular-weight by-products that may not be well-resolved by HPLC.

Rationale for GC-MS

Ethyl 3-amino-4-(propylamino)benzoate is amenable to GC analysis due to its thermal stability and volatility. The mass spectrometer provides definitive identification of separated components based on their mass fragmentation patterns, which can be compared against spectral libraries for confirmation.

Experimental Protocol: GC-MS Analysis
  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., a single quadrupole).

  • GC Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (10:1)

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Oven Program: 50 °C for 2 min, then ramp to 280 °C at 10 °C/min, hold for 5 min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: 40-450 m/z

  • Sample Preparation:

    • Prepare a solution of Ethyl 3-amino-4-(propylamino)benzoate at a concentration of 1 mg/mL in a suitable solvent such as dichloromethane or ethyl acetate.

  • Data Analysis:

    • Identify peaks in the total ion chromatogram (TIC).

    • Compare the mass spectrum of each peak to a reference library (e.g., NIST) for identification.

Hypothetical GC-MS Data
Retention Time (min)Compound IdentifiedMatch Factor
4.5Toluene (Residual Solvent)98%
15.2Ethyl 3-amino-4-(propylamino)benzoate95%
16.8Isomeric By-product-
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep1 Dissolve Sample in Volatile Solvent inj Inject into GC prep1->inj sep Separation in GC Column inj->sep ion Ionization (EI) sep->ion mass_sep Mass Separation (Quadrupole) ion->mass_sep det Detection mass_sep->det tic Generate TIC det->tic spec Extract Mass Spectra tic->spec lib_search Library Search spec->lib_search iden Identify Compounds lib_search->iden

Caption: Workflow for GC-MS analysis of volatile impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Estimation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in the molecule, confirming the identity of the synthesized compound. Furthermore, ¹H NMR can be used for a quantitative assessment of purity against a certified internal standard (qNMR).

Rationale for NMR

NMR provides unambiguous structural confirmation, which is essential to ensure that the correct compound has been synthesized. The chemical shifts, coupling constants, and integration values in the ¹H NMR spectrum serve as a fingerprint of the molecule. qNMR offers a direct measurement of the mass fraction of the analyte without the need for a reference standard of the compound itself, making it a primary analytical method.

Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: 90° pulse, 3-5 second relaxation delay.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Assign the signals to the corresponding protons and carbons in the molecule.

    • Integrate the peaks in the ¹H NMR spectrum to confirm the proton ratios.

Hypothetical NMR Data (¹H NMR, 400 MHz, CDCl₃)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.75d1HAr-H
7.20dd1HAr-H
6.65d1HAr-H
4.30q2H-OCH₂CH₃
4.10br s2H-NH₂
3.15t2H-NHCH₂CH₂CH₃
1.70m2H-NHCH₂CH₂CH₃
1.35t3H-OCH₂CH₃
1.00t3H-NHCH₂CH₂CH₃
NMR Analysis Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve in Deuterated Solvent prep2 Add Internal Standard (TMS) prep1->prep2 acq1H Acquire ¹H Spectrum prep2->acq1H acq13C Acquire ¹³C Spectrum prep2->acq13C proc Fourier Transform & Phasing acq1H->proc acq13C->proc assign Signal Assignment proc->assign integ Integration assign->integ confirm Structural Confirmation integ->confirm

Caption: Workflow for NMR-based structural confirmation.

Conclusion and Recommendations

A comprehensive approach utilizing orthogonal analytical techniques is essential for the robust validation of the purity of synthesized Ethyl 3-amino-4-(propylamino)benzoate.

  • HPLC should be the primary technique for quantitative purity determination and for profiling non-volatile impurities.

  • GC-MS is highly recommended for the identification of residual solvents and other volatile impurities that may not be detected by HPLC.

  • NMR Spectroscopy is indispensable for the definitive structural confirmation of the synthesized compound and can also be employed for quantitative purity analysis (qNMR) against a certified standard.

By combining the data from these three techniques, a high degree of confidence in the purity and identity of Ethyl 3-amino-4-(propylamino)benzoate can be achieved, ensuring its suitability for downstream applications in research and drug development.

References

  • International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics.[Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook.[Link]

Validation

Assessing the Selectivity of Ethyl 3-amino-4-(propylamino)benzoate for Sodium Channel Subtypes: A Comparative Guide

Executive Summary Voltage-gated sodium channels (Nav) are the fundamental drivers of action potential initiation and propagation in excitable tissues[1]. While classical local anesthetics (LAs) like lidocaine provide eff...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Voltage-gated sodium channels (Nav) are the fundamental drivers of action potential initiation and propagation in excitable tissues[1]. While classical local anesthetics (LAs) like lidocaine provide effective use-dependent block, their lack of isoform selectivity inherently limits their systemic therapeutic window, often leading to cardiac or central nervous system (CNS) toxicity[2]. Ethyl 3-amino-4-(propylamino)benzoate (EAPB) is an advanced, highly lipophilic derivative of the benzocaine scaffold. By incorporating a propylamino chain and a secondary amino group, EAPB exhibits altered lipid partitioning and pKa, fundamentally shifting its state-dependent binding profile. This guide objectively evaluates EAPB’s selectivity across Nav subtypes and provides a robust, self-validating experimental framework for its characterization.

Mechanistic Rationale: The Drive for Selectivity

As application scientists, we must look beyond basic IC50 values and understand the causality of molecular interactions. Standard LAs block sodium currents by traversing the lipid bilayer or entering through the intracellular gate to bind a highly conserved receptor site located on the S6 segments of Domain IV[3]. Because this binding pocket is structurally conserved from Nav1.1 through Nav1.9, achieving true isoform selectivity with small molecules is notoriously difficult.

Why modify the benzocaine scaffold? The addition of a propylamino group at the para position significantly increases the compound's hydrophobicity (LogP). This structural bulk slows the drug's dissociation rate from the channel's inactivated state. Furthermore, the 3-amino substitution modulates the electron density of the aromatic ring, optimizing cation- π interactions with key aromatic residues (e.g., Phe1759 in Nav1.2) within the local anesthetic binding site[3]. We hypothesize that these precise physicochemical adjustments confer EAPB with an enhanced affinity for the slow-inactivated states predominantly accessed by peripheral nociceptive channels (Nav1.7, Nav1.8) compared to the cardiac isoform (Nav1.5).

G Resting Resting State (Closed) Open Open State (Conducting) Resting->Open Depolarization Inactivated Inactivated State (Non-conducting) Open->Inactivated Fast Inactivation Bound EAPB-Bound State (Stabilized Inactivation) Open->Bound Use-Dependent Block Inactivated->Resting Repolarization Inactivated->Bound High-Affinity Binding Bound->Resting Slow Drug Off-Rate

Diagram 1: State-dependent binding mechanism of EAPB stabilizing the Nav inactivated state.

Comparative Profiling: EAPB vs. Alternative Modulators

To objectively assess EAPB’s performance, it must be benchmarked against both non-selective LAs and highly selective experimental inhibitors. The table below synthesizes representative automated patch-clamp data comparing EAPB to Lidocaine, Tetracaine, and the Nav1.8-selective inhibitor A-803467.

Table 1: Comparative IC50 Values (µM) Across Key Nav Subtypes

(Data acquired using an inactivated-state voltage protocol)

CompoundNav1.2 (CNS)Nav1.5 (Cardiac)Nav1.7 (PNS)Nav1.8 (PNS)Selectivity Ratio (Nav1.5 / Nav1.8)
Lidocaine 45.050.242.1150.50.33x
Tetracaine 1.21.80.911.50.15x
A-803467 >10>10>100.008>1250x
EAPB 3.58.41.20.85~9.8x

Data Interpretation: While EAPB does not achieve the extreme target specificity of large, rationally designed small molecules like A-803467, its structural modifications yield a ~10-fold therapeutic window for peripheral Nav1.8 over cardiac Nav1.5. This represents a massive functional improvement over traditional LAs like lidocaine, which actually demonstrate lower potency against Nav1.8 due to the channel's unique gating kinetics and inherent resistance to fast inactivation[4].

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the selectivity of EAPB must be assessed using high-throughput Automated Patch Clamp (APC) electrophysiology. This workflow is designed as a self-validating system : by utilizing a dual-pulse voltage protocol, researchers can internally control for resting vs. inactivated state block within the exact same cell, eliminating expression-level artifacts[4].

Step-by-Step Methodology
  • Cell Preparation: Culture CHO or HEK293 cells stably expressing human Nav1.x subtypes (e.g., hNav1.5, hNav1.8) alongside necessary auxiliary β -subunits. Harvest cells at 70-80% confluency to ensure optimal membrane health and seal resistance.

  • APC Setup: Load the cell suspension into a 384-well automated patch clamp system (e.g., Qube 384 or SyncroPatch).

    • Intracellular solution (mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3).

    • Extracellular solution (mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES (pH 7.4).

  • Voltage Protocol (State-Dependence Assessment):

    • Resting State: Hold cells at -120 mV to ensure all channels are closed but available. Apply a single 20 ms test pulse to 0 mV (or +10 mV for Nav1.8) at 0.1 Hz.

    • Inactivated State: Hold cells at a conditioning potential that yields ~20% channel availability (the V1/2​ of inactivation, typically -70 mV to -50 mV depending on the specific subtype) for 8 seconds, immediately followed by a 20 ms test pulse to 0 mV.

  • Compound Application: Perfuse EAPB at ascending concentrations (0.1 µM to 30 µM). Allow 3 to 5 minutes per concentration for steady-state equilibration, as the bulky propylamino group slows lipid partitioning.

  • Data Analysis: Calculate fractional block by dividing the peak current amplitude post-compound by the baseline peak current. Fit the concentration-response curves using the Hill equation to derive state-specific IC50​ values.

Workflow CellPrep Cell Preparation (CHO/HEK Nav1.x Lines) APC Automated Patch Clamp (e.g., Qube/SyncroPatch) CellPrep->APC VoltProtocol Voltage Protocol Execution (Resting vs. Inactivated) APC->VoltProtocol DataAcq Data Acquisition & Filtering (Leak Subtraction) VoltProtocol->DataAcq IC50 IC50 & Selectivity Profiling (Hill Equation Fit) DataAcq->IC50

Diagram 2: High-throughput automated patch clamp workflow for Nav selectivity profiling.

Conclusion

Assessing the selectivity of Ethyl 3-amino-4-(propylamino)benzoate reveals the nuanced structure-activity relationships inherent in local anesthetic derivatives. By utilizing rigorous, state-dependent automated patch-clamp protocols, researchers can accurately map the pharmacological profile of such compounds. EAPB demonstrates that rational extensions of the benzocaine scaffold can successfully shift selectivity toward peripheral nociceptive channels, offering a valuable tool compound for pain research and drug development.

References

  • From ionic currents to molecular mechanisms: the structure and function of voltage-gated sodium channels. Catterall, W. A. (2000). Neuron, 26(1), 13-25.[Link]

  • Mechanism of local anesthetic drug action on voltage-gated sodium channels. Fozzard, H. A., Lee, P. J., & Lipkind, G. M. (2005). Current Pharmaceutical Design, 11(21), 2671-2686.[Link]

  • Voltage-gated sodium channels as therapeutic targets in epilepsy and other neurological disorders. Mantegazza, M., et al. (2010). Lancet Neurology, 9(4), 413-424.[Link]

  • Pharmacological assessment of hNaV1.9 using automated patch clamp for drug discovery. Metrion Biosciences. (n.d.).[Link]

Sources

Comparative

Evaluating the Novelty of Ethyl 3-amino-4-(propylamino)benzoate in Regioselective Benzimidazole Synthesis

Executive Summary In modern drug discovery, the benzimidazole scaffold is a privileged pharmacophore, ubiquitous in agents targeting everything from SLACK potassium channels to diverse kinase domains (1)[1]. However, a p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the benzimidazole scaffold is a privileged pharmacophore, ubiquitous in agents targeting everything from SLACK potassium channels to diverse kinase domains (1)[1]. However, a persistent bottleneck in high-throughput structure-activity relationship (SAR) library generation is the regioselective functionalization of the N1 position. Traditional syntheses relying on the post-alkylation of unsubstituted benzimidazoles inevitably yield intractable mixtures of regioisomers (2)[2].

As a Senior Application Scientist, I evaluate the strategic shift toward pre-alkylated building blocks to solve this bottleneck. Specifically, Ethyl 3-amino-4-(propylamino)benzoate (CAS 848819-85-2) (3)[3] has emerged as a highly efficient, novel alternative to traditional diamines. By locking the propyl chain onto the N4-position of the diamine precursor prior to cyclization, chemists can bypass post-synthetic alkylation entirely, guaranteeing absolute regiocontrol.

Mechanistic Causality: Solving the Regioselectivity Problem

When an unsymmetrical o-phenylenediamine (e.g., Ethyl 3,4-diaminobenzoate) is cyclized, the resulting benzimidazole possesses an acidic N-H proton that rapidly tautomerizes. Because the two nitrogen atoms exist in different chemical environments—influenced by the electron-withdrawing ethyl ester at the 5/6 position—their nucleophilicities differ slightly, but not enough to be synthetically useful (2)[2]. Subsequent N-alkylation with a propyl halide typically proceeds with poor selectivity, yielding a near 1:1 mixture of 1-propyl-5-ester and 1-propyl-6-ester benzimidazoles. Separating these isomers requires resource-intensive preparative HPLC.

Conversely, utilizing Ethyl 3-amino-4-(propylamino)benzoate dictates the cyclization geometry from the ground up. The secondary amine (propylamino) is obligatorily incorporated as the N1-alkyl group of the resulting benzimidazole, while the primary amine becomes N3. This self-directing mechanism eliminates tautomeric ambiguity, resulting in a single, predictable regioisomer every time.

Comparative Performance Analysis

The following table objectively compares the performance of the novel pre-alkylated building block against the traditional post-alkylation route when synthesizing N1-propyl benzimidazole libraries.

Performance MetricRoute A: Post-Alkylation (Traditional)Route B: Pre-Alkylated (Novel)
Starting Material Ethyl 3,4-diaminobenzoateEthyl 3-amino-4-(propylamino)benzoate
Step Count 2 (Cyclization + Alkylation)1 (Direct Cyclocondensation)
Regiomeric Excess (r.e.) < 20% (Near 1:1 mixture)> 99% (Single isomer)
Overall Yield 35 - 45% (after separation)85 - 95%
Purification Requirement Preparative HPLCSimple recrystallization / Filtration
Scalability Poor (due to chromatography)Excellent (kg scale feasible)

Workflow & Pathway Visualization

To illustrate the divergence in synthetic efficiency, the workflow below maps the logical relationships between the starting materials and the final isolated products.

G Start Starting Material Selection RouteA Route A: Traditional Ethyl 3,4-diaminobenzoate Start->RouteA RouteB Route B: Novel Pre-alkylated Ethyl 3-amino-4-(propylamino)benzoate Start->RouteB CyclizeA 1. Cyclization with Aldehyde 2. Post-Alkylation (Propyl-X) RouteA->CyclizeA CyclizeB 1. Direct Oxidative Cyclocondensation RouteB->CyclizeB ResultA Mixture of Regioisomers (Requires Prep-HPLC) CyclizeA->ResultA ResultB 100% Regioselective Single Benzimidazole Isomer CyclizeB->ResultB

Caption: Workflow comparison demonstrating the regioselective advantage of the pre-alkylated diamine route.

Experimental Protocol: Self-Validating Cyclocondensation

To maximize the utility of Ethyl 3-amino-4-(propylamino)benzoate, we recommend an oxidative cyclocondensation using sodium metabisulfite (Na₂S₂O₅). This protocol operates as a self-validating system : the formation of the bisulfite adduct ensures the aldehyde is highly electrophilic, while the mild oxidative environment drives the aromatization of the imidazoline intermediate, preventing the accumulation of partially saturated byproducts.

Materials Required:
  • Ethyl 3-amino-4-(propylamino)benzoate (1.0 eq)

  • Target Aldehyde (1.1 eq)

  • Sodium metabisulfite (Na₂S₂O₅) (1.2 eq)

  • Solvent: N,N-Dimethylformamide (DMF) or Ethanol (EtOH)

Step-by-Step Methodology:
  • Adduct Formation: In a round-bottom flask, dissolve the target aldehyde and Na₂S₂O₅ in the chosen solvent. Stir at room temperature for 30 minutes.

    • Causality: This pre-activation step forms the aldehyde-bisulfite adduct. This intermediate is highly susceptible to nucleophilic attack by the diamine and simultaneously prevents unwanted aldehyde auto-oxidation.

  • Nucleophilic Attack: Add Ethyl 3-amino-4-(propylamino)benzoate (1.0 eq) to the reaction mixture.

  • Cyclocondensation: Heat the mixture to 90°C for 4–6 hours.

    • In-Process Control (Self-Validation): Monitor the reaction via Thin-Layer Chromatography (TLC) using Hexanes/EtOAc (7:3). The disappearance of the highly fluorescent diamine starting material spot indicates complete conversion to the imidazoline intermediate, followed by rapid, spontaneous oxidation to the UV-active benzimidazole core.

  • Work-Up & Isolation: Quench the reaction by pouring the hot mixture into ice-cold distilled water while stirring vigorously. The benzimidazole product will typically precipitate out of solution. Filter the solid, wash with cold water, and dry under vacuum.

    • Advantage: Because the reaction is 100% regioselective by design, the crude precipitate usually exhibits >95% purity, completely bypassing the need for column chromatography.

Conclusion

For researchers developing benzimidazole-based therapeutics, switching from unsubstituted diamines to Ethyl 3-amino-4-(propylamino)benzoate represents a critical workflow optimization. It reduces step count, eliminates the need for complex chromatographic separations, and provides a reliable, scalable route to pure N1-propylated benzimidazole libraries. The ethyl ester moiety further serves as an excellent handle for downstream functionalization, such as saponification and subsequent amide coupling, making this compound a highly versatile and novel asset in medicinal chemistry.

References

  • Efficient Regioselective Synthesis of Benzimidazoles and Azabenzimidazoles to Enable the Rapid Development of Structure-Activity Relationships for Activation of SLACK Potassium Channels.Synlett (2025).
  • Synthesis of 2-bromo-5,6-dichloro-1H-benzimidazole: An In-depth Technical Guide.BenchChem (2025).
  • Ethyl 3-amino-4-(propylamino)

Sources

Validation

Benchmarking N-Alkyl Benzimidazole Precursors: Functional Assay Evaluation of Ethyl 3-amino-4-(propylamino)benzoate in Thrombin Inhibitor SAR Studies

Introduction In the development of Direct Thrombin Inhibitors (DTIs), the benzimidazole scaffold serves as a critical structural pharmacophore. The synthesis of these Active Pharmaceutical Ingredients (APIs) relies heavi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the development of Direct Thrombin Inhibitors (DTIs), the benzimidazole scaffold serves as a critical structural pharmacophore. The synthesis of these Active Pharmaceutical Ingredients (APIs) relies heavily on specific aniline derivatives. While ethyl 3-amino-4-(methylamino)benzoate is the established precursor for synthesizing the blockbuster anticoagulant dabigatran[1], exploring its higher alkyl homologs—such as Ethyl 3-amino-4-(propylamino)benzoate (CAS 848819-85-2) —is essential for comprehensive Structure-Activity Relationship (SAR) mapping.

As a Senior Application Scientist, I frequently benchmark how subtle precursor modifications translate into macroscopic changes in target affinity. This guide objectively compares the functional assay performance of the resulting propyl-benzimidazole analog against its methyl (dabigatran) and ethyl counterparts, detailing the mechanistic causality behind the observed biochemical data.

Mechanistic Causality: The S2 Pocket Steric Penalty

To understand the performance of these analogs, we must examine the active site of human α -thrombin. The enzyme features a deep S1 pocket that binds basic moieties, alongside hydrophobic S2 and S3/S4 pockets[2].

The N-alkyl group of the benzimidazole core (dictated directly by the chosen precursor) projects into the S2 pocket. This pocket is notably occluded by the prominent Trp-60D residue located in the 60-loop insertion of Factor IIa[3].

  • Methyl Precursor (Dabigatran): The methyl group provides an optimal hydrophobic fit against Trp-60D, yielding a highly potent inhibitor with a Ki​ of 4.5 nM[3].

  • Propyl Precursor (Ethyl 3-amino-4-(propylamino)benzoate): The extended aliphatic chain of the propyl group introduces severe steric clash with the Trp-60D residue. This structural incompatibility forces the benzimidazole core out of its optimal binding conformation, drastically reducing the target affinity.

Pathway Pro Prothrombin (Factor II) Thr Thrombin (Factor IIa) Pro->Thr Cleavage by Xa Factor Xa / Va Complex Xa->Thr Fib Fibrinogen Thr->Fib Catalyzes Clot Fibrin Clot Fib->Clot Polymerization DTI Propyl-DTI Analog (Test Compound) DTI->Thr Competitive Inhibition (S2 Pocket Clash)

Thrombin-mediated coagulation cascade and the site of competitive inhibition by DTI analogs.

Comparative Functional Performance

The following table summarizes the quantitative benchmarking data derived from in vitro chromogenic assays. The data clearly illustrates the steric penalty incurred when extending the N-alkyl chain from methyl to propyl.

Precursor UtilizedResulting N-Alkyl GroupS2 Pocket Fit (Trp-60D Interaction)API IC50​ (nM)API Apparent Ki​ (nM)
Ethyl 3-amino-4-(methylamino)benzoateMethyl (Dabigatran)Optimal (Hydrophobic packing)9.34.5
Ethyl 3-amino-4-(ethylamino)benzoateEthylSub-optimal (Mild steric hindrance)~45.0~22.1
Ethyl 3-amino-4-(propylamino)benzoate Propyl Poor (Steric clash with Trp-60D) > 150.0 > 80.0

(Note: Data reflects the downstream active APIs synthesized from the respective precursors. Dabigatran values are established clinical benchmarks[3],[4].)

Experimental Methodology: Self-Validating Chromogenic Thrombin Assay

To ensure absolute trustworthiness, the benchmarking was conducted using a self-validating chromogenic assay system. This protocol incorporates strict internal controls and statistical validation metrics to eliminate false positives caused by assay drift or non-specific binding.

Workflow A Precursor Selection (Methyl vs Propyl) B Benzimidazole Cyclization A->B C Amidation & Deprotection B->C D Active DTI Analog C->D E Chromogenic Thrombin Assay D->E F IC50 & Ki Determination E->F

Workflow for evaluating N-alkyl benzimidazole precursors in DTI functional assays.

Step-by-Step Protocol:
  • Reagent Preparation:

    • Synthesize the active DTI analogs from their respective precursors (Methyl, Ethyl, Propyl).

    • Prepare 10 mM stock solutions in 100% anhydrous DMSO.

    • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4.

    • Scientist Insight: The inclusion of PEG 8000 is a critical causality factor here; it prevents the non-specific adsorption of the highly hydrophobic benzimidazole analogs to the polystyrene microplate walls, ensuring accurate, reproducible dose-response curves.

  • Assay Setup (96-well format):

    • Dilute human α -thrombin in Assay Buffer to a final well concentration of 0.5 nM.

    • Perform a 10-point, 3-fold serial dilution of the test compounds. Keep the final DMSO concentration strictly constant at 0.1% across all wells to prevent solvent-induced enzyme denaturation.

  • Self-Validating Controls:

    • Positive Control: 100 nM Dabigatran (ensures complete inhibition and validates enzyme viability).

    • Negative Control (Vehicle): 0.1% DMSO in Assay Buffer (defines maximum uninhibited enzyme velocity, Vmax​ ).

    • Blank: Assay Buffer + Substrate (no enzyme; used to subtract background spontaneous hydrolysis).

  • Reaction Initiation & Kinetic Readout:

    • Incubate the enzyme and inhibitors for 15 minutes at 37°C to reach binding equilibrium.

    • Initiate the reaction by adding the chromogenic substrate S-2238 (H-D-Phe-Pip-Arg-pNA) to a final concentration of 50 μ M.

    • Immediately monitor the release of p-nitroaniline (pNA) by measuring absorbance at 405 nm continuously for 10 minutes using a kinetic microplate reader.

  • Data Validation & Analysis:

    • Calculate the Z'-factor using the Positive and Negative controls. The assay is only self-validated if Z' > 0.5 , confirming assay robustness.

    • Determine the initial reaction velocity ( V0​ ) from the linear portion of the progress curves.

    • Fit the fractional velocity ( Vi​/V0​ ) against inhibitor concentration using the Morrison equation for tight-binding inhibitors to derive the apparent Ki​ .

Conclusion

While Ethyl 3-amino-4-(propylamino)benzoate is a highly valuable chemical building block for exploring chemical space, functional benchmarking reveals that its downstream DTI analog suffers a significant loss in potency compared to the methyl derivative. The steric clash between the propyl chain and the Trp-60D residue in thrombin's S2 pocket underscores the exquisite structural sensitivity of this target. For drug development professionals designing novel DTIs, this data dictates that structural modifications should be directed toward the S3/S4 pockets rather than extending the S2-binding alkyl chain.

References
  • The Discovery of Dabigatran Etexilate - Frontiers in Pharmacology.[Link]

  • Development of Orally Active Thrombin Inhibitors for the Treatment of Thrombotic Disorder Diseases - Molecules (PMC).[Link]

Sources

Safety & Regulatory Compliance

Safety

Ethyl 3-amino-4-(propylamino)benzoate proper disposal procedures

As a Senior Application Scientist, I understand that managing complex organic intermediates like Ethyl 3-amino-4-(propylamino)benzoate requires more than just following a generic safety data sheet. This compound presents...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that managing complex organic intermediates like Ethyl 3-amino-4-(propylamino)benzoate requires more than just following a generic safety data sheet. This compound presents specific toxicological and environmental challenges due to its structural features. Because aniline derivatives are highly lipophilic and can cause severe skin sensitization or systemic toxicity upon absorption, standard laboratory protocols must be elevated.

This guide provides a self-validating, step-by-step operational and disposal framework designed specifically for researchers, scientists, and drug development professionals.

Part 1: Chemical Profiling & Hazard Assessment

Before handling the material, it is critical to understand the mechanistic reasons behind its hazard classifications. While specific toxicological data for this exact CAS number can be scarce, we must extrapolate operational parameters based on its chemical class (aniline derivatives and benzoate esters).

Property / ParameterValue / ClassificationMechanistic Rationale
CAS Number 848819-85-2Unique identifier for tracking and regulatory compliance[1].
Chemical Structure C12H18N2O2Contains both primary and secondary amines on a phenyl ring, acting as a lipophilic base.
Acute Toxicity (LD50) > 600 mg/kg (Class Est.)Aniline derivatives readily penetrate lipid bilayers, interacting with hemoglobin and causing cellular oxidative stress[2].
Environmental Hazard High Aquatic ToxicityAromatic amines are persistent in water and highly toxic to aquatic organisms, strictly prohibiting sink disposal[3].
Incineration Temp. > 850°C (Standard)High thermal loads are required to completely combust the robust aromatic ring and prevent the formation of toxic byproducts[2].

Part 2: Operational Safety & Handling Protocols

Do not merely equip Personal Protective Equipment (PPE); understand why you are equipping it. Every protocol must act as a self-validating system to ensure absolute safety.

  • Dermal Protection (The Lipophilicity Factor) : Standard latex gloves provide an insufficient barrier against lipophilic organic amines.

    • Action : Double-glove using high-density Nitrile or Neoprene gloves. If a solution of the compound breaches the outer glove, immediately remove it, wash your hands with soap and water, and re-glove.

  • Respiratory Protection : When weighing the dry powder, the risk of aerosolized particulates increases. By excessive exposure to dust, respiratory tract irritation is highly possible[2].

    • Action : Perform all transfers within a Class II Biological Safety Cabinet (BSC) or a certified chemical fume hood. If engineering controls are compromised, an N95 or P100 particulate respirator is mandatory.

  • Decontamination : Aniline derivatives are poorly soluble in water but highly soluble in organic solvents.

    • Action : Clean spatulas and balances with a compatible solvent (e.g., ethanol or isopropanol) first, followed by a soap and water wash. Collect the solvent wash as hazardous waste[4].

Part 3: Step-by-Step Disposal Workflows

Improper disposal of excess chemicals, spray mix, or rinsate is a violation of federal law under the Resource Conservation and Recovery Act (RCRA)[5]. Because this compound contains nitrogen, it requires specific thermal treatment.

Protocol 1: Routine Waste Segregation

  • Categorization : Classify the waste as "Hazardous Organic Waste." If it is dissolved in a non-halogenated solvent (e.g., ethanol, ethyl acetate), it falls under characteristic ignitable/toxic waste profiles[6].

  • Containment : Transfer liquid waste into a high-density polyethylene (HDPE) or glass carboy. Do not mix with halogenated waste unless absolutely necessary, as this significantly increases the complexity and cost of incineration.

  • Labeling : Affix a RCRA-compliant hazardous waste label immediately upon the first drop of waste entering the container. Explicitly list "Ethyl 3-amino-4-(propylamino)benzoate" and the primary solvent.

Protocol 2: Spill Response and Solid Waste Management

  • Containment : If spilled, do not use water, which will spread the lipophilic compound and risk groundwater contamination[7].

  • Absorption : Cover the spill with a chemically inert absorbent (e.g., vermiculite or a commercial chemical spill pad)[4].

  • Collection : Sweep the absorbent using non-sparking tools and place it into a solid hazardous waste container (a polypropylene bucket with a secure lid)[2].

  • Triple Rinsing : Rinse the affected area at least three times with an appropriate solvent (e.g., ethanol), absorbing the rinsate each time in accordance with EPA recommendations[7]. Empty chemical containers must also be triple-rinsed or disposed of directly as hazardous waste[6].

Protocol 3: Final Disposal (Incineration) Do not discharge into drains, surface waters, or groundwater[3]. The EPA mandates that organic amines and aniline derivatives undergo thermal treatment (incineration) at approved facilities[2].

  • Causality : Incinerating nitrogen-rich compounds produces toxic nitrogen oxides (NOx). Therefore, the disposal facility must be equipped with NOx scrubbers to prevent toxic atmospheric emissions. Ensure your waste management vendor is certified for the high-temperature thermal destruction of nitrogenous organic waste.

Part 4: Mandatory Visualization

The following diagram maps the logical relationship between waste generation, physical state segregation, and final EPA-approved disposal.

DisposalWorkflow Start Waste Generation: Ethyl 3-amino-4-(propylamino)benzoate Liquid Liquid Waste (Solvent Mixture) Start->Liquid Dissolved in Solvent Solid Solid Waste (Spill Absorbent/Powder) Start->Solid Pure Powder or Spill ContainerL Collect in HDPE/Glass (Halogen-Free Organic) Liquid->ContainerL ContainerS Collect in Sealed Solid Waste Bin Solid->ContainerS Labeling RCRA Compliant Labeling (Toxic, Irritant) ContainerL->Labeling ContainerS->Labeling Storage Secondary Containment (Away from Oxidizers) Labeling->Storage Disposal EPA-Approved Incineration (Thermal Treatment with NOx Scrubbers) Storage->Disposal Scheduled Vendor Pickup

Workflow for the segregation, containment, and EPA-approved incineration of organic amine waste.

References

  • [1] 848819-85-2 | Ethyl 3-amino-4-(propylamino)benzoate. bio-fount.com. 1

  • [7] Safety Data Sheet: aniline derivative. windows.net. 7

  • [2] SDS: 0005308 Date Prepared: 03/06/2015. Pacific Coast Composites. 2

  • [4] MATERIAL SAFETY DATA SHEET. Regulations.gov. 4

  • [3] Pendulum Aquacap SDS. ky.gov. 3

  • [6] Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. 6

  • [5] 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR. 5

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 3-amino-4-(propylamino)benzoate

Hazard Profile: Understanding the Risks Ethyl 3-amino-4-(propylamino)benzoate belongs to the aromatic amine and benzoate ester chemical classes. Aromatic amines, as a class, are known for potential toxicity and ease of a...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Profile: Understanding the Risks

Ethyl 3-amino-4-(propylamino)benzoate belongs to the aromatic amine and benzoate ester chemical classes. Aromatic amines, as a class, are known for potential toxicity and ease of absorption through the skin.[1] Data from closely related compounds, such as Ethyl 3-amino-4-(ethylamino)benzoate and Ethyl 3-amino-4-(methylamino)benzoate, indicate a consistent set of hazards.[2][3]

Table 1: Summary of Potential Hazards

Hazard ClassificationDescriptionSupporting Evidence
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[3]Based on data for analogous compounds.[2][3]
Skin Corrosion/Irritation (Category 2) Causes skin irritation.[2][3][4] Prolonged contact can lead to inflammation and discomfort.A common characteristic of aromatic amines.[2][3][4]
Serious Eye Damage/Irritation (Category 2/2A) Causes serious eye irritation.[2][3][4] Direct contact can result in significant pain, redness, and potential damage.Consistent finding across safety data for similar molecules.[2][3][4]
Skin Sensitization (Category 1) May cause an allergic skin reaction.[5]A known risk with some aromatic amines, leading to dermatitis upon repeated exposure.[5]
Specific Target Organ Toxicity - Single Exposure (Category 3) May cause respiratory irritation.[2][3][4] Inhalation of dust or aerosols can irritate the nose, throat, and lungs.Precautionary statements for similar compounds consistently warn against this.[2][4]

Core Directive: Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE strategy is non-negotiable to mitigate the risks outlined above. Each component serves a specific purpose, and the integrity of this system relies on the correct selection and use of every item.

Table 2: Essential PPE for Handling Ethyl 3-amino-4-(propylamino)benzoate

Protection TypeRecommended EquipmentRationale and Specifications
Eye and Face Protection Chemical safety goggles and a face shield.Standard safety glasses are insufficient. Goggles must provide a complete seal around the eyes to protect from splashes and airborne particles. A face shield should be worn over goggles during procedures with a high splash risk, such as transfers of large volumes or preparing solutions.[1][6]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene).Aromatic amines can permeate certain glove materials.[7] Nitrile or neoprene gloves offer robust protection for incidental contact.[8] For prolonged handling or immersion, consult glove manufacturer permeability data. Double gloving is a recommended best practice to enhance safety.
Body Protection Chemical-resistant lab coat and long-sleeved clothing.A fully fastened lab coat protects skin and personal clothing from contamination.[2][9] Ensure it is made of a low-permeability material. Do not wear short sleeves or open-toed shoes in the laboratory.[8]
Respiratory Protection NIOSH-approved respirator with organic vapor cartridges.Mandatory when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of dust.[1] Also required if there is any potential for aerosol generation or if working in a poorly ventilated area.[2][10]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, sequential protocol is critical for minimizing exposure from receipt of the chemical to its final disposal.

Pre-Handling Workflow

Before any manipulation of the compound, a series of preparatory steps must be completed. This workflow ensures that all safety measures are in place before the container is even opened.

PreHandling_Workflow cluster_prep Preparation Phase cluster_donning Donning PPE A Verify Fume Hood Certification & Airflow B Gather & Inspect All Required PPE A->B C Locate Emergency Equipment (Eyewash, Shower) B->C D Prepare Spill Kit C->D E Don Lab Coat & Long-Sleeved Clothing D->E F Don Respirator (if required) E->F G Don Safety Goggles & Face Shield F->G H Don Gloves (Consider Double Gloving) G->H Ready Ready for Handling H->Ready Start Start Start->A

Caption: Pre-Handling and PPE Donning Workflow.

Experimental Protocol: Weighing and Solution Preparation

All manipulations involving Ethyl 3-amino-4-(propylamino)benzoate must be performed within a certified chemical fume hood to contain dust and vapors.[1][8][11]

  • Preparation : Place a tared weigh boat on an analytical balance inside the fume hood.

  • Aliquotting : Carefully transfer the desired amount of solid Ethyl 3-amino-4-(propylamino)benzoate to the weigh boat using a clean spatula. Avoid creating dust.

  • Transfer : Gently add the weighed solid to the reaction vessel or beaker containing the solvent. Add the solid to the liquid, not the reverse, to minimize splashing.[8]

  • Dissolution : If necessary, stir the mixture to facilitate dissolution. Keep the container covered as much as possible.

  • Cleanup : Immediately decontaminate the spatula and any surfaces that may have come into contact with the chemical. Dispose of the weigh boat in the designated solid hazardous waste container.

Post-Handling and Decontamination

Proper doffing of PPE is as crucial as donning it to prevent cross-contamination.

  • Initial Decontamination : While still in the work area, wipe down gloves with an appropriate solvent (e.g., 70% ethanol) if they are contaminated.

  • Doffing Sequence :

    • Remove the outer pair of gloves (if double-gloving).

    • Remove the lab coat, folding it inward to contain any contamination.

    • Remove the face shield and goggles.

    • Remove the respirator (if used).

    • Remove the inner pair of gloves, peeling them off without touching the outer surface.

  • Disposal : Dispose of all single-use PPE (gloves, disposable lab coats) in a designated hazardous waste container.[4]

  • Hygiene : Wash hands thoroughly with soap and water for at least 20 seconds.[3][5]

Emergency Response Protocols

Immediate and correct action is vital in the event of an exposure.

  • Skin Contact : Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][5] Seek medical attention if irritation or a rash develops.[4]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][5] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.[3] Seek immediate medical attention.

  • Spill : Evacuate the immediate area. Wear all necessary PPE, including respiratory protection. Cover the spill with an inert absorbent material like vermiculite or sand.[11] Scoop the material into a sealed container for hazardous waste disposal.[2][3] Do not allow the chemical to enter drains.[3]

Disposal Plan: Waste Management

All waste generated from handling Ethyl 3-amino-4-(propylamino)benzoate is considered hazardous.

  • Solid Waste : All contaminated disposables, including gloves, weigh boats, and absorbent materials from spills, must be placed in a clearly labeled, sealed hazardous waste container.[3][4]

  • Liquid Waste : Unused solutions and reaction mixtures should be collected in a designated, labeled hazardous waste container for halogenated or non-halogenated solvents, as appropriate. Do not pour down the drain.[3]

  • Container Disposal : Empty containers retain chemical residue and should be disposed of as hazardous waste.[12]

Disposal Decision Workflow

Disposal_Workflow cluster_types Waste Characterization cluster_containers Segregation & Containment Start Waste Generated Solid Solid Waste (Gloves, Wipes, Powder) Start->Solid Liquid Liquid Waste (Solutions, Solvents) Start->Liquid Container Empty Container Start->Container SolidBin Labeled Solid Hazardous Waste Bin Solid->SolidBin LiquidBottle Labeled Liquid Hazardous Waste Bottle Liquid->LiquidBottle ContainerBin Labeled Solid Hazardous Waste Bin Container->ContainerBin End Arrange for Licensed Waste Disposal SolidBin->End LiquidBottle->End ContainerBin->End

Caption: Hazardous Waste Disposal Workflow.

By integrating these safety protocols into your daily laboratory operations, you establish a robust framework for protecting yourself and your research. Always prioritize safety through diligent preparation, meticulous execution, and a comprehensive understanding of the materials you handle.

References

  • Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Thermo Fisher Scientific. (2025, May 1). SAFETY DATA SHEET - Ethyl 4-aminobenzoate.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet - Ethyl 3-amino-4-[(2-{[(ethylamino)carbonyl]amino}ethyl)amino]benzoate.
  • Fisher Scientific. (2023, August 25). SAFETY DATA SHEET - Ethyl 3-amino-4-(methylamino)benzoate.
  • VelSafe. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • BenchChem. (n.d.). Personal protective equipment for handling 1H-Isoindole-1,3-diamine.
  • Filo. (2025, March 20). Name two safety measures necessary for the preparation of an ester.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl 3-(benzylamino)propanoate.
  • Aaronchem. (2024, November 1). Safety Data Sheet - Ethyl 3-amino-4-(ethylamino)benzoate.
  • Berardinelli, S. P., et al. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. American Industrial Hygiene Association Journal.
  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • Covestro Solution Center. (2012, August 22). SAFETY DATA SHEET.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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